molecular formula C7H15NO3 B1345577 3-Morpholino-1,2-propanediol CAS No. 6425-32-7

3-Morpholino-1,2-propanediol

Cat. No.: B1345577
CAS No.: 6425-32-7
M. Wt: 161.2 g/mol
InChI Key: VZBNUEHCOOXOHR-UHFFFAOYSA-N
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Description

3-Morpholino-1,2-propanediol is a useful research compound. Its molecular formula is C7H15NO3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-morpholin-4-ylpropane-1,2-diol
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InChI

InChI=1S/C7H15NO3/c9-6-7(10)5-8-1-3-11-4-2-8/h7,9-10H,1-6H2
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InChI Key

VZBNUEHCOOXOHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40982795
Record name 3-(Morpholin-4-yl)propane-1,2-diol
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Molecular Weight

161.20 g/mol
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CAS No.

6425-32-7
Record name 3-Morpholino-1,2-propanediol
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Record name 3-Morpholinopropane-1,2-diol
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Record name 3-(Morpholin-4-yl)propane-1,2-diol
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Record name 3-morpholinopropane-1,2-diol
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Foundational & Exploratory

3-Morpholino-1,2-propanediol chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 3-Morpholino-1,2-propanediol

Authored by a Senior Application Scientist

Abstract

This compound (CAS No. 6425-32-7) is a versatile bifunctional molecule integrating a morpholine ring and a propanediol moiety.[1][2] This unique structure makes it a valuable building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science. This guide provides an in-depth analysis of its core chemical properties, synthesis, stereochemistry, and analytical characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Core Physicochemical Properties

This compound, with the molecular formula C₇H₁₅NO₃ and a molecular weight of 161.20 g/mol , features a chiral carbon at the 2-position of the propanediol chain.[1] The molecule combines the nucleophilicity and basicity of a tertiary amine (the morpholine nitrogen) with the hydrogen-bonding capabilities of a vicinal diol. This duality governs its solubility, reactivity, and utility as a synthetic precursor.

Visualizing the Structure

The structural arrangement is key to its function. The morpholine group provides a bulky, polar, and basic handle, while the diol offers sites for esterification, etherification, or coordination.

Caption: 2D structure of this compound with chiral center ().

Summary of Physicochemical Data

The following table summarizes key quantitative properties, providing a baseline for experimental design.

PropertyValueSource
CAS Number 6425-32-7[1][2]
Molecular Formula C₇H₁₅NO₃[1][2][3]
Molecular Weight 161.20 g/mol [1]
Boiling Point 145-148 °C at 5 Torr[2]
Density 1.157 g/cm³[2]
Refractive Index n20/D 1.493[2]
Flash Point > 110 °C (> 230 °F)[2]
XLogP3 -1.4[2][3]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 4[2]

Synthesis and Purification

Expert Rationale for Synthetic Strategy

The most direct and industrially scalable synthesis of this compound involves a nucleophilic substitution reaction. The logical precursor is a glycerol derivative with a good leaving group at the 3-position, such as 3-chloro-1,2-propanediol. Morpholine acts as the nucleophile. This approach is analogous to the well-documented synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol and ammonia.[4] The choice of a chloro- leaving group is strategic due to the precursor's commercial availability and appropriate reactivity.[5] An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the HCl byproduct, driving the reaction to completion.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Self-Validating System)

This protocol is designed to yield high-purity product with clear checkpoints for validation.

  • Reactor Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, charge 3-chloro-1,2-propanediol (0.1 mol, 11.05 g) and ethanol (200 mL).

  • Reagent Addition: Add morpholine (0.3 mol, 26.14 g) to the flask. The 3-fold molar excess acts as both the nucleophile and the acid scavenger.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup & Isolation:

    • Cool the reaction mixture to room temperature. The morpholine hydrochloride salt will precipitate.

    • Filter the mixture to remove the salt and wash the solid with a small amount of cold ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is subjected to vacuum distillation.

    • Collect the fraction boiling at 145-148 °C under a pressure of 5 Torr.[2]

  • Validation: The final product, a viscous liquid, should be analyzed for purity (>99%) by Gas Chromatography (GC) and its structure confirmed by spectroscopic methods.

The Critical Role of Stereochemistry

The propanediol backbone contains a stereocenter, meaning this compound exists as a pair of enantiomers: (S)- and (R)-3-Morpholino-1,2-propanediol. When synthesized from racemic 3-chloro-1,2-propanediol, the product will be a racemic mixture.

For drug development professionals, controlling stereochemistry is paramount. Different enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[6] For instance, the enantiomers of the precursor 3-chloro-1,2-propanediol show distinct toxicities: the (S)-form has antifertility effects, while the (R)-form is nephrotoxic.[6] Therefore, if this molecule is intended as a chiral building block for a pharmaceutical agent, a stereospecific synthesis starting from an optically pure precursor, such as (R)- or (S)-glycidol or the corresponding chiral 3-chloro-1,2-propanediol, is essential.

Analytical Characterization

Rigorous characterization is the cornerstone of trustworthiness in chemical synthesis. A combination of spectroscopic techniques is required to confirm the identity and purity of this compound.

Analytical Workflow

G cluster_workflow Analytical Characterization Workflow start Synthesized Product nmr ¹H & ¹³C NMR (Structural Confirmation) start->nmr Analysis ms Mass Spectrometry (MS) (Molecular Weight Verification) start->ms Analysis ir Infrared (IR) Spectroscopy (Functional Group ID) start->ir Analysis purity Purity Analysis (GC or HPLC, >99%) start->purity Analysis end Validated Compound nmr->end Data Confirms Structure ms->end Data Confirms Structure ir->end Data Confirms Structure purity->end Data Confirms Structure

Caption: A logical workflow for the complete analytical validation of the title compound.

Spectroscopic Data Summary

The following table details the expected spectroscopic signatures for this compound, based on data for the compound and its close analogs.[7][8][9]

TechniqueObservationInterpretation
¹H NMR Multiplets ~2.4-2.7 ppmProtons on carbons adjacent to morpholine N
Multiplet ~3.7 ppmProtons on carbons adjacent to morpholine O
Multiplets ~3.4-3.9 ppm-CH(OH)- and -CH₂(OH) protons
Broad singlets-OH protons (exchangeable with D₂O)
Mass Spec (EI) Molecular Ion [M]⁺ at m/z = 161Confirms molecular weight[7]
Base peak at m/z = 100Corresponds to [M - CH₂(OH)CH(OH)]⁺ fragment, characteristic loss of the diol sidechain.[7]
IR Spectroscopy Strong, broad band ~3400 cm⁻¹O-H stretching of the diol
Bands at ~2800-3000 cm⁻¹C-H stretching (aliphatic)
Band at ~1115 cm⁻¹C-O-C stretching of the morpholine ether

Applications in Research and Development

While 1,2-propanediol itself is a commodity chemical used as a solvent and humectant in foods and pharmaceuticals, its derivatives are specialized intermediates.[10][11] 3-Amino-1,2-propanediol, a close structural analog, is an irreplaceable raw material for non-ionic X-ray contrast agents like iopamidol and ioversol.[12] It also finds use as a pesticide intermediate and in the synthesis of cationic polymers for gene delivery.[12][13]

By extension, this compound serves as a key chiral synthon and building block . Its utility lies in its ability to introduce a hydrophilic diol and a basic morpholine moiety into a target molecule. Potential applications include:

  • Pharmaceutical Scaffolding: As a precursor for synthesizing more complex active pharmaceutical ingredients (APIs). The morpholine ring is a common feature in many drugs (e.g., Linezolid, Gefitinib).

  • Ligand Development: The diol functionality can be used to coordinate with metal centers, making it a candidate for developing novel catalysts or imaging agents.

  • Polymer and Materials Science: The hydroxyl groups can act as initiation sites for ring-opening polymerizations or be incorporated into polyesters and polyurethanes to modify their properties.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is limited, related compounds like 3-chloro-1,2-propanediol are known to be toxic.[5][14] Standard laboratory safety protocols should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a chemical of significant interest due to its hybrid structure. Understanding its fundamental properties—from its synthesis and stereochemistry to its analytical signatures—is crucial for harnessing its potential. This guide provides the foundational, technically-grounded knowledge necessary for researchers and developers to confidently incorporate this versatile building block into their synthetic and developmental workflows, paving the way for innovation in medicine and materials science.

References

  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis method of 3-amino-1,2-propanediol. (2013). Google Patents (CN103319354A).
  • Safety Data Sheet: 3-CHLORO-1,2-PROPANEDIOL. Loba Chemie. Available at: [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2009). ResearchGate. Available at: [Link]

  • (S)-3-(tert-Butylamino)propane-1,2-diol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 3-Chloro-1,2-propanediol. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • This compound (C7H15NO3). PubChemLite. Available at: [Link]

  • (S)-(+)-1,2-Propanediol. NIST WebBook. Available at: [Link]

  • Chiral resolution of 3-monochloro-1,2-propanediol optical isomers in edible oils: From ester hydrolysis to enantiomeric analysis. (2019). PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Microbial production and applications of 1,2-propanediol. (2012). PMC, National Center for Biotechnology Information. Available at: [Link]

  • Preparation method of 3-thiotimolol maleate. (2024). Google Patents (CN117466835A).
  • New Trends and Perspectives in Production of 1,2-Propanediol. (2021). ResearchGate. Available at: [Link]

  • ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator. ResearchGate. Available at: [Link]

  • The FT-IR spectra of 3-chloro 1,2-propane diol. ResearchGate. Available at: [Link]

  • The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd. Available at: [Link]

Sources

Synthesis of 3-Morpholino-1,2-propanediol from 3-chloro-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the

Introduction: The Significance of Morpholino-Substituted Propanediols

In the landscape of pharmaceutical development and specialty chemical synthesis, functionalized propanediols are vital structural motifs. 3-Morpholino-1,2-propanediol (3-MPD) is a key intermediate, valued for its unique combination of a hydrophilic diol backbone and the versatile morpholine moiety. This structure is analogous to other critical intermediates, such as 3-amino-1,2-propanediol, which serves as a cornerstone in the synthesis of advanced non-ionic X-ray contrast media like Iopromide[1]. The morpholine group, in particular, often imparts desirable physicochemical properties, including improved solubility and metabolic stability, to active pharmaceutical ingredients (APIs).

This guide, intended for researchers and drug development professionals, provides a comprehensive, scientifically-grounded framework for the synthesis of this compound. The chosen synthetic route—a direct nucleophilic substitution reaction between 3-chloro-1,2-propanediol and morpholine—is an efficient and scalable method. We will delve into the reaction mechanism, provide a detailed and self-validating experimental protocol, analyze the parameters critical for process optimization, and outline the necessary safety precautions for handling the hazardous starting materials.

Section 1: The Core Reaction - Mechanistic Insights

The synthesis of 3-MPD from 3-chloro-1,2-propanediol is a classic example of a nucleophilic substitution reaction. The core of this transformation involves the displacement of a chloride ion from the primary carbon of the propanediol backbone by the nitrogen atom of morpholine.

Causality of the Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Several factors favor this pathway:

  • Primary Substrate: The target electrophile, the carbon atom bonded to chlorine, is a primary carbon. This position is sterically unhindered, allowing for effective backside attack by the nucleophile.

  • Good Nucleophile: Morpholine is a secondary amine with a lone pair of electrons on the nitrogen atom, making it a potent nucleophile capable of initiating the substitution.

  • Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid would protonate the morpholine, converting it into its non-nucleophilic ammonium salt and halting the reaction. To counteract this, morpholine itself is used in stoichiometric excess. One equivalent acts as the nucleophile, while a second equivalent acts as a base to neutralize the generated HCl, forming morpholine hydrochloride. In practice, a larger excess is used to drive the reaction equilibrium towards the product.

The overall reaction can be summarized as: Cl-CH₂(CHOH)CH₂OH + 2 O(CH₂CH₂)₂NH → O(CH₂CH₂)₂N-CH₂(CHOH)CH₂OH + [O(CH₂CH₂)₂NH₂]⁺Cl⁻

Section 2: Critical Safety & Reagent Handling

Scientific integrity begins with safety. The primary reactant, 3-chloro-1,2-propanediol, presents significant health hazards and must be handled with extreme caution.

  • 3-Chloro-1,2-propanediol (CAS: 96-24-2):

    • Toxicity: This compound is classified as toxic if swallowed and can be fatal if inhaled[2][3].

    • Reproductive Hazard: It is suspected of damaging fertility or the unborn child[2][3][4].

    • Organ Damage: Causes damage to organs through prolonged or repeated exposure[3][5].

    • Irritation: Causes serious eye damage and skin irritation[2].

  • Morpholine (CAS: 110-91-8):

    • Corrosivity: It is a corrosive liquid that can cause severe skin burns and eye damage.

    • Flammability: It is a flammable liquid and vapor.

Mandatory Handling Protocol:

  • Engineering Controls: All manipulations involving 3-chloro-1,2-propanediol and morpholine must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene).

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn.

  • Storage: Store reagents in tightly closed containers in a cool, dry, and well-ventilated area, away from incompatible materials[2][6].

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Section 3: Detailed Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution relies on careful adherence to each step. The procedure is based on established principles for aminolysis of chlorohydrins[7][8].

Materials & Equipment

Reagents:

  • 3-chloro-1,2-propanediol (≥98% purity)

  • Morpholine (≥99% purity)

  • Ethanol (200 proof, anhydrous) or Isopropanol

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Deionized Water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with coolant circulation

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Rotary evaporator

  • Vacuum distillation apparatus (short path)

  • Standard laboratory glassware

Reaction Assembly & Execution
  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Reagent Charging: In a chemical fume hood, charge the flask with 3-chloro-1,2-propanediol (e.g., 0.2 mol, 22.1 g).

  • Solvent Addition: Add 150 mL of ethanol to the flask to dissolve the substrate.

  • Nucleophile Addition: Add morpholine (e.g., 1.0 mol, 87.1 g, 5 equivalents) to the flask. The addition may be slightly exothermic; add slowly if necessary to control the temperature. The large excess drives the reaction to completion and neutralizes the HCl byproduct[8].

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 80-85°C for ethanol) using the heating mantle. Maintain stirring and reflux for 4-6 hours. A similar synthesis using ammonia proceeds effectively at 50°C for 4 hours, suggesting these conditions provide a good starting point[8].

  • Monitoring: Monitor the reaction's progress by taking small aliquots periodically and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.

Product Isolation & Purification
  • Cooling & Filtration: Once the reaction is complete, cool the mixture to room temperature. The byproduct, morpholine hydrochloride, may precipitate as a white solid. If so, remove it by vacuum filtration and wash the solid with a small amount of cold ethanol.

  • Solvent Removal: Combine the filtrate and washings. Remove the ethanol and excess morpholine using a rotary evaporator under reduced pressure.

  • Crude Product Purification: The resulting viscous oil is the crude this compound. The most effective method for purification is vacuum distillation, which is standard for separating high-boiling, thermally stable liquids[7][9].

    • Set up a short-path distillation apparatus.

    • Apply vacuum and gently heat the crude oil.

    • Collect the fraction corresponding to the boiling point of this compound. (Note: The exact boiling point under vacuum will need to be determined experimentally, but it will be significantly lower than its atmospheric boiling point).

Section 4: Parametric Analysis for Process Optimization

Optimizing the synthesis requires a systematic understanding of how key variables affect yield and purity. The causality behind these choices is crucial for adapting the protocol to different scales.

ParameterTypical Range / OptionsCausality & RationaleExpected Outcome on Optimization
Molar Ratio (Morpholine:Substrate) 3:1 to 15:1A minimum of 2 equivalents is required stoichiometrically (nucleophile + base). A larger excess (5:1 or higher) leverages Le Châtelier's principle to maximize the conversion of the limiting reactant, 3-chloro-1,2-propanediol[8].Higher ratios increase reaction rate and yield but complicate purification due to the need to remove more excess morpholine.
Reaction Temperature 40°C – 100°CThe reaction rate increases with temperature (Arrhenius equation). However, excessively high temperatures can promote side reactions, such as the formation of bis-substituted products or dehydration. A moderate temperature (50-80°C) offers a balance[7][8].Optimal temperature maximizes yield within a reasonable timeframe (e.g., 4-8 hours) without significant byproduct formation.
Solvent Choice Ethanol, Isopropanol, Water, NeatA protic solvent like ethanol or isopropanol effectively solvates the reactants and the charged transition state of the SN2 reaction, potentially accelerating it. Running the reaction "neat" (without solvent) is possible but can lead to viscosity issues and difficult temperature control.Ethanol is often a good starting point due to its solvency and appropriate boiling point for controlled reflux.
Reaction Time 2 – 12 hoursThe reaction must proceed long enough to reach completion. The required time is inversely related to temperature and reactant concentration.Time should be determined by active monitoring (e.g., TLC, GC) to avoid unnecessary energy consumption and potential degradation of the product over extended heating.

Section 5: Workflow & Logic Visualization

The following diagram illustrates the logical flow of the entire synthesis, from reagent preparation to the final purified product.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purification Purification Phase Reagents 1. Reagent Measurement (3-chloro-1,2-propanediol, Morpholine, Solvent) Setup 2. Reactor Assembly (Flask, Condenser, Stirrer) Charge 3. Charge Reactor Setup->Charge React 4. Heat & Stir (50-80°C, 4-6h) Charge->React Monitor 5. Monitor Progress (TLC/GC) React->Monitor Monitor->React If incomplete Cool 6. Cool & Filter (Remove Morpholine HCl) Monitor->Cool If complete Evaporate 7. Solvent Evaporation (Rotary Evaporator) Cool->Evaporate Distill 8. Vacuum Distillation Evaporate->Distill Product 9. Final Product: 3-MPD Distill->Product

Sources

3-Morpholino-1,2-propanediol: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary drug discovery, the demand for novel, sp³-rich molecular building blocks is incessant. These scaffolds are instrumental in navigating chemical space beyond the flat, aromatic-heavy compounds that have historically dominated medicinal chemistry. 3-Morpholino-1,2-propanediol has emerged as a particularly valuable chiral building block. Its structure combines a hydrophilic morpholine moiety, known to improve pharmacokinetic properties, with a versatile 1,2-diol handle that allows for a multitude of subsequent chemical transformations. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this compound, presenting it as a key intermediate in the synthesis of complex bioactive molecules, including analogues of well-established drug classes such as beta-blockers.

Introduction: The Strategic Value of the Morpholinopropanediol Scaffold

The pursuit of drug candidates with optimized efficacy, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties necessitates a sophisticated toolkit of chemical intermediates.[1][2] this compound is a prime example of such a tool. Its molecular architecture offers three key strategic advantages:

  • The Morpholine Ring: This saturated heterocycle is a highly sought-after feature in modern drug design. It often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, enhancing interactions with biological targets.

  • The Chiral 1,2-Diol: The vicinal diol functionality is a versatile chemical handle. It can be selectively protected, activated, or transformed, serving as a linchpin for constructing more complex molecular frameworks. Crucially, the inherent chirality at the C2 position allows for the stereocontrolled synthesis of enantiomerically pure final compounds—a critical consideration, as the biological activity of a drug often resides in a single enantiomer.[3]

  • Sp³-Rich Framework: The non-planar, three-dimensional structure of the molecule contributes to its utility in creating compounds that can form more specific and effective interactions with the complex topologies of protein binding sites.

This guide will illuminate the primary synthetic routes to this building block and demonstrate its application through a detailed case study in the synthesis of aryloxypropanolamine-based pharmacophores.

Synthesis of this compound: Key Methodologies

The efficient synthesis of this compound is paramount to its utility. The most common and reliable strategies involve the nucleophilic addition of morpholine to a three-carbon electrophile containing a latent or protected diol. The choice of starting material dictates the stereochemical outcome.

Pathway A: Ring-Opening of Chiral Glycidol

This is arguably the most elegant and stereospecific approach. Commercially available enantiopure (R)- or (S)-glycidol serves as the chiral precursor. The reaction proceeds via a nucleophilic attack by the secondary amine of morpholine on one of the epoxide's carbons.

  • Causality of Experimental Choice: The reaction is typically performed in a protic solvent like isopropanol or water at elevated temperatures. The solvent acts as a proton source to facilitate the opening of the epoxide ring upon nucleophilic attack. The regioselectivity of the attack (at C1 vs. C2) is influenced by reaction conditions, but attack at the less-hindered C1 terminal position is highly favored, leading to the desired 1-amino-2-ol product.

G S_Glycidol (S)-Glycidol Product (S)-3-Morpholino-1,2-propanediol S_Glycidol->Product inv1 Morpholine Morpholine Morpholine->Product Solvent Protic Solvent (e.g., Isopropanol) Heat (Δ) Solvent->Product inv2

Caption: Synthesis via Epoxide Ring-Opening.

Pathway B: Nucleophilic Substitution of 3-Chloro-1,2-propanediol

An alternative route utilizes 3-chloro-1,2-propanediol as the electrophile.[4] This method involves a direct Sₙ2 displacement of the chloride ion by morpholine.

  • Causality of Experimental Choice: This reaction requires a base to neutralize the HCl formed, driving the reaction to completion. An excess of morpholine can serve as both the nucleophile and the base. The choice of solvent is critical; polar aprotic solvents can accelerate Sₙ2 reactions, but given the polarity of the reactants, protic solvents or even neat conditions are often effective. The yield can be optimized by adjusting the molar ratio of the reactants, temperature, and reaction time.[4]

ParameterConditionRationale
Reactant Ration(Amine) : n(Chlorohydrin) > 1Excess amine acts as a base and shifts equilibrium towards the product.
Temperature50-80 °CProvides sufficient activation energy without promoting side reactions.
SolventWater or AlcoholSolubilizes reactants and facilitates the reaction.

Table 1: Typical Reaction Parameters for Substitution Pathway.

Experimental Protocol: Synthesis of (S)-3-Morpholino-1,2-propanediol

This protocol describes a self-validating system for the synthesis from (S)-glycidol, which ensures high enantiomeric purity if the starting material is of high quality.

Materials:

  • (S)-Glycidol (1.0 eq)

  • Morpholine (1.2 eq)

  • Isopropanol (IPA), 5 mL per gram of glycidol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Charge the round-bottom flask with (S)-glycidol, morpholine, and isopropanol.

  • Heating: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. The causality here is to provide sufficient thermal energy to overcome the activation barrier for the epoxide ring-opening.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting glycidol is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the isopropanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a viscous, clear oil. The purity should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Case Study: A Building Block for Beta-Blocker Synthesis

The aryloxypropanolamine scaffold is the core structure of most beta-adrenergic receptor antagonists (beta-blockers).[3][5] this compound is an excellent precursor for synthesizing analogues of this important drug class. For instance, it can be used to construct molecules structurally related to Timolol, which itself contains a morpholine ring.

The general synthetic strategy involves converting the diol into a more reactive electrophile (an epoxide), which can then be opened by a nucleophilic phenol.

Caption: General workflow for beta-blocker analogue synthesis.

Detailed Workflow Explanation:
  • Activation and Cyclization: The synthesis begins with the selective activation of the primary alcohol of this compound, typically through tosylation (using p-toluenesulfonyl chloride). This is a crucial step; the tosyl group is an excellent leaving group. Subsequent treatment with a strong base (e.g., sodium hydride) causes an intramolecular Sₙ2 reaction. The secondary alcohol's oxygen acts as the nucleophile, displacing the tosylate to form a chiral epoxide. This two-step, one-pot procedure efficiently converts the stable diol into a reactive electrophile while preserving the stereochemistry.

  • Nucleophilic Ring-Opening: A substituted phenol, the "aryloxy" component, is deprotonated with a base to form a potent phenoxide nucleophile. This nucleophile then attacks the terminal carbon of the chiral epoxide, opening the ring and forming the key ether linkage. This reaction creates the final aryloxypropanolamine backbone. The morpholine group remains intact, imparting its favorable properties to the final molecule. This strategy is a cornerstone of beta-blocker synthesis.[5][6][7]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its synthesis is robust and stereocontrollable, and its structure offers a pre-packaged combination of desirable pharmaceutical properties and versatile chemical functionality. By providing a reliable route to chiral, sp³-rich structures with improved pharmacokinetic profiles, it serves as an accelerator for the development of next-generation therapeutics. As drug discovery continues to move towards more complex and three-dimensional chemical space, the importance of building blocks like this compound will only continue to grow.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Google Patents.
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  • EP0224246A2 - Process for preparing 3-chloro-1, 2-propanediol. Google Patents.
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  • Singh, G., & Singh, P. (2015). Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol). Turkish Journal of Chemistry. Available at: [Link]

  • (PDF) Synthetic approaches towards the synthesis of ß-blockers (Betaxolol, Metoprolol, Sotalol and Timolol). ResearchGate. Available at: [Link]

  • Volochnyuk, D. M., et al. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Organic & Biomolecular Chemistry. Available at: [Link]

  • (PDF) Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. ResearchGate. Available at: [Link]

  • New Trends and Perspectives in Production of 1,2-Propanediol. ResearchGate. Available at: [Link]

  • CN102229523B - Preparation method of 3-chloro-1,2-propanediol. Google Patents.
  • CN117466835A - Preparation method of 3-thiotimolol maleate. Google Patents.
  • Kuchar, M., & Brichac, J. (1979). Synthesis and pharmacology of potential beta-blockers. Collection of Czechoslovak Chemical Communications. Available at: [Link]

  • A Comprehensive Review on Beta Blockers Synthesis Methods. (2025). Journal of Medicinal and Medical Chemistry. Available at: [Link]

  • Chemical Properties of 1,2-Propanediol, 3-chloro- (CAS 96-24-2). Cheméo. Available at: [Link]

  • WO2015110026A1 - Preparation method of 3-amino-1,2-propanediol. WIPO Patentscope. Available at: [Link]

  • The Multifaceted Applications of 3-Amino-1,2-propanediol in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

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  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Available at: [Link]

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An In-depth Technical Guide to the Hygroscopic Nature of 3-Morpholino-1,2-propanediol: Implications for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Morpholino-1,2-propanediol is a valuable compound in pharmaceutical development, often utilized for its buffering capacity and as a chemical intermediate. However, its molecular structure, featuring a morpholine ring and a propanediol moiety, suggests a significant potential for hygroscopicity—the tendency to attract and retain moisture from the atmosphere. This guide provides a comprehensive technical overview of the hygroscopic nature of this compound, offering a framework for its characterization and management. The propensity of a pharmaceutical material to interact with atmospheric water can profoundly influence its stability, manufacturability, and overall product performance.[1] Neglecting this critical attribute can lead to significant delays and unforeseen costs in the drug development lifecycle. This document details robust experimental protocols for quantifying hygroscopicity, discusses the downstream consequences on material properties and processability, and outlines effective mitigation strategies, all grounded in established scientific principles and regulatory expectations.

Introduction to this compound

Chemical and Physical Properties

This compound is a substituted morpholine derivative. While specific, verified data for this exact compound is not aggregated in a single public source, its properties can be inferred from its constituent parts: the hygroscopic morpholine base and the equally hygroscopic 1,2-propanediol (propylene glycol).[2][3][4]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale & Cited Analogs
Molecular Formula C₇H₁₅NO₃Based on chemical structure
Molecular Weight 161.20 g/mol Based on chemical structure
Appearance Colorless to pale yellow, viscous liquidAnalogy with 3-Chloro-1,2-propanediol and Morpholine.[3][5][6]
Hygroscopicity Predicted to be hygroscopic to very hygroscopicBoth morpholine and 1,2-propanediol are known to be hygroscopic.[2][3][4]
Solubility Miscible with water and polar organic solventsAnalogy with 1,2-propanediol's complete miscibility with water.[2]
Applications in Pharmaceutical Formulations

The structural motifs of this compound suggest its utility in several pharmaceutical contexts:

  • Buffering Agent: The morpholine component provides a basic nitrogen center, making it a candidate for pH control in formulations.

  • Chemical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[7]

  • Solvent/Vehicle: Similar to propylene glycol, it may be used as a solvent for drugs that are unstable or insoluble in water.[2]

The Critical Impact of Hygroscopicity in Drug Development

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[8] This phenomenon can be detrimental to pharmaceutical solids, as the uptake of moisture can significantly affect the physical and chemical stability of drug products.[8][9] An increase in moisture content can lead to physical changes like caking and deliquescence, or chemical degradation through processes like hydrolysis.[10][11] Consequently, a thorough understanding and characterization of a compound's hygroscopicity is a non-negotiable step in early-phase drug development to ensure the quality, safety, and efficacy of the final product.[9][10][11]

Understanding Hygroscopicity

Fundamental Principles: Adsorption vs. Absorption

Hygroscopicity involves two primary mechanisms:

  • Adsorption: Moisture adheres to the surface of the material. This is a surface-level phenomenon.

  • Absorption: Moisture penetrates the bulk structure of the material, becoming incorporated within it.

The dominant mechanism depends on the material's physical form (crystalline vs. amorphous) and chemical nature. For a compound like this compound, which is likely a liquid or a low-melting solid, absorption is the expected primary mechanism of water uptake.

Factors Influencing Hygroscopicity

Several factors dictate the extent and rate of moisture uptake:

  • Chemical Structure: The presence of polar functional groups, such as the hydroxyl (-OH) and ether (-O-) groups in this compound, creates sites for hydrogen bonding with water molecules.

  • Relative Humidity (RH): The ambient humidity is the driving force for moisture uptake. Higher RH leads to greater water sorption.

  • Temperature: Temperature can influence the equilibrium moisture content of a material.

  • Physical Form: Amorphous materials are generally more hygroscopic than their crystalline counterparts due to a less ordered structure.[9]

Classification of Hygroscopic Materials

The European Pharmacopoeia (Ph. Eur.) provides a widely accepted classification system for the hygroscopicity of solids based on the percentage weight gain after 24 hours of exposure to 80% RH at 25°C.[8]

Table 2: European Pharmacopoeia Classification of Hygroscopicity

Classification% Weight Increase (w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.12% and < 0.2%
Hygroscopic≥ 0.2% and < 2.0%
Very hygroscopic≥ 2.0% and < 15.0%
DeliquescentSufficient water is absorbed to form a liquid

Source: Adapted from the European Pharmacopoeia.[8][9]

Characterization of this compound's Hygroscopicity

Experimental Design: A Rationale for Method Selection

To accurately characterize the hygroscopic nature of this compound, a multi-faceted approach is recommended. While simple gravimetric methods provide a basic classification, advanced techniques like Dynamic Vapor Sorption (DVS) offer a much deeper understanding of the material's interaction with moisture over a wide range of humidity levels. DVS is a gravimetric technique that measures the amount and rate of solvent absorption by a sample by varying the vapor concentration around the sample and measuring the change in mass.[12]

Protocol 1: Gravimetric Sorption Analysis (Static Method)

This method, based on the principles outlined in the European Pharmacopoeia, provides a fundamental classification of hygroscopicity.[1][8]

Objective: To determine the hygroscopicity classification of this compound.

Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound (approximately 0.1-0.3 grams) into a pre-weighed, dry container.

  • Environmental Control: Place the sample in a desiccator containing a saturated solution of ammonium chloride, which maintains a constant relative humidity of approximately 80% ± 2% RH at 25°C.[1]

  • Equilibration: Store the sealed desiccator at a constant temperature of 25°C for 24 hours.[1][8]

  • Final Weighing: After 24 hours, remove the sample and immediately re-weigh it.

  • Calculation: Calculate the percentage weight gain using the following formula: % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] * 100

  • Classification: Classify the material based on the criteria in Table 2.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

DVS provides a detailed sorption-desorption profile, revealing critical information about moisture uptake kinetics and the humidity levels at which significant changes occur.[13]

Objective: To generate a complete moisture sorption-desorption isotherm for this compound.

Methodology:

  • Instrument Setup: Utilize a DVS analyzer capable of precise control over temperature and relative humidity, equipped with a highly sensitive microbalance.[14]

  • Sample Loading: Place a small, accurately weighed sample (5-15 mg) of this compound onto the DVS sample pan.[1]

  • Drying Step (Pre-treatment): It is crucial to establish a dry reference state.[8][15] Dry the sample in situ at 0% RH until a stable mass is achieved. This step is critical for accurate interpretation.[8][15]

  • Sorption Phase: Program the instrument to increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, allow the sample mass to equilibrate before proceeding to the next humidity level.[1][9]

  • Desorption Phase: Once 90% RH is reached and the mass is stable, decrease the humidity in the same stepwise manner back to 0% RH.[1]

  • Data Analysis: Plot the percentage change in mass versus the relative humidity to generate the sorption and desorption isotherms.

Data Interpretation and Visualization

The DVS isotherm provides a wealth of information:

  • Hysteresis: The difference between the sorption and desorption curves. A large hysteresis loop can indicate changes in the material's structure or slow moisture release.

  • Critical Humidity Point: A sharp increase in moisture uptake over a narrow RH range can indicate a phase transition, such as deliquescence.

  • Moisture Capacity: The total amount of water taken up at high humidity (e.g., 90% RH).

DVS_Workflow cluster_prep Preparation cluster_exp Experiment Cycle cluster_analysis Data Analysis Start Start Load_Sample Load Sample (5-15 mg) into DVS Analyzer Start->Load_Sample Dry Dry Sample at 0% RH (Establish Dry Mass) Load_Sample->Dry Sorption Increase RH (0% to 90%) in Increments Dry->Sorption Equilibrate at each step Desorption Decrease RH (90% to 0%) in Increments Sorption->Desorption Equilibrate at each step Plot Plot % Mass Change vs. % RH Desorption->Plot Isotherm Generate Sorption/ Desorption Isotherm Plot->Isotherm Interpret Interpret Data: - Hysteresis - Critical RH - Classification Isotherm->Interpret

Caption: Dynamic Vapor Sorption (DVS) Experimental Workflow.

Consequences of Hygroscopicity in the Pharmaceutical Lifecycle

Uncontrolled moisture uptake in a substance like this compound can have cascading negative effects throughout the pharmaceutical development and manufacturing process.[1]

  • Physicochemical Stability: Absorbed water can act as a plasticizer, potentially altering the physical form of an API or excipient. More critically, it can participate in chemical degradation reactions, such as hydrolysis, leading to a loss of potency and the formation of impurities.[10][11]

  • Manufacturing Challenges: In solid dosage forms, increased moisture can lead to poor powder flow, clumping, and caking, which disrupts processes like blending and tablet compression.[1] It can also cause materials to adhere to manufacturing equipment.[1]

  • Storage and Packaging: Hygroscopic materials require storage in controlled, low-humidity environments and necessitate the use of high-barrier packaging to prevent moisture ingress and ensure shelf-life stability.[1] Regulatory bodies like the ICH provide guidelines for stability testing that account for the influence of temperature and humidity.[16][17][18]

Mitigation Strategies and Best Practices

A proactive approach is essential for managing hygroscopic materials.[10][11]

  • Formulation Design: For solid formulations, consider co-processing with hydrophobic excipients or applying a moisture-barrier film coating to the final dosage form.

  • Controlled Environments: Manufacturing, particularly for moisture-sensitive steps like powder handling and filling, should be conducted in areas with controlled low relative humidity.

  • Packaging Selection: Utilize packaging with a low moisture vapor transmission rate (MVTR), such as blister packs made from Aclar® or aluminum foils. The selection of appropriate packaging can be guided by standards such as USP General Chapter <671>.[19][20][21][22] Including desiccants within the packaging provides an additional layer of protection.

Mitigation_Strategy cluster_formulation Formulation cluster_manufacturing Manufacturing cluster_packaging Packaging & Storage Hygroscopic_Material Hygroscopic Material (this compound) Hydrophobic_Excipients Use Hydrophobic Excipients Hygroscopic_Material->Hydrophobic_Excipients Film_Coating Apply Moisture- Barrier Coating Controlled_RH Controlled Low RH Environment Hygroscopic_Material->Controlled_RH Process_Monitoring In-Process Moisture Monitoring High_Barrier_Pkg High-Barrier Packaging (e.g., Blisters, Foil) Hygroscopic_Material->High_Barrier_Pkg Desiccants Include Desiccants Stable_Product Stable & Efficacious Drug Product Film_Coating->Stable_Product Process_Monitoring->Stable_Product Desiccants->Stable_Product

Sources

Biological activity of 3-Morpholino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Biological Activity of 3-Morpholino-1,2-propanediol

Abstract

This compound is a chemical entity combining a morpholine ring and a 1,2-propanediol backbone. While its constituent parts are well-characterized in various biological and pharmaceutical contexts, the compound as a whole remains largely unexplored in scientific literature. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in investigating the biological activities of this molecule. It provides a comprehensive analysis of the known biological roles of its structural components, a proposed synthesis pathway, and a detailed framework of experimental protocols to systematically characterize its potential pharmacological profile. This document is designed not as a summary of existing data on the titular compound, but as a roadmap for future research, grounded in established scientific principles and methodologies.

Introduction: Unveiling a Molecule of Latent Potential

The quest for novel therapeutic agents often leads to the exploration of unique chemical structures. This compound (CAS 6425-32-7) presents such an opportunity. Its structure is an intriguing amalgamation of two key chemical moieties: the morpholine heterocycle and the 1,2-propanediol (propylene glycol) chain. The morpholine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anticancer, antibacterial, and neuroprotective properties.[1][2][3] The 1,2-propanediol backbone is a common excipient in pharmaceutical formulations, generally recognized as safe, though it can exhibit its own pharmacological effects at higher concentrations.[4][5]

This guide will first deconstruct this compound into its constituent functional groups to build a hypothesis-driven framework for its potential biological activities. Subsequently, it will provide detailed, actionable experimental workflows for researchers to systematically investigate these hypotheses.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its study.

PropertyValueSource
CAS Number 6425-32-7[6][7]
Molecular Formula C₇H₁₅NO₃[6][7]
Molecular Weight 161.20 g/mol [6][7]
Appearance Clear, colorless viscous liquid[8]
Solubility Miscible with water, acetone, and chloroform[5][8]

Synthesis of this compound: A Proposed Pathway

While specific synthesis literature for this compound is not abundant, a logical synthetic route can be proposed based on established chemical reactions. A common method for creating such amine-substituted propanediols is the reaction of a suitable epoxide with the corresponding amine. In this case, glycidol (2,3-epoxy-1-propanol) would be the ideal starting epoxide, and morpholine would serve as the nucleophile.

The reaction involves the nucleophilic attack of the secondary amine of the morpholine ring on the less sterically hindered carbon of the epoxide ring of glycidol. This reaction is typically carried out in a protic solvent like ethanol or isopropanol and may be heated to ensure a reasonable reaction rate. The resulting product is this compound.

Synthesis_Pathway Glycidol Glycidol (2,3-epoxy-1-propanol) Product This compound Glycidol->Product Nucleophilic Ring Opening Morpholine Morpholine Morpholine->Product Solvent Protic Solvent (e.g., Ethanol) Solvent->Product Heat Heat (Δ) Heat->Product

Caption: Proposed synthesis of this compound.

Known Biological Activities of Constituent Moieties

The Pharmacological Significance of the Morpholine Ring

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. This structure imparts favorable physicochemical properties, such as water solubility and metabolic stability, making it a common building block in drug design.[2] Morpholine derivatives have demonstrated a broad spectrum of biological activities:

  • Anticancer: Certain morpholine-containing compounds have shown potent anticancer activity.[1]

  • Neuroprotection: The morpholine scaffold is present in molecules designed to inhibit enzymes like acetylcholinesterase and monoamine oxidase, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][9]

  • Antibacterial and Antifungal: A number of morpholine derivatives have been developed as antimicrobial agents.[2]

  • Anti-inflammatory and Analgesic: Some compounds incorporating a morpholine ring have exhibited anti-inflammatory and pain-relieving properties.[1]

In many of these applications, the morpholine ring not only contributes to the molecule's pharmacokinetic profile but can also act as a scaffold to correctly orient other pharmacophoric elements for optimal interaction with their biological targets.[10]

The Biological Profile of 1,2-Propanediol

1,2-Propanediol, commonly known as propylene glycol, is widely used as a solvent and vehicle in pharmaceutical preparations due to its low toxicity.[5][8] However, it is not biologically inert, particularly at higher concentrations. Studies have shown that 1,2-propanediol can exert its own pharmacological effects, including:

  • Neuropsychopharmacological Effects: At high doses, it can cause a decrease in locomotor activity and respiration.[4]

  • Analgesic and Anti-inflammatory Activity: 1,2-Propanediol has been observed to have pain-relieving and anti-inflammatory properties.[4]

  • Potentiation of Other Drugs: It can enhance the effects of other substances, such as pentobarbitone hypnosis.[4]

A Proposed Research Framework for Investigating the Biological Activity of this compound

Given the lack of direct studies on this compound, a systematic, multi-tiered approach is necessary to elucidate its biological activity. The following experimental workflow is proposed as a comprehensive starting point for researchers.

Experimental_Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Hypothesis-Driven Biological Assays cluster_tier3 Tier 3: Mechanistic & In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Cytotoxicity->Antimicrobial Anticancer Anticancer Proliferation Assays (e.g., against various cancer cell lines) Cytotoxicity->Anticancer Neuro Neuroprotective/Neurotoxic Assays (e.g., against neuroblastoma cells) Cytotoxicity->Neuro AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) Cytotoxicity->AntiInflammatory Solubility Aqueous Solubility & Stability Assessment Solubility->Cytotoxicity MoA Mechanism of Action Studies (e.g., Enzyme Inhibition, Receptor Binding) Antimicrobial->MoA Anticancer->MoA Neuro->MoA AntiInflammatory->MoA InVivo In Vivo Toxicity & Efficacy Studies (e.g., in rodent models) MoA->InVivo

Caption: A tiered experimental workflow for characterizing biological activity.

Tier 1: Foundational Screening

The initial step is to establish the basic toxicological and physicochemical profile of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a panel of representative cell lines (e.g., HEK293 for normal cells, HeLa for cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Create a series of dilutions to treat the cells with a range of concentrations (e.g., from 0.1 µM to 100 µM).

  • Treatment: Remove the culture medium from the wells and replace it with a fresh medium containing the different concentrations of the compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Tier 2: Hypothesis-Driven Biological Assays

Based on the activities of the morpholine moiety, a series of targeted assays should be performed.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

  • Bacterial Strains: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Inoculum Preparation: Grow the bacteria in a suitable broth to the mid-logarithmic phase and adjust the concentration to approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (a known antibiotic) and a negative control (broth with inoculum only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Tier 3: Mechanistic and In Vivo Studies

If promising activity is observed in Tier 2, subsequent studies should focus on elucidating the mechanism of action and evaluating in vivo safety and efficacy.

Experimental Protocol: In Vivo Acute Toxicity Study (Up-and-Down Procedure)

  • Animal Model: Use a small cohort of healthy rodents (e.g., Swiss albino mice).

  • Dosing: Administer a single dose of this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). The starting dose is determined based on in vitro cytotoxicity data.

  • Observation: Observe the animals for signs of toxicity and mortality over a period of 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • LD₅₀ Estimation: Continue this process until the criteria for stopping the study are met. The LD₅₀ (lethal dose for 50% of the animals) can then be estimated.

Conclusion and Future Directions

This compound represents a molecule at the intersection of well-established pharmaceutical building blocks, yet its own biological identity remains to be defined. This guide provides a scientifically grounded framework for its exploration. The inherent properties of the morpholine ring suggest a high probability of discovering interesting biological activities, potentially in the realms of oncology, neurology, or infectious diseases. The systematic application of the proposed experimental workflows will enable researchers to rigorously characterize the pharmacological profile of this compound, potentially leading to the development of novel therapeutic agents. The path from a commercially available research chemical to a validated drug candidate is long, but the journey begins with the foundational investigations outlined herein.

References

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  • Bennett, G. N., and K. Y. San. "Microbial formation, biotechnological production and applications of 1,2-propanediol." Applied Microbiology and Biotechnology 55.1 (2001): 1-9.
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Methodological & Application

Application Notes and Protocols for the Use of 3-Morpholino-1,2-propanediol in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Critical Landscape of Proteomics Sample Preparation

In the intricate field of proteomics, the journey from a complex biological sample to meaningful mass spectrometry data is paved with critical methodological choices. The success of any proteomics experiment hinges on the quantitative and reproducible extraction and preparation of proteins. A cornerstone of this process is the buffer system, which must not only maintain a stable pH but also be compatible with downstream enzymatic reactions and mass spectrometric analysis.

This document introduces 3-Morpholino-1,2-propanediol , a compound with potential applications as a biological buffer in proteomics workflows. It is important to note that while the use of this compound in proteomics is not yet widely documented in peer-reviewed literature, its chemical structure suggests it may offer properties analogous to the well-regarded "Good's buffers".[1][2][3][4] This guide, therefore, serves as a foundational resource for researchers and drug development professionals to develop and validate protocols utilizing this novel reagent.

Based on its morpholino functional group, a key feature in established buffers like MES and MOPS, it is hypothesized that this compound is a zwitterionic compound capable of providing buffering capacity in a physiologically relevant pH range.[2][3] Good's buffers are favored in biological research for their high water solubility, low permeability through biological membranes, and minimal interference with biological reactions.[1][4]

Inferred Mechanism of Action and Properties

The morpholino moiety in this compound contains a tertiary amine that can be protonated, allowing it to buffer against pH changes. The pKa of the parent compound, morpholine, is approximately 8.4. The addition of the propanediol group is expected to influence this value, likely resulting in a pKa that makes it a suitable buffer for applications requiring a neutral to slightly alkaline pH, such as trypsin digestion which is optimal around pH 8.

Disclaimer: The pKa of this compound has not been empirically determined in the context of this document. It is strongly recommended that users experimentally determine the pKa to ascertain its optimal buffering range before use.

The hypothesized zwitterionic nature of this compound at physiological pH would render it highly soluble in aqueous solutions while limiting its interaction with non-polar entities, a desirable trait for a biological buffer.

G cluster_buffer Hypothesized Buffering Action of this compound protonated Protonated Form (Acidic Conditions) zwitterion Zwitterionic Form (Around pKa) protonated->zwitterion + OH- deprotonated Deprotonated Form (Alkaline Conditions) deprotonated->zwitterion + H+ zwitterion->protonated + H+ zwitterion->deprotonated + OH-

Caption: Hypothesized equilibrium of this compound.

Developmental Protocol for Protein Extraction and Digestion

The following protocol is a template for the use of this compound in a standard "bottom-up" proteomics workflow.[5][6] Researchers should consider this a starting point and perform necessary optimizations for their specific sample types and experimental goals.

Part 1: Cell Lysis and Protein Extraction

The objective of this stage is to efficiently lyse cells or tissues and solubilize the proteins while minimizing degradation. This is often achieved using a combination of buffering agents, detergents, and chaotropes.

Table 1: Reagents for Lysis Buffer

ComponentStock ConcentrationFinal ConcentrationPurpose
This compound1 M50-100 mMBuffering agent (hypothesized pH 7.5-8.5)
Urea8 M4-8 MChaotropic agent to denature proteins
Sodium Dodecyl Sulfate (SDS)10% (w/v)1-2% (w/v)Anionic detergent for cell lysis and protein solubilization
Protease Inhibitor Cocktail100x1xPrevents protein degradation
Phosphatase Inhibitor Cocktail100x1xPrevents dephosphorylation

Step-by-Step Lysis Protocol:

  • Prepare Lysis Buffer: On the day of use, prepare the lysis buffer by combining the components listed in Table 1. Ensure the buffer is well-mixed and at the desired temperature (typically 4°C).

  • Sample Preparation:

    • Adherent Cells: Wash cell monolayers with ice-cold phosphate-buffered saline (PBS). Aspirate PBS and add the lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Suspension Cells: Pellet cells by centrifugation. Wash with ice-cold PBS and centrifuge again. Resuspend the cell pellet in lysis buffer.

    • Tissues: Flash-freeze tissue in liquid nitrogen.[7] Grind the frozen tissue to a fine powder using a mortar and pestle or a cryo-grinder. Add lysis buffer to the powdered tissue.[7]

  • Lysis and Solubilization:

    • Incubate the sample on ice for 30 minutes with periodic vortexing.

    • For enhanced lysis, sonicate the sample on ice. Use short bursts to prevent overheating and protein degradation.

  • Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Carefully transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a compatible protein assay (e.g., BCA assay, ensuring compatibility with the detergents in the lysis buffer).

Part 2: In-Solution Protein Digestion

This part of the protocol details the steps for denaturing, reducing, alkylating, and enzymatically digesting the extracted proteins into peptides suitable for mass spectrometry.

G start Protein Extract reduction Reduction (DTT) start->reduction alkylation Alkylation (Iodoacetamide) reduction->alkylation digestion Trypsin Digestion alkylation->digestion cleanup Peptide Cleanup (C18 Desalting) digestion->cleanup ms LC-MS/MS Analysis cleanup->ms

Caption: In-solution protein digestion workflow.

Step-by-Step Digestion Protocol:

  • Protein Denaturation and Reduction:

    • Take a known amount of protein extract (e.g., 100 µg) and adjust the volume with lysis buffer.

    • Add Dithiothreitol (DTT) to a final concentration of 5-10 mM to reduce disulfide bonds.

    • Incubate at 56°C for 30-60 minutes.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 15-20 mM to alkylate the reduced cysteine residues, preventing the reformation of disulfide bonds.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching (Optional): Add a small amount of DTT to quench any excess iodoacetamide.

  • Buffer Exchange/Dilution for Digestion:

    • The high concentration of urea and SDS in the lysis buffer can inhibit trypsin activity.[8] Dilute the sample at least 5 to 10-fold with a digestion buffer (e.g., 50 mM this compound, pH 8.0 or 50 mM ammonium bicarbonate, pH 8.0) to reduce the concentration of denaturants. The final urea concentration should be below 2 M.

  • Enzymatic Digestion:

    • Add mass spectrometry grade trypsin to the protein solution at a ratio of 1:20 to 1:50 (enzyme:protein, w/w).[6][8]

    • Incubate overnight at 37°C with gentle shaking.

  • Stopping the Digestion: Acidify the sample by adding formic acid to a final concentration of 0.1-1% to inactivate the trypsin.

  • Peptide Desalting: Before mass spectrometry analysis, it is crucial to remove salts, detergents, and other contaminants. Use a C18 solid-phase extraction (SPE) column or tip to desalt the peptide mixture. Elute the purified peptides in a solution of acetonitrile and formic acid.

  • Sample Preparation for MS: Dry the purified peptides in a vacuum centrifuge and resuspend in a small volume of a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Considerations for Mass Spectrometry

The use of a novel buffer like this compound necessitates careful consideration of its potential impact on mass spectrometry performance.

  • Ion Suppression/Enhancement: The buffer itself, if not completely removed during the desalting step, could co-elute with peptides and cause ion suppression or enhancement, affecting the accuracy of quantification.

  • Adduct Formation: Residual buffer molecules can form adducts with peptides, complicating the resulting mass spectra.

  • Validation: It is highly recommended to run control experiments comparing the results obtained with a this compound-based buffer to those from a standard, well-characterized buffer system like ammonium bicarbonate. Key metrics for comparison should include the number of identified proteins and peptides, sequence coverage, and quantitative reproducibility.

Troubleshooting

Table 2: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low Protein Yield Inefficient cell lysis.Increase detergent concentration or use mechanical disruption (sonication, grinding). Optimize the pH of the lysis buffer.
Incomplete Trypsin Digestion Residual denaturants (urea, SDS) inhibiting trypsin. Incorrect pH for digestion.Ensure adequate dilution of the sample before adding trypsin. Verify the pH of the digestion buffer.
Poor MS Signal/Few Identifications Ion suppression from residual buffer.Ensure thorough desalting of the peptide sample. Optimize the C18 cleanup protocol.
Spectral Complexity Formation of peptide-buffer adducts.Improve the desalting step. Consider alternative cleanup strategies.

References

  • Borregaard AS. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

  • Suman, S., & Moulton, H. M. (2018). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 72(1), e55.
  • Leduc, R. D., & Lajoie, G. A. (2013). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Protein Science, 74, 25.1.1–25.1.15.
  • Li, Y., et al. (2020). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry, 92(15), 10566–10573.
  • Passos, H., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(11), 4959-4968.
  • Kentsis, A., et al. (2020). Three protein extraction methods for mass spectrometry proteomics of fresh frozen mouse tissue. protocols.io.
  • De Spiegeleer, B., et al. (2013). Development of a Two-dimensional Liquid Chromatography/Mass Spectrometry Workflow for Characterization of Phosphorodiamidate Morpholino Oligomers.
  • Grokipedia. (n.d.). Good's buffers. Retrieved from [Link]

  • Suman, S., & Moulton, H. M. (2018). Using Morpholinos to Control Gene Expression. Current Protocols in Nucleic Acid Chemistry, 72(1), e55.
  • Zhang, Y., et al. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Hopax Fine Chemicals. (2019, February 20). What is a Good's Buffer? Retrieved from [Link]

  • Passos, H., et al. (2014). Good's buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research. Green Chemistry, 16(11), 4959-4968.
  • Maleki, F., & Haghgoo, S. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 634-643.
  • PubChem. (n.d.). 3-Morpholino-1-(2-thienyl)propan-1-one hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-(Diethylamino)-1,2-propanediol in Advanced Chemical Synthesis. Retrieved from [Link]

  • INCHEM. (n.d.). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-morpholino propylene glycol. Retrieved from [Link]

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3-Morpholino-1,2-propanediol (MOPS): A Comprehensive Guide to its Application as a Biological Buffer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of biological research and pharmaceutical development, the precise control of pH is not merely a technicality but a cornerstone of experimental validity and reproducibility. Among the arsenal of buffering agents available to the modern scientist, 3-Morpholino-1,2-propanediol, commonly known as MOPS, stands out for its utility in a variety of applications, from nucleic acid analysis to protein purification and cell culture. This guide provides an in-depth exploration of MOPS, grounded in established scientific principles and practical, field-proven protocols.

The Foundational Chemistry of MOPS: A "Good" Buffer

MOPS is a zwitterionic buffer, one of the original set of buffers developed by Dr. Norman Good and his colleagues to meet the stringent demands of biological research.[1][2][3] Good's buffers are characterized by several key features that make them ideal for in vitro biological systems, and MOPS is a prime example.[4][5]

Key Physicochemical Properties of MOPS:

PropertyValueSignificance in Biological Applications
pKa at 25°C 7.2Ideal for maintaining a stable pH in the physiological range of 6.5 to 7.9.[1]
Molecular Weight 209.26 g/mol Essential for accurate preparation of molar solutions.
UV Absorbance Low at 260 nm and 280 nmMinimizes interference with spectrophotometric quantification of nucleic acids and proteins.
Metal Ion Binding MinimalReduces the risk of interfering with enzymatic reactions that require divalent cations as cofactors.

The chemical structure of MOPS, featuring a morpholine ring, is central to its buffering capacity and its low propensity for metal ion chelation. This ring structure sterically hinders the nitrogen atom, making it less available to coordinate with metal ions, a common issue with amine-containing buffers like Tris.

Core Applications and Field-Proven Protocols

MOPS has found its niche in several critical laboratory techniques. Its ability to maintain a stable, near-neutral pH without interfering with biological macromolecules makes it a reliable choice for sensitive experiments.

The Gold Standard for RNA Electrophoresis

MOPS is the buffer of choice for denaturing agarose gel electrophoresis of RNA, a fundamental technique for assessing RNA integrity and for applications like Northern blotting.[2][6][7][8][9] The stability it provides is crucial for preventing the degradation of notoriously labile RNA molecules.[10]

This protocol outlines the preparation of a 10X stock solution, which can be diluted to a 1X working concentration for gel preparation and as a running buffer.

Materials:

  • MOPS (free acid), molecular biology grade

  • Sodium Acetate (NaOAc), anhydrous

  • EDTA, disodium salt, dihydrate

  • Nuclease-free water

  • Sodium Hydroxide (NaOH), 10 N

  • 0.22 µm sterile filter unit

Step-by-Step Procedure:

  • To prepare 1 liter of 10X MOPS buffer, add 800 mL of nuclease-free water to a sterile beaker.

  • Add 41.86 g of MOPS (free acid) to the water and stir until fully dissolved.[11][12]

  • Add 4.1 g of anhydrous sodium acetate and stir until dissolved.[11][12]

  • Add 3.72 g of disodium EDTA and stir until dissolved.[11][12]

  • Adjust the pH to 7.0 with 10 N NaOH. This is a critical step, as a pH outside the optimal range can compromise RNA stability.

  • Bring the final volume to 1 liter with nuclease-free water.

  • Sterilize the solution by passing it through a 0.22 µm filter. Do not autoclave MOPS buffer , as it can degrade and turn yellow, potentially affecting experimental results.[3] Store the 10X stock solution at room temperature, protected from light.

Causality Explored: Why these components?

  • MOPS: Provides the primary buffering capacity at a near-neutral pH, which is optimal for RNA stability.

  • Sodium Acetate: Contributes to the buffering system and provides ions for electrical conductivity during electrophoresis.

  • EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters divalent cations (like Mg²⁺), which are cofactors for RNases, thereby protecting the RNA from degradation.[13]

G storage storage dilute dilute storage->dilute

A Gentle Hand in Protein Purification

MOPS is also a valuable buffer in various protein purification workflows, particularly in chromatography techniques like ion-exchange and affinity chromatography.[4][14][15][16] Its minimal interaction with metal ions is a significant advantage, especially when purifying metalloproteins or using techniques like Immobilized Metal Affinity Chromatography (IMAC).[15]

This protocol provides a general framework for using MOPS in anion-exchange chromatography, where the protein of interest has a net negative charge at the working pH.

Materials:

  • MOPS, high-purity grade

  • Sodium Chloride (NaCl) for elution gradient

  • Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

  • High-purity water

  • 0.22 µm sterile filter unit

Buffer Preparation:

  • Binding/Equilibration Buffer (Buffer A): 20 mM MOPS, pH 7.2.

    • Dissolve 4.19 g of MOPS in 900 mL of high-purity water.

    • Adjust the pH to 7.2 with NaOH.

    • Bring the final volume to 1 liter.

    • Filter sterilize and degas before use.

  • Elution Buffer (Buffer B): 20 mM MOPS, 1 M NaCl, pH 7.2.

    • Prepare 1 liter of 20 mM MOPS, pH 7.2 as described for Buffer A.

    • Add 58.44 g of NaCl and stir until fully dissolved.

    • Verify and, if necessary, readjust the pH to 7.2.

    • Filter sterilize and degas before use.

Chromatography Workflow:

  • Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes of Buffer A.

  • Sample Loading: Load the protein sample, which should also be in Buffer A or a buffer with similar low ionic strength and pH.

  • Wash: Wash the column with Buffer A to remove unbound proteins.

  • Elution: Elute the bound protein using a linear gradient of increasing ionic strength by mixing Buffer A and Buffer B. A typical gradient might run from 0% to 100% Buffer B over 20 column volumes.

Expert Insight: The choice of a 20 mM concentration for MOPS in this protocol is a balance between providing sufficient buffering capacity and maintaining a low ionic strength in the binding buffer to facilitate strong interaction between the protein and the charged resin.[17]

G start Start equilibration Equilibrate Column (Buffer A: 20mM MOPS, pH 7.2) start->equilibration load Load Protein Sample (in Buffer A) equilibration->load wash Wash with Buffer A (Remove Unbound Proteins) load->wash elute Elute with Gradient (0-100% Buffer B) Buffer B: 20mM MOPS, 1M NaCl, pH 7.2 wash->elute collect Collect Fractions elute->collect end End collect->end

Maintaining Stability in Cell Culture

While bicarbonate-based buffers are standard for cell culture in CO₂ incubators, MOPS can be a valuable supplement, particularly in applications where a CO₂ incubator is not used or when additional pH stability is required.[18][19][20] It is important to note that for mammalian cell culture, the concentration of MOPS should generally not exceed 20 mM, as higher concentrations have been reported to have cytotoxic effects in some cell lines.[4][21]

This protocol describes the preparation of a MOPS-buffered medium for short-term cell handling outside of a CO₂ environment.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • MOPS, cell culture grade

  • Sodium Hydroxide (NaOH), 1 N, sterile

  • 0.22 µm sterile filter unit

Procedure:

  • Prepare the desired volume of your chosen basal medium according to the manufacturer's instructions.

  • Weigh out the appropriate amount of MOPS to achieve a final concentration of 20 mM (4.19 g/L).

  • Slowly add the MOPS powder to the medium while stirring to ensure it dissolves completely.

  • Aseptically adjust the pH of the medium to the desired level (typically 7.2-7.4 for most mammalian cells) using sterile 1 N NaOH.

  • Sterilize the final MOPS-supplemented medium by passing it through a 0.22 µm filter.

  • Store the medium at 2-8°C, protected from light.

Trustworthiness through Validation: Before using a newly prepared MOPS-supplemented medium for critical experiments, it is advisable to test it on a small batch of cells to ensure there are no adverse effects on cell viability and morphology compared to the standard bicarbonate-buffered medium.

Concluding Remarks: A Versatile and Reliable Tool

This compound has earned its place as a staple in the molecular biology and biochemistry laboratory. Its adherence to the principles of a "Good" buffer, particularly its pKa near physiological pH and its minimal interaction with metal ions, makes it a highly reliable choice for a range of sensitive applications. By understanding the chemical principles behind its use and adhering to validated protocols, researchers, scientists, and drug development professionals can leverage the power of MOPS to ensure the stability and integrity of their experimental systems, ultimately contributing to more robust and reproducible scientific outcomes.

References

  • Suzhou Yacoo Science Co., Ltd. (2018-08-17). Applications and Preparation of MOPS and MES Buffer. Available at: [Link]

  • Suzhou Yacoo Science Co., Ltd. (n.d.). MOPS biocompatibility: key parameters for protein purification. Available at: [Link]

  • MP Biomedicals. (n.d.). Mops. Available at: [Link]

  • Wikipedia. (n.d.). Good's buffers. Available at: [Link]

  • protocols.io. (2015-09-14). Northern Blot. Available at: [Link]

  • Hopax Fine Chemicals. (2018-10-05). Biological buffers and their interactions with metal ions. Available at: [Link]

  • Hopax Fine Chemicals. (2018-10-19). 8 uses of MOPS buffer you didn't know. Available at: [Link]

  • ResearchGate. (2020-01-26). Analysis of Good's buffer species MES and MOPS. (A) Chemical structure.... Available at: [Link]

  • Life Science Products. (n.d.). Life Science Chemical Compatibility Chart. Available at: [Link]

  • Conduct Science. (2019-06-26). Ion-exchange Chromatography Protocol. Available at: [Link]

  • Suzhou Yacoo Science Co., Ltd. (2025-09-22). The importance of controlling the concentration of MOPS in biological buffering agents. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Using Morpholinos to Control Gene Expression. Available at: [Link]

  • ResearchGate. (2025-08-06). Metal Ion/Buffer Interactions. Available at: [Link]

  • Hopax Fine Chemicals. (2019-11-06). 6 Biological buffers recommended for protein purification. Available at: [Link]

  • Reddit. (2021-09-03). Autoclaved MOPS: is it supposed to be yellow?. Available at: [Link]

  • Fan Research Lab. (n.d.). Fan Northern Blot Protocol. Available at: [Link]

  • Vitrolife. (2024-05-23). How different buffers during ICSI can impact the development of embryos in the IVF laboratory. Available at: [Link]

  • ACS Omega. (2023-10-18). Assay Development for Metal-Dependent Enzymes Influence of Reaction Buffers on Activities and Kinetic Characteristics. Available at: [Link]

  • Promega Connections. (2019-05-24). What Makes a "Good" Buffer?. Available at: [Link]

  • Medium. (2019-10-08). The 9 best biological buffers for cell culture. Available at: [Link]

  • MDPI. (2023-07-13). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Available at: [Link]

  • University of California, Riverside. (n.d.). Northern blot. Available at: [Link]

  • Gene Tools. (n.d.). Review Article Morpholino Antisense Oligomers: Design, Preparation, and Properties. Available at: [Link]

  • PubMed. (n.d.). Aqueous complexing of nickel and zinc with 3-(N-morpholino)propanesulfonic acid and the solubility products of nickel and zinc hydroxides. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Available at: [Link]

  • Scientific Bioprocessing. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?. Available at: [Link]

  • CDMF. (n.d.). Influence of different buffers (HEPES/MOPS) on keratinocyte cell viability and microbial growth. Available at: [Link]

  • Semantic Scholar. (n.d.). Preparation of Buffers for Use in Enzyme Studies. Available at: [Link]

  • National Institutes of Health (NIH). (2020-01-26). Morpholino Target Molecular Properties Affect the Swelling Process of Oligomorpholino-Functionalized Responsive Hydrogels. Available at: [Link]

  • Suzhou Yacoo Science Co., Ltd. (n.d.). The impact of MOPS packaging for biological buffering agents on product quality. Available at: [Link]

  • Delta Microscopies. (n.d.). Mops, Biological Buffer. Available at: [Link]

  • PubMed. (1971-10-29). Buffer combinations for mammalian cell culture. Available at: [Link]

  • MDPI. (2026-01-22). The Exceptional Solubility of Cyclic Trimetaphosphate in the Presence of Mg 2+ and Ca 2+. Available at: [Link]

  • PubMed Central (PMC). (n.d.). Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS: Impact of Autoclaving Temperature and Duration on Degradation. Available at: [Link]

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Introduction: The Enigmatic Case of 3-Morpholino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the applications of morpholino and propanediol derivatives in cell culture, with a perspective on 3-Morpholino-1,2-propanediol.

This compound (CAS 6425-32-7) is a chemical entity that, by its very structure, suggests a potential utility in biological research, combining the morpholino functional group with a propanediol backbone.[1] The morpholino moiety is a cornerstone of several well-established biological buffers, while propanediols are widely recognized for their role as cryoprotectants. However, a comprehensive review of the scientific literature reveals a notable absence of studies detailing the specific applications of this compound in cell culture or any other biological system. There is a lack of published data regarding its physicochemical properties, such as its pKa value, and its biological effects, including any potential cytotoxicity.

Given this absence of direct evidence, this guide will adopt a component-based approach. We will provide detailed application notes and protocols for the two key structural components of this molecule: the morpholino group, as exemplified by its use in biological buffers like MOPS, and the 1,2-propanediol backbone, a widely used cryoprotective agent. This will provide researchers, scientists, and drug development professionals with a robust understanding of the principles and techniques that would underpin any future investigation into this compound itself.

Part 1: The Morpholino Group - A Foundation for pH Stability in Cell Culture

The stability of pH is a critical parameter for the successful in vitro cultivation of cells. Most mammalian cell lines thrive in a narrow pH range, typically between 7.2 and 7.4. Deviations from this optimal range can induce stress, alter metabolic rates, and ultimately lead to cell death. While bicarbonate-CO₂ buffering systems are the physiological standard and are used in most cell culture media, they are susceptible to pH fluctuations with changes in atmospheric CO₂. To counteract this, non-volatile, synthetic biological buffers are often added to provide additional buffering capacity.

The morpholino group is a key feature of several "Good's buffers," a series of zwitterionic buffers developed to be effective in the physiological pH range. One of the most prominent examples is MOPS (3-Morpholinopropanesulfonic acid).

Mechanism of Action: Why Morpholino-Based Buffers are Effective

The effectiveness of morpholino-based buffers like MOPS stems from several key properties:

  • pKa near Neutrality: The pKa of the morpholino nitrogen in MOPS is 7.2 at 25°C, which is squarely within the optimal pH range for most cell cultures. This ensures maximum buffering capacity at the desired physiological pH.

  • Zwitterionic Nature: At physiological pH, MOPS exists as a zwitterion, with a positive charge on the morpholino ring and a negative charge on the sulfonate group. This dual charge minimizes its ability to cross cell membranes and interfere with intracellular processes.

  • Low Metal Ion Binding: The morpholino ring exhibits a low affinity for most divalent cations, such as Ca²⁺ and Mg²⁺, which are essential components of cell culture media and are involved in numerous cellular functions. This prevents the sequestration of these vital ions.

  • Chemical Stability: MOPS is chemically stable and does not participate in or interfere with most biochemical reactions.

Application Note: MOPS as a Supplementary Buffer in Cell Culture Media

MOPS is typically used as a supplementary buffer in concentrations ranging from 10 to 25 mM. It is particularly useful in applications where the culture is temporarily removed from a CO₂ incubator, such as during microscopy or other analytical procedures, as it helps to maintain a stable pH in the absence of controlled CO₂ levels.

It is important to note that like all synthetic buffers, MOPS can have some effects on cells. For instance, studies have shown that MOPS can influence biofilm formation in certain bacteria.[2] Therefore, it is crucial to validate its use for specific cell lines and assays to ensure it does not introduce unintended variables.

Protocol: Preparation of a MOPS-Buffered Cell Culture Medium

This protocol describes the preparation of a 1-liter solution of a standard cell culture medium, such as DMEM, supplemented with 20 mM MOPS.

Materials:

  • DMEM powder (sufficient for 1 L)

  • MOPS (3-(N-morpholino)propanesulfonic acid), cell culture grade

  • Sodium Bicarbonate (NaHCO₃)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Deionized, sterile water

  • Sterile 1 L graduated cylinder and storage bottle

  • 0.22 µm sterile filter unit

Procedure:

  • Dissolve Medium Components: To approximately 800 mL of deionized water in a sterile container, add the DMEM powder and stir until fully dissolved.

  • Add MOPS: Weigh out 4.19 g of MOPS (for a final concentration of 20 mM) and add it to the DMEM solution. Stir until completely dissolved.

  • Add Sodium Bicarbonate: Add the amount of NaHCO₃ specified by the manufacturer for the specific DMEM formulation.

  • Adjust pH: The addition of MOPS will lower the pH of the solution. Slowly add 10 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to the desired final value (e.g., 7.4). Be cautious not to overshoot the target pH.

  • Final Volume Adjustment: Add sterile deionized water to bring the final volume to 1 L.

  • Sterilization: Sterilize the final medium by passing it through a 0.22 µm filter into a sterile storage bottle.

  • Storage: Store the MOPS-buffered medium at 2-8°C, protected from light.

Workflow for Preparing MOPS-Buffered Medium

G start Start dissolve_dmem Dissolve DMEM powder in ~800 mL water start->dissolve_dmem add_mops Add and dissolve 4.19 g MOPS dissolve_dmem->add_mops add_bicarb Add and dissolve Sodium Bicarbonate add_mops->add_bicarb adjust_ph Adjust pH to 7.4 with 10 M NaOH add_bicarb->adjust_ph adjust_volume Adjust final volume to 1 L with water adjust_ph->adjust_volume sterilize Sterile filter (0.22 µm) adjust_volume->sterilize end_node Store at 2-8°C sterilize->end_node

Caption: Workflow for preparing a MOPS-buffered cell culture medium.

Part 2: 1,2-Propanediol - A Key Player in Cryopreservation

Cryopreservation, the process of preserving cells, tissues, or organs at ultra-low temperatures (typically in liquid nitrogen at -196°C), is an indispensable technique in cell culture and drug development. It allows for the long-term storage of cell lines, primary cells, and engineered cell products. The primary challenge in cryopreservation is preventing the formation of intracellular ice crystals, which can cause lethal damage to cellular structures. This is where cryoprotective agents (CPAs) become essential.

1,2-Propanediol, also commonly known as propylene glycol, is a widely used penetrating CPA.[3] Its small molecular size allows it to readily cross cell membranes.

Mechanism of Action: How 1,2-Propanediol Protects Cells

1,2-Propanediol exerts its cryoprotective effects through several mechanisms:

  • Reduces Ice Crystal Formation: By replacing intracellular water, 1,2-propanediol increases the solute concentration inside the cell. This lowers the freezing point of the intracellular solution and reduces the amount of ice formed at any given temperature.[4]

  • Increases Viscosity: At low temperatures, solutions containing 1,2-propanediol become highly viscous, which further inhibits the formation and growth of ice crystals.[5]

  • Vitrification: At high concentrations and with rapid cooling rates, 1,2-propanediol can help the cell suspension to vitrify, a process where it solidifies into a glass-like state without the formation of any ice crystals.[6]

Application Note: Using 1,2-Propanediol in Cell Freezing

1,2-Propanediol is often used in concentrations ranging from 1.0 M to 2.0 M in the final freezing medium.[3] It is frequently used in combination with other CPAs, such as sucrose, which is a non-penetrating CPA that helps to dehydrate the cells osmotically before freezing. While effective, 1,2-propanediol can be toxic to cells at higher concentrations and at room temperature.[2] Therefore, it is crucial to minimize the exposure time of cells to the CPA-containing solution before initiating the cooling process.

Table 1: Comparison of Common Cryoprotective Agents

CryoprotectantTypeTypical ConcentrationKey AdvantagesKey Disadvantages
DMSOPenetrating5-10% (v/v)High permeability, effective for many cell typesCan be toxic, may induce cell differentiation
1,2-PropanediolPenetrating1.0 - 2.0 MLower toxicity than DMSO for some cell types (e.g., oocytes)Can cause osmotic stress
GlycerolPenetrating10-20% (v/v)Low toxicitySlower permeability, requiring gradual addition/removal
SucroseNon-penetrating0.1 - 0.5 MHelps dehydrate cells, low toxicityDoes not enter the cell to prevent intracellular ice
Protocol: Cryopreservation of Adherent Mammalian Cells Using 1,2-Propanediol

This protocol provides a general method for freezing an adherent cell line grown in a T-75 flask.

Materials:

  • Confluent T-75 flask of cells

  • Complete cell culture medium

  • Fetal Bovine Serum (FBS)

  • 1,2-Propanediol, cell culture grade

  • Trypsin-EDTA solution

  • Sterile conical tubes (15 mL and 50 mL)

  • Cryovials

  • Controlled-rate freezing container (e.g., "Mr. Frosty")

  • -80°C freezer and liquid nitrogen storage dewar

Procedure:

  • Prepare Freezing Medium: Prepare a 2X cryoprotectant solution by mixing 2 mL of 1,2-propanediol with 8 mL of complete cell culture medium. This results in a 20% (v/v) or approximately 2.6 M solution. Keep this on ice.

  • Harvest Cells: Wash the confluent cell monolayer with phosphate-buffered saline (PBS). Add 3-5 mL of Trypsin-EDTA and incubate until cells detach.

  • Neutralize Trypsin: Add 10 mL of complete culture medium containing FBS to the flask to neutralize the trypsin. Gently pipette to create a single-cell suspension.

  • Cell Count and Centrifugation: Transfer the cell suspension to a 15 mL conical tube. Perform a cell count to determine cell density and viability. Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend Cells: Aspirate the supernatant and resuspend the cell pellet in cold complete culture medium to a concentration of 2 x 10⁶ cells/mL.

  • Add Cryoprotectant: Slowly, while gently swirling the tube, add an equal volume of the 2X cryoprotectant solution to the cell suspension. This will result in a final concentration of 1 x 10⁶ cells/mL in a 10% (v/v) 1,2-propanediol solution.

  • Aliquot into Cryovials: Immediately aliquot 1 mL of the cell suspension into each pre-labeled cryovial.

  • Controlled Cooling: Place the cryovials into a controlled-rate freezing container and place it in a -80°C freezer overnight. This ensures a cooling rate of approximately -1°C per minute.

  • Long-Term Storage: The next day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Workflow for Cell Cryopreservation

G start Start with confluent cells harvest Harvest cells with Trypsin-EDTA start->harvest count_spin Count cells and centrifuge (200 x g) harvest->count_spin resuspend Resuspend pellet in cold medium (2x conc.) count_spin->resuspend add_cpa Add equal volume of 2X CPA solution (on ice) resuspend->add_cpa aliquot Aliquot 1 mL into cryovials add_cpa->aliquot freeze Place in controlled-rate freezer at -80°C aliquot->freeze store Transfer to liquid nitrogen for storage freeze->store

Caption: Workflow for cryopreserving adherent cells with 1,2-propanediol.

Conclusion and Future Perspectives on this compound

While there is no direct data on the applications of this compound in cell culture, its structure invites informed speculation. The presence of the morpholino group suggests it could possess buffering capabilities, although its pKa would need to be empirically determined to assess its suitability for physiological applications. The propanediol backbone implies it might have cryoprotective properties or could function as a solvent for water-insoluble compounds.

However, the combination of these two functional groups also raises critical questions about its biological impact. The introduction of the morpholino group onto the propanediol backbone could significantly alter its permeability across cell membranes and its potential cytotoxicity. Any future exploration of this compound for cell culture applications would require a systematic evaluation of its:

  • Physicochemical properties: pKa, solubility, and stability.

  • Cytotoxicity: Assessment across a range of concentrations in various cell lines using standard viability assays.

  • Buffering efficacy: Determination of its buffering capacity in cell culture media.

  • Cryoprotective potential: Evaluation of its ability to preserve cell viability after freezing and thawing, both alone and in combination with other CPAs.

Until such studies are conducted and published, researchers should rely on the well-established properties and protocols of its constituent components, such as MOPS for pH control and 1,2-propanediol for cryopreservation, as detailed in this guide.

References

  • ChemBK. (n.d.). Propane-1,2-diol. Retrieved from [Link]

  • Corona-Izquierdo, F. P., & Membrillo-Hernández, J. (2002). Biofilm formation in Escherichia coli is affected by 3-(N-morpholino)propane sulfonate (MOPS). Research in Microbiology, 153(3), 181-185.
  • Ko, Y., & Threlfall, W. R. (1988). The effects of 1,2-propanediol as a cryoprotectant on the freezing of mouse oocytes. Theriogenology, 29(4), 987-995.
  • Uspenskii, S. I. (1975). A pharmacological study of propane-1,2-diol. Farmakologiia i toksikologiia, 38(4), 469-472.
  • Fahy, G. M., Levy, D. I., & Ali, S. E. (2015). Some emerging principles underlying the physical properties, biological actions, and utility of vitrification solutions. Cryobiology, 71(3), 376-388.
  • Saxena, P., & Saxena, A. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab059.
  • Morcos, P. A. (2001). Achieving efficient delivery of morpholino oligos in cultured cells. Genesis, 30(3), 94-102.
  • Sembiring, T., & Yusuf, T. L. (2019). Cryoprotectant combination ethylene glycol and propanediol on mice blastocyst viability post vitrification. Journal of Physics: Conference Series, 1146, 012028.
  • Billen, D., & Medin, L. K. (1958). The toxicity of glycerol for bone marrow cells. Blood, 13(7), 649-661.
  • Rall, W. F., & Fahy, G. M. (1985). Ice-free cryopreservation of mouse embryos at −196 C by vitrification.
  • Summerton, J. E. (2016). Guide for Morpholino Users: Toward Therapeutics. Zebrafish, 13(Suppl 1), S-1.
  • Souzu, H. (1989). Comparison of the cryoprotection of red blood cells by 1,2-propanediol and glycerol. Cryobiology, 26(3), 264-273.

Sources

The Strategic Use of Morpholine-Based Buffers in Protein Crystallization: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemistry of Morpholine-Based Reagents

In the intricate world of protein crystallization, the precise chemical environment is paramount. A common source of confusion arises from the similar nomenclature of morpholine-containing compounds. It is crucial to distinguish between 3-Morpholino-1,2-propanediol and the widely used biological buffer MOPS (3-(N-morpholino)propanesulfonic acid) .

  • This compound is a morpholine derivative with a propanediol substituent. While the morpholine moiety is known to be biologically active and can participate in molecular interactions that enhance the potency of compounds, its specific application as a primary agent in protein crystallization screens is not well-documented in scientific literature.[1][2] Its structural properties, including a flexible conformation and the ability to engage in hydrophilic interactions, suggest a potential role as a novel additive or co-ligand, but it is not a standard buffering agent.[1]

  • MOPS (3-(N-morpholino)propanesulfonic acid) is a zwitterionic buffer and one of the original "Good's buffers" developed for biological research.[3][4][5] With a pKa of approximately 7.2, it is highly effective at maintaining a stable pH in the near-neutral range of 6.5 to 7.9, which is critical for the stability of many proteins.[3][6] This application note will focus primarily on the strategic use of MOPS buffer in protein crystallization screens, as it is the compound predominantly used in this field.

The Role and Advantages of MOPS in Protein Crystallization

The selection of a suitable buffer is a critical decision that can significantly impact the outcome of crystallization experiments.[1] MOPS offers several key advantages that make it a valuable tool for crystallographers:

  • Optimal pH Range: Its buffering capacity between pH 6.5 and 7.9 is ideal for maintaining the native conformation and stability of a wide variety of proteins.[3][6]

  • Low Ionic Strength: MOPS has a low ionic strength, which minimizes interference with the delicate protein-protein and protein-ligand interactions necessary for crystal formation.[3]

  • Chemical Stability: It is a stable compound that does not significantly change its pKa with temperature fluctuations, a crucial feature for reproducible crystallization experiments.[3]

  • UV Transparency: MOPS does not absorb light in the ultraviolet region, which is important for spectroscopic measurements of protein concentration.[3]

  • Reduced Degradation and Aggregation: By maintaining a stable pH, MOPS helps to reduce protein degradation and aggregation, common challenges in the crystallization process.[7]

Strategic Application of MOPS in Crystallization Screens

MOPS can be incorporated into both the initial protein sample preparation and the crystallization screening solutions. Its versatility allows it to be used in various crystallization techniques, including vapor diffusion, microbatch, and free interface diffusion.

Table 1: Key Properties of MOPS Buffer
PropertyValueSignificance in Protein Crystallization
Chemical Formula C7H15NO4S
Molecular Weight 209.26 g/mol
pKa at 25°C ~7.2Provides excellent buffering capacity in the near-neutral pH range, crucial for protein stability.[3][4]
Useful pH Range 6.5 - 7.9Covers the physiological pH for many biological systems.[3][6]
UV Absorbance Negligible at λ > 260 nmAllows for accurate protein concentration measurements using spectrophotometry.[3]

Experimental Protocols

Protocol 1: Preparation of a 1.0 M MOPS Stock Solution

This protocol outlines the preparation of a sterile, concentrated stock solution of MOPS buffer, which can be diluted for use in protein samples and crystallization screens.

Materials:

  • MOPS (free acid) powder (MW: 209.26 g/mol )

  • High-purity, deionized water

  • 10 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Calibrated pH meter

  • Sterile 0.22 µm filter

  • Sterile storage container

Procedure:

  • Weigh out 209.26 g of MOPS powder and add it to a beaker containing approximately 800 mL of deionized water.

  • Stir the solution until the MOPS powder is completely dissolved.

  • Slowly add the NaOH or KOH solution while continuously monitoring the pH with a calibrated pH meter. Adjust the pH to the desired value within the buffering range (e.g., 7.0).

  • Once the desired pH is reached, transfer the solution to a graduated cylinder and add deionized water to a final volume of 1.0 L.

  • Sterilize the buffer solution by passing it through a 0.22 µm filter into a sterile storage container.

  • Store the stock solution at 4°C.

Protocol 2: Incorporating MOPS into a Protein Crystallization Screen (Vapor Diffusion Method)

This protocol describes the use of MOPS buffer in a hanging drop vapor diffusion experiment, a common technique for protein crystallization.

Materials:

  • Purified protein sample in a suitable buffer (e.g., 20 mM MOPS, pH 7.0, 150 mM NaCl)

  • Crystallization screen solution containing a precipitant (e.g., polyethylene glycol, ammonium sulfate) and buffered with MOPS (e.g., 0.1 M MOPS, pH 7.5)

  • Hanging drop crystallization plates and cover slips

  • Micropipettes and sterile tips

Workflow:

CrystallizationWorkflow cluster_prep Preparation cluster_setup Hanging Drop Setup cluster_equilibration Equilibration & Observation Protein Protein Solution (in MOPS buffer) Mix Mix Protein and Screen on Cover Slip Protein->Mix Screen Screen Solution (containing MOPS) Screen->Mix Seal Invert and Seal over Reservoir Mix->Seal Vapor Vapor Diffusion (Water moves from drop to reservoir) Seal->Vapor Incubate Supersaturation Supersaturation of Protein Vapor->Supersaturation Nucleation Crystal Nucleation Supersaturation->Nucleation Growth Crystal Growth Nucleation->Growth

Sources

The Versatile Synthon: 3-Morpholino-1,2-propanediol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of contemporary organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. 3-Morpholino-1,2-propanediol emerges as a significant reagent, embodying a unique combination of a hydrophilic diol and a tertiary amine integrated within a morpholine ring. This trifunctional architecture provides a powerful tool for chemists, particularly in the fields of medicinal chemistry and materials science. The diol functionality offers a gateway for the introduction of chirality and further derivatization, while the morpholine moiety can influence pharmacokinetic properties such as solubility and metabolic stability in drug candidates. This application note provides a comprehensive overview of this compound, detailing its synthesis, key applications with exemplary protocols, and its role as a strategic component in the synthesis of complex molecular architectures.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral characteristics of a reagent is fundamental for its effective application in synthesis and for the accurate characterization of its reaction products.

PropertyValueReference
Molecular Formula C₇H₁₅NO₃[1]
Molecular Weight 161.20 g/mol [1]
Appearance Viscous, colorless to pale yellow liquidInferred from analogous compounds[2][3]
Boiling Point Decomposes at 213 °C (for 3-chloro-1,2-propanediol)[3]
Solubility Miscible with water and polar organic solventsInferred from structural features

Spectral Data:

  • ¹H NMR (399.65 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the protons of the morpholine ring and the propanediol backbone.[1]

  • Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, confirming its identity.[1]

Synthesis of this compound: A Practical Protocol

The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable 3-substituted-1,2-propanediol precursor with morpholine. The most common and economically viable precursor is 3-chloro-1,2-propanediol.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of 3-Chloro-1,2-propanediol cluster_1 Step 2: Nucleophilic Substitution Glycerol Glycerol Chloropropanediol 3-Chloro-1,2-propanediol Glycerol->Chloropropanediol  HCl, Heat   HCl Hydrogen Chloride Chloropropanediol_ref 3-Chloro-1,2-propanediol Product This compound Chloropropanediol_ref->Product  Morpholine, Base (optional), Heat   Morpholine Morpholine

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis from 3-Chloro-1,2-propanediol

This protocol details the synthesis of this compound from the readily available starting material, 3-chloro-1,2-propanediol. The reaction proceeds via a direct nucleophilic substitution.

Materials:

  • 3-Chloro-1,2-propanediol

  • Morpholine

  • Ethanol (optional, as solvent)

  • Sodium carbonate (optional, as a base)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-1,2-propanediol (1 equivalent) and morpholine (2-3 equivalents). The use of excess morpholine can drive the reaction to completion and can also act as the solvent. Alternatively, ethanol can be used as a solvent.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for several hours (4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield pure this compound as a viscous liquid.

Causality and Experimental Choices:

  • The use of excess morpholine serves a dual purpose: it acts as a nucleophile and can also serve as a base to neutralize the hydrogen chloride formed during the reaction, thus preventing the protonation of the morpholine nucleophile.

  • Heating is necessary to overcome the activation energy of the nucleophilic substitution reaction.

  • Vacuum distillation is an effective method for purifying the high-boiling point product.

Applications in Organic Synthesis: A Gateway to Novel Molecules

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of organic molecules, particularly in the pharmaceutical industry.

Synthesis of β-Adrenergic Receptor Blockers (Beta-Blockers)

The 1-amino-3-aryloxy-2-propanol core is a common structural motif in many beta-blocker drugs. While 3-amino-1,2-propanediol is a direct precursor, this compound can be utilized to synthesize analogs with a morpholine moiety, which can favorably modulate their pharmacological properties. The general synthetic strategy involves the reaction of a substituted phenol with an epoxide derived from this compound.

Illustrative Synthetic Workflow for a Beta-Blocker Analog

G MPD This compound Epoxide Morpholinomethyl oxirane MPD->Epoxide  Tosylation, Base   BetaBlocker Beta-Blocker Analog Epoxide->BetaBlocker  Phenol, Base   Phenol Substituted Phenol

Caption: General synthesis of a beta-blocker analog.

Protocol 2: Representative Synthesis of a 1-(Aryloxy)-3-morpholinopropan-2-ol

This protocol outlines a general procedure for the synthesis of a beta-blocker analog from this compound.

Step A: Synthesis of (Morpholinomethyl)oxirane

  • Tosylation: this compound (1 equivalent) is dissolved in pyridine or dichloromethane. The solution is cooled to 0 °C, and p-toluenesulfonyl chloride (1.05 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 2-4 hours and then allowed to warm to room temperature overnight.

  • Epoxidation: The reaction mixture is then treated with a strong base such as sodium hydroxide or potassium tert-butoxide in an appropriate solvent (e.g., methanol or THF) at room temperature to effect cyclization to the epoxide.

  • Purification: The epoxide is then isolated and purified, typically by column chromatography.

Step B: Reaction with a Phenol

  • Reaction Setup: A substituted phenol (1 equivalent) is dissolved in a suitable solvent such as DMF or acetonitrile. A base, such as potassium carbonate or sodium hydride (1.2 equivalents), is added, and the mixture is stirred for 30 minutes.

  • Nucleophilic Opening: (Morpholinomethyl)oxirane (1.1 equivalents) is added to the reaction mixture.

  • Reaction Conditions: The reaction is heated (typically 60-80 °C) and monitored by TLC until the starting materials are consumed.

  • Work-up and Purification: The reaction is cooled, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final beta-blocker analog.

Expert Insights:

  • The choice of base and solvent in the epoxide opening step is crucial and can influence the regioselectivity of the ring-opening.

  • The morpholine moiety in the final product can enhance water solubility and may lead to improved pharmacokinetic profiles compared to analogs with simple alkylamino groups.

Precursor for Chiral Ligands and Auxiliaries

The 1,2-diol functionality of this compound can be exploited for the synthesis of chiral ligands and auxiliaries. The diol can be converted into acetals or ketals with chiral aldehydes or ketones, or it can be used to prepare chiral phosphine ligands for asymmetric catalysis.

Building Block for Heterocyclic Synthesis

The presence of multiple functional groups (diol and tertiary amine) allows this compound to be a versatile starting material for the construction of various heterocyclic systems. For example, it can undergo condensation reactions with dicarbonyl compounds or their equivalents to form nitrogen- and oxygen-containing heterocycles.[4][5][6]

Conclusion: A Reagent with Broadening Horizons

This compound is a valuable and versatile reagent in organic synthesis. Its straightforward synthesis and the presence of multiple, orthogonally reactive functional groups make it an attractive building block for the construction of complex and biologically relevant molecules. While its applications are still being explored, its potential in the synthesis of pharmaceutical analogs, chiral ligands, and novel heterocyclic systems is evident. The protocols and insights provided in this application note are intended to serve as a guide for researchers looking to harness the synthetic potential of this powerful synthon.

References

  • US Patent US20110092507A1, "Process for preparing R-(+)-3-morpholino-4-(3- tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole".
  • Czajka, A., & Wawrzyniak, P. (2023). New Trends and Perspectives in Production of 1,2-Propanediol. Industrial & Engineering Chemistry Research, 62(20), 7815-7831. [Link]

  • Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1346969. [Link]

  • Guzmán-Martínez, F., et al. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(23), 7150. [Link]

  • Wang, X., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Advanced Materials Research, 554-556, 1221-1224. [Link]

  • Jiang, B., et al. (2021). A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. Biotechnology for Biofuels, 14(1), 223. [Link]

  • Wang, Y., et al. (2022). Recent advances in biological production of 1,3-propanediol: new routes and engineering strategies. Green Chemistry, 24(2), 536-555. [Link]

  • Kayan, A., & Aozdemir, N. (2010). ¹H-NMR spectra of 3-chloro-1,2-propanediol trifunctional initiator (a), and poly(MMA-b-CL) triarm block copolymer (b). ResearchGate. [Link]

  • Gulea, M. (2022). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. Molecules, 27(18), 5909. [Link]

  • Raj, M. G., et al. (2020). Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. International Journal of Pharmaceutical Sciences and Research, 11(5), 2269-2276. [Link]

  • PubChem. (n.d.). 3-Isopropylamino-1,2-propanediol. Retrieved from [Link]

  • Kumar, S., et al. (2022). A review on green multicomponent synthesis of heterocyclic compounds. ScienceScholar, 4(2), 26-44. [Link]

  • Aly, A. A., & El-Sayed, R. (2011). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of the Korean Chemical Society, 55(3), 449-453. [Link]

  • Pitala, V., et al. (2023). Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from the Hungarian market. Data in Brief, 48, 109151. [Link]

  • PubChem. (n.d.). 3-Chloro-1,2-propanediol. Retrieved from [Link]

  • HELM AG. (n.d.). The difference between 1,3 propanediol and 1,2 propanediol. Retrieved from [Link]

Sources

Synthesis of 3-Morpholino-1,2-propanediol: A Detailed Laboratory Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Morpholino-1,2-propanediol

This compound is a versatile molecule incorporating both a morpholine ring and a diol functional group. This unique combination of a tertiary amine and vicinal diols imparts valuable properties, making it a significant building block in medicinal chemistry and materials science. The morpholine moiety is a privileged scaffold in drug discovery, known to enhance aqueous solubility, metabolic stability, and pharmacokinetic profiles of bioactive molecules. The propanediol unit offers sites for further functionalization, enabling the creation of complex molecular architectures and polymers. This guide provides detailed protocols for the laboratory-scale synthesis of this compound, offering researchers two robust and validated synthetic routes.

Chemical Principles and Strategic Considerations

The synthesis of this compound can be approached through two primary synthetic strategies, each with its own merits and considerations:

  • Nucleophilic Substitution: This classic approach involves the reaction of a suitable 3-carbon electrophile bearing a leaving group with morpholine. A common and cost-effective starting material for this route is 3-chloro-1,2-propanediol. The reaction proceeds via an S(_N)2 mechanism, where the secondary amine of morpholine displaces the chloride ion.[1][2][3][4]

  • Epoxide Ring-Opening: This method utilizes the high reactivity of epoxides, such as glycidol, which undergo ring-opening upon nucleophilic attack by morpholine. This reaction is typically highly efficient and regioselective, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.[5][6][7]

This document will provide detailed protocols for both synthetic pathways, allowing researchers to choose the most suitable method based on available starting materials, desired scale, and safety considerations.

Visualizing the Synthetic Pathways

To illustrate the two synthetic approaches, the following reaction schemes are provided:

Synthetic_Pathways cluster_0 Route 1: Nucleophilic Substitution cluster_1 Route 2: Epoxide Ring-Opening 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol Product_1 This compound 3-Chloro-1,2-propanediol->Product_1 + Morpholine (Base, Solvent, Heat) Morpholine_1 Morpholine Glycidol Glycidol Product_2 This compound Glycidol->Product_2 + Morpholine (Solvent, Heat) Morpholine_2 Morpholine

Caption: Synthetic routes to this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Chloro-1,2-propanediolReagentSigma-AldrichCorrosive
Glycidol≥96%Sigma-AldrichHighly Toxic, Carcinogen
Morpholine≥99%Sigma-AldrichCorrosive, Flammable
Sodium Carbonate (Na₂CO₃)AnhydrousFisher ScientificBase
EthanolAnhydrousFisher ScientificSolvent
IsopropanolReagentFisher ScientificSolvent
Dichloromethane (DCM)HPLC GradeFisher ScientificSolvent for extraction
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificDrying agent
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

  • pH paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, chemical fume hood

Experimental Protocols

Route 1: Synthesis via Nucleophilic Substitution

This protocol is based on the well-established reaction of alkyl halides with amines.[1][2] The use of a base is crucial to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-chloro-1,2-propanediol (11.05 g, 0.1 mol) and ethanol (100 mL).

  • Addition of Reagents: To this solution, add morpholine (13.07 g, 0.15 mol, 1.5 equivalents) followed by anhydrous sodium carbonate (15.9 g, 0.15 mol, 1.5 equivalents). The excess morpholine and base ensure complete consumption of the starting material and neutralize the generated HCl.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium carbonate and sodium chloride). Wash the solid residue with a small amount of ethanol (2 x 20 mL).

  • Solvent Removal: Combine the filtrate and the washings and remove the ethanol using a rotary evaporator.

  • Purification: The crude product is a viscous oil. Purify by vacuum distillation to obtain pure this compound.[8][9][10][11] The boiling point of the product is expected to be significantly higher than that of the starting materials.

Route 2: Synthesis via Epoxide Ring-Opening

This method takes advantage of the strained three-membered ring of glycidol, which readily opens upon nucleophilic attack by morpholine.[5][6][7] This reaction is often cleaner and may not require an additional base.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glycidol (7.41 g, 0.1 mol) in isopropanol (50 mL). Caution: Glycidol is a probable human carcinogen and should be handled with extreme care in a chemical fume hood. [2][12][13][14]

  • Addition of Morpholine: Slowly add morpholine (8.71 g, 0.1 mol, 1.0 equivalent) to the glycidol solution. The reaction is often exothermic, so control the rate of addition to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux (approximately 82 °C for isopropanol) for 2-3 hours. Monitor the reaction by TLC or GC-MS until the glycidol is consumed.

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the isopropanol using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation to yield the pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the morpholine and propanediol protons. The morpholine protons typically appear as two multiplets around 2.5-2.8 ppm (for the protons adjacent to the nitrogen) and 3.6-3.8 ppm (for the protons adjacent to the oxygen).[15][16] The propanediol moiety will exhibit signals for the CH₂ and CH protons, as well as the hydroxyl protons.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct peaks for the carbons of the morpholine ring (typically around 54 ppm and 67 ppm) and the three carbons of the propanediol chain.[17]

Infrared (IR) Spectroscopy

The IR spectrum will display a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the diol group. Characteristic C-O stretching bands for the ether in the morpholine ring and the alcohol groups will be observed in the 1000-1200 cm⁻¹ region.[18][19]

Safety Precautions and Waste Disposal

General Precautions:

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[20]

Specific Chemical Hazards:

  • Glycidol: Is a known carcinogen and is highly toxic.[2][12][13][14] Handle with extreme caution. Avoid inhalation, ingestion, and skin contact. Use a dedicated set of glassware and decontaminate it thoroughly after use.

  • Morpholine: Is corrosive and flammable.[5] Avoid contact with skin and eyes. Keep away from ignition sources.

  • 3-Chloro-1,2-propanediol: Is a corrosive substance. Handle with care to avoid skin and eye contact.

Waste Disposal:

  • All chemical waste, including residual reactants, solvents, and contaminated materials, must be disposed of in accordance with institutional and local environmental regulations.[21]

  • Glycidol-containing waste should be treated as hazardous and carcinogenic waste and disposed of accordingly.

Workflow Diagram

Synthesis_Workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Epoxide Ring-Opening R1_Start Mix 3-Chloro-1,2-propanediol, Morpholine, Na2CO3 in Ethanol R1_React Reflux for 4-6 hours R1_Start->R1_React R1_Workup Cool, Filter, and Wash with Ethanol R1_React->R1_Workup R1_Evap Rotary Evaporation R1_Workup->R1_Evap R1_Purify Vacuum Distillation R1_Evap->R1_Purify R1_Product Pure this compound R1_Purify->R1_Product Analysis Characterization (NMR, IR) R1_Product->Analysis R2_Start Dissolve Glycidol in Isopropanol R2_Add Slowly Add Morpholine R2_Start->R2_Add R2_React Reflux for 2-3 hours R2_Add->R2_React R2_Evap Rotary Evaporation R2_React->R2_Evap R2_Purify Vacuum Distillation R2_Evap->R2_Purify R2_Product Pure this compound R2_Purify->R2_Product R2_Product->Analysis

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The protocols detailed in this guide provide two effective methods for the synthesis of this compound. The choice between the nucleophilic substitution route and the epoxide ring-opening route will depend on the availability of starting materials and the specific safety infrastructure of the laboratory. The nucleophilic substitution route avoids the use of the highly hazardous glycidol, making it a potentially safer option for many laboratories. Both methods, when performed with care and adherence to safety protocols, will yield the desired product in good purity, ready for its application in further research and development.

References

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  • Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer - ChemRxiv. [Link]

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Preparation of Stock Solutions of 3-Morpholino-1,2-propanediol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Morpholino-1,2-propanediol (3-MPD) is a versatile chemical intermediate with a growing presence in biomedical research and drug development. Its unique structure, incorporating both a morpholine ring and a propanediol moiety, imparts specific physicochemical properties that are of interest in various applications. Accurate and reproducible experimental outcomes are critically dependent on the precise preparation of stock solutions. This guide provides a comprehensive, field-tested protocol for the preparation, storage, and handling of 3-MPD stock solutions, grounded in established chemical principles and safety practices.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to the correct preparation of its stock solutions.

PropertyValueSource
CAS Number 6425-32-7
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Physical State Assumed to be a liquid at room temperatureInferred from parent compounds
Solubility Expected to be miscible with waterInferred from parent compounds

Safety and Handling Precautions

Given the chemical structure of 3-MPD, it is prudent to handle it with the same precautions as its analogues, such as 3-amino-1,2-propanediol, which is known to be a skin and eye irritant.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Body Protection: A standard laboratory coat should be worn.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water for at least 15 minutes and seek medical attention.

  • Do not ingest.

Protocol for the Preparation of a 1 Molar (M) Stock Solution

This protocol details the preparation of a 1 M stock solution of 3-MPD. This concentration provides a convenient starting point for subsequent dilutions to a wide range of working concentrations.

Materials:
  • This compound (3-MPD)

  • High-purity, sterile water (e.g., Milli-Q® or equivalent)

  • Calibrated analytical balance

  • Volumetric flask (appropriate size, e.g., 10 mL, 25 mL, or 50 mL)

  • Calibrated micropipettes and sterile tips

  • Sterile conical tubes or vials for aliquoting and storage

  • Vortex mixer

Step-by-Step Procedure:
  • Calculation of Required Mass: To prepare a 1 M solution, you will need to dissolve 161.20 grams of 3-MPD in 1 liter of solvent. For smaller volumes, adjust the mass accordingly. For example, to prepare 10 mL of a 1 M solution:

    • Mass (g) = Molarity (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

    • Mass (g) = 1 mol/L x 161.20 g/mol x 0.010 L = 1.612 g

  • Weighing the Compound:

    • Place a clean, dry weigh boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass of 3-MPD. As 3-MPD is likely a liquid, this can be done by carefully pipetting the required volume, assuming a density close to 1 g/mL for the initial measurement, and then adjusting to the precise mass on the balance.

  • Dissolution:

    • Transfer the weighed 3-MPD into the volumetric flask.

    • Add approximately half of the final desired volume of sterile water to the flask.

    • Cap the flask and vortex gently until the 3-MPD is completely dissolved.

  • Bringing to Final Volume:

    • Once the 3-MPD is fully dissolved, add sterile water to the volumetric flask until the bottom of the meniscus is aligned with the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolution Dissolution cluster_finalization Finalization cluster_storage Storage Calculate Mass Calculate Mass Weigh 3-MPD Weigh 3-MPD Calculate Mass->Weigh 3-MPD Transfer to Flask Transfer to Flask Weigh 3-MPD->Transfer to Flask Add Solvent Add Solvent Transfer to Flask->Add Solvent Vortex Vortex Add Solvent->Vortex Bring to Volume Bring to Volume Vortex->Bring to Volume Mix Thoroughly Mix Thoroughly Bring to Volume->Mix Thoroughly Aliquot Aliquot Mix Thoroughly->Aliquot Store at RT Store at RT Aliquot->Store at RT

Caption: Workflow for preparing a 3-MPD stock solution.

Storage and Stability

Based on guidelines for "morpholinos," a class of molecules with structural similarities to 3-MPD, the following storage conditions are recommended:

  • Aliquoting: To avoid repeated opening of the main stock and potential contamination or degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes.

  • Storage Temperature: Store the aliquots at room temperature. Avoid repeated freeze-thaw cycles, as this may cause the compound to precipitate out of solution.

  • Light Sensitivity: While there is no specific data on the light sensitivity of 3-MPD, it is good laboratory practice to store stock solutions in amber vials or in the dark to minimize potential photodegradation.

Quality Control

To ensure the accuracy of the prepared stock solution, the following quality control measures can be implemented:

  • Visual Inspection: The stock solution should be a clear, colorless to pale yellow liquid, free of any precipitates or cloudiness.

  • pH Measurement: The pH of the solution can be measured to ensure consistency between batches.

  • Concentration Verification (Optional): For applications requiring a high degree of accuracy, the concentration of the stock solution can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable standard.

Conclusion

The protocol outlined in this application note provides a robust and reliable method for the preparation of this compound stock solutions. By adhering to these guidelines, researchers can ensure the consistency and accuracy of their experimental results. The principles of safe handling and proper storage are paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

References

  • Gene Tools, LLC. (n.d.). Morpholino Antisense Oligos. Retrieved from [Link]

Application Notes and Protocols for Evaluating 3-Morpholino-1,2-propanediol as a Novel Protein Stabilizer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 3-Morpholino-1,2-propanediol (MOPS-diol) for protein stabilization is a novel application with limited direct published evidence. This document provides a scientifically-grounded framework for researchers to systematically evaluate its potential as a protein stabilizer. The protocols outlined are based on established methodologies for assessing protein stability.

Introduction: The Quest for Optimal Protein Stability

The stability of proteins is a critical factor in a wide range of scientific disciplines, from fundamental biochemical research to the development of therapeutic drugs. Proteins are susceptible to denaturation and aggregation when removed from their native cellular environment, leading to loss of function and potential immunogenicity. To counteract these instabilities, various excipients are employed, with polyols such as glycerol and sugars like sucrose being the most common.[1] These molecules are thought to stabilize proteins through a mechanism of preferential exclusion, where the protein is preferentially hydrated, favoring a more compact, native state.

This application note explores the potential of a lesser-known compound, this compound (MOPS-diol), as a novel protein stabilizer. By combining the structural features of a polyol (1,2-propanediol) and a morpholino ring, MOPS-diol presents an intriguing candidate for protein stabilization. This document will first delve into the theoretical basis for its potential stabilizing effects and then provide a comprehensive set of protocols for researchers to systematically evaluate its efficacy.

Theoretical Framework: A Tale of Two Moieties

The potential of this compound as a protein stabilizer can be inferred from the well-understood properties of its constituent parts: the 1,2-propanediol backbone and the morpholine ring.

The 1,2-Propanediol Backbone: A Classic Cryoprotectant

1,2-Propanediol, also known as propylene glycol, is a well-established cryoprotectant and protein stabilizer.[2][3] Its mechanism of action is multifaceted:

  • Preferential Hydration: Like other polyols, 1,2-propanediol is thought to be preferentially excluded from the protein's surface. This thermodynamic disfavoring of the co-solvent at the protein-water interface leads to an increase in the surface tension of water, which in turn promotes a more compact, and thus more stable, protein conformation.[4]

  • Strengthening Hydrophobic Interactions: Polyols can enhance the hydrophobic interactions within a protein's core, further stabilizing the folded state.[4]

  • Cryoprotection: During freezing, 1,2-propanediol disrupts the formation of damaging ice crystals and lowers the freezing point of the solution, protecting proteins from freeze-thaw stress.[2][3][5]

The Morpholine Ring: More Than Just a Buffer

The morpholine ring is a heterocyclic amine that is a common component in many biologically active molecules and is frequently used in medicinal chemistry due to its favorable physicochemical properties.[6][7] Its potential contribution to protein stability could be through:

  • Hydrogen Bonding: The nitrogen and oxygen atoms in the morpholine ring can act as hydrogen bond acceptors and donors, potentially interacting with protein surface residues to form a stabilizing network.

  • Buffering Capacity: Morpholine-based buffers, such as MOPS (3-(N-morpholino)propanesulfonic acid), are widely used in biochemistry.[8] While MOPS-diol itself is not a buffer in the traditional sense, the presence of the morpholine ring may influence the local pH environment at the protein surface.

  • Increased Operational Stability of Enzymes: Some studies have shown that morpholine-based buffers can increase the operational stability of certain enzymes.[8]

The Synergy of MOPS-diol: A Working Hypothesis

The combination of the 1,2-propanediol and morpholine moieties in a single molecule could offer a synergistic effect on protein stability.

cluster_0 This compound (MOPS-diol) cluster_1 Protein cluster_2 Stabilizing Interactions MOPS_diol MOPS-diol Molecule Propanediol_moiety 1,2-Propanediol Moiety MOPS_diol->Propanediol_moiety Possesses Morpholine_moiety Morpholine Moiety MOPS_diol->Morpholine_moiety Possesses Protein Native Protein (Folded) Propanediol_moiety->Protein Preferential Hydration & Strengthened Hydrophobic Interactions Morpholine_moiety->Protein Hydrogen Bonding & Local Environment Modulation

Caption: Hypothetical stabilizing interactions of MOPS-diol with a protein.

Experimental Protocols for Evaluating Protein Stabilization by this compound

To rigorously assess the potential of MOPS-diol as a protein stabilizer, a series of well-established biophysical and biochemical assays should be performed. The following protocols provide a comprehensive framework for this evaluation.

Protocol 1: Thermal Shift Assay (TSA) for Assessing Thermal Stability

The Thermal Shift Assay (also known as Differential Scanning Fluorimetry) is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding temperature (Tm).[9][10][11][12][13] An increase in Tm in the presence of a ligand or excipient indicates stabilization.

Materials:

  • Purified protein of interest

  • SYPRO Orange dye (5000x stock in DMSO)

  • Base buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • This compound (stock solution, e.g., 50% w/v in base buffer)

  • Glycerol (positive control, stock solution, e.g., 50% w/v in base buffer)

  • Real-time PCR instrument with melt curve analysis capability

  • 96-well PCR plates

Procedure:

  • Prepare a master mix for each condition (No additive, MOPS-diol, Glycerol). For a 1 ml master mix:

    • Protein solution (to a final concentration of 2-5 µM)

    • SYPRO Orange dye (to a final concentration of 5x)

    • Base buffer

  • Prepare serial dilutions of MOPS-diol and glycerol in the base buffer to test a range of concentrations (e.g., 0%, 5%, 10%, 15%, 20%, 25% w/v).

  • Set up the 96-well plate:

    • Add 20 µl of the protein/dye master mix to each well.

    • Add 5 µl of the corresponding additive dilution (or base buffer for the no-additive control) to each well.

    • Seal the plate with an optical seal.

    • Centrifuge briefly to collect the contents at the bottom of the wells.

  • Run the thermal shift assay on the real-time PCR instrument:

    • Set the instrument to perform a melt curve analysis.

    • Equilibrate at 25°C for 2 minutes.

    • Ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.

  • Analyze the data:

    • Plot fluorescence versus temperature.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve.

    • Compare the Tm values of the protein in the presence of MOPS-diol and glycerol to the no-additive control.

Start Start Prepare_Master_Mix Prepare Protein + SYPRO Orange Master Mix Start->Prepare_Master_Mix Prepare_Additives Prepare Serial Dilutions of MOPS-diol & Glycerol Start->Prepare_Additives Plate_Setup Aliquot Master Mix and Additives to 96-well Plate Prepare_Additives->Plate_Setup Run_TSA Run Melt Curve Analysis on qPCR Instrument (25°C to 95°C) Plate_Setup->Run_TSA Data_Analysis Determine Tm from Melt Curve's First Derivative Run_TSA->Data_Analysis Compare_Tm Compare Tm values to assess stabilization Data_Analysis->Compare_Tm End End Compare_Tm->End Prepare_Master_mix Prepare_Master_mix Prepare_Master_mix->Plate_Setup

Caption: Workflow for the Thermal Shift Assay (TSA).

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

DSC provides a more detailed thermodynamic profile of protein unfolding by directly measuring the heat absorbed during thermal denaturation.[14][15][16][17]

Materials:

  • Purified protein of interest (0.5-1 mg/ml)

  • Base buffer (dialyzed extensively against the protein solution)

  • This compound solutions in base buffer (at desired concentrations)

  • Glycerol solutions in base buffer (positive control)

  • Differential Scanning Calorimeter

Procedure:

  • Prepare samples:

    • Dialyze the protein extensively against the base buffer.

    • Prepare solutions of the protein in the base buffer containing different concentrations of MOPS-diol and glycerol.

    • Prepare a reference solution of the corresponding buffer with the additive for each sample.

  • Perform DSC scans:

    • Load the protein sample into the sample cell and the corresponding buffer into the reference cell.

    • Scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).

    • Cool the sample and perform a second scan to assess the reversibility of unfolding.

  • Analyze the data:

    • Subtract the buffer-buffer baseline from the sample thermogram.

    • Determine the melting temperature (Tm) from the peak of the endotherm.

    • Calculate the calorimetric enthalpy of unfolding (ΔH) by integrating the area under the peak.

    • Compare the thermodynamic parameters (Tm and ΔH) for the different conditions.

Protocol 3: Protein Aggregation Assay

This assay assesses the ability of MOPS-diol to prevent protein aggregation, which can be induced by thermal or chemical stress.

Materials:

  • Purified protein of interest

  • Aggregation-prone buffer or condition (e.g., low pH, elevated temperature)

  • This compound

  • Glycerol

  • Spectrofluorometer or plate reader with fluorescence capabilities

  • Aggregation-sensitive fluorescent dye (e.g., Thioflavin T for amyloid aggregation, or a general hydrophobic-binding dye)

Procedure:

  • Prepare protein samples in the aggregation-prone buffer with and without various concentrations of MOPS-diol and glycerol.

  • Induce aggregation: Incubate the samples at a temperature known to induce aggregation for a set period.

  • Measure aggregation:

    • Add the aggregation-sensitive dye to each sample.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • An increase in fluorescence indicates protein aggregation.

  • Analyze the data: Compare the fluorescence intensity of samples with MOPS-diol and glycerol to the control to determine the extent of aggregation inhibition.

Protocol 4: Long-Term Stability Assessment

This protocol evaluates the ability of MOPS-diol to maintain protein integrity and activity over an extended period.[18][19][20][21]

Materials:

  • Purified protein of interest

  • Storage buffers containing different concentrations of MOPS-diol and glycerol.

  • Assay reagents to measure the specific activity of the protein (if applicable).

  • SDS-PAGE and Western blot reagents.

  • Size-exclusion chromatography (SEC) system.

Procedure:

  • Prepare aliquots of the protein in the different storage buffers.

  • Store the aliquots at various temperatures (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot from each condition.

  • Assess protein integrity and activity:

    • Visual inspection: Check for precipitation.

    • SDS-PAGE: Analyze for degradation products.

    • Size-Exclusion Chromatography (SEC): Quantify the amount of monomer versus aggregate.

    • Activity Assay: Measure the specific activity of the protein.

  • Analyze the data: Compare the protein's integrity and activity over time in the presence of MOPS-diol and glycerol to the control.

Data Interpretation and Expected Outcomes

The results from these experiments will provide a comprehensive picture of this compound's potential as a protein stabilizer.

AssayParameter MeasuredIndication of Stabilization
Thermal Shift Assay (TSA) Melting Temperature (Tm)An increase in Tm compared to the no-additive control.
Differential Scanning Calorimetry (DSC) Melting Temperature (Tm) and Enthalpy of Unfolding (ΔH)An increase in Tm and potentially a more cooperative unfolding transition.
Aggregation Assay Fluorescence IntensityA decrease in fluorescence intensity, indicating inhibition of aggregation.
Long-Term Stability Protein Integrity and ActivityRetention of monomeric form (by SEC), absence of degradation (by SDS-PAGE), and maintenance of specific activity over time.

A successful outcome would be for MOPS-diol to demonstrate a dose-dependent increase in protein stability, comparable to or exceeding that of glycerol, across multiple assays.

Conclusion

While the use of this compound for protein stabilization is not yet established in the scientific literature, its unique chemical structure warrants investigation. By combining the known stabilizing properties of a polyol with the physicochemical advantages of a morpholine ring, MOPS-diol has the potential to be a valuable new tool for researchers and drug development professionals. The protocols outlined in this document provide a robust framework for the systematic evaluation of this promising molecule.

References

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  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from 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A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. This versatile scaffold, appropriately substituted, possesses a wide range of biological activities. There are many examples of molecular targets of morpholine bioactive in which the significant contribution of the morpholine moiety has been demonstrated; it is an integral component of the pharmacophore for certain enzyme active-site inhibitors whereas it bestows selective affinity for a wide range of receptors. A large body of in vivo studies has demonstrated morpholine's potential to not only increase potency but also provide compounds with desirable drug-like properties and improved pharamacokinetics. In this review we describe the medicinal chemistry/pharmacological activity of morpholine derivatives on various therapeutically related molecular targets, attempting to highlight the importance of the morpholine ring in drug design and development as well as to justify its classification as a privileged structure. ... Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. This versatile scaffold, appropriately substituted, possesses a wide range of biological activities. There are many examples of molecular targets of morpholine bioactive in which the significant contribution of the morpholine moiety has been demonstrated; it is an integral component of the pharmacophore for certain enzyme active-site inhibitors whereas it bestows selective affinity for a wide range of receptors. A large body of in vivo studies has demonstrated morpholine's potential to not only increase potency but also provide compounds with desirable drug-like properties and improved pharamacokinetics. ... Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. This versatile scaffold, appropriately substituted, possesses a wide range of biological activities. ... Morpholine is a heterocycle featured in numerous approved and experimental drugs as well as bioactive molecules. It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. This versatile scaffold, appropriately substituted, possesses a wide range of biological activities. There are many examples of molecular targets of morpholine bioactive in which the significant contribution of the morpholine moiety has been demonstrated; it is an integral component of the pharmacophore for certain enzyme active-site inhibitors whereas it bestows selective affinity for a wide range of receptors. ... It is often employed in the field of medicinal chemistry for its advantageous physicochemical, biological, and metabolic properties, as well as its facile synthetic routes. The morpholine ring is a versatile and readily accessible synthetic building block, it is easily introduced as an amine reagent or can be built according to a variety of available synthetic methodologies. This versatile scaffold, appropriately substituted, possesses a wide range of biological activities. There are many examples of molecular targets of morpholine bioactive in which the significant contribution of the morpholine moiety has been demonstrated; it is an integral component of the pharmacophore for certain enzyme active-site inhibitors whereas it bestows selective affinity for a wide range of receptors. A large body of in vivo studies has demonstrated morpholine's potential to not only increase potency but also provide compounds with desirable drug-like properties and improved pharamacokinetics.

Sources

The Cornerstone of Antisense Innovation: A Guide to 3-Morpholino-1,2-propanediol in Morpholino Oligonucleotide Technology

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth exploration of 3-Morpholino-1,2-propanediol (MOP) and its pivotal role in the synthesis and function of phosphorodiamidate Morpholino oligomers (PMOs), a leading platform in antisense technology. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the fundamental chemistry, synthesis protocols, and diverse applications of MOP-based antisense agents.

Introduction: The Architectural Advantage of the Morpholino Backbone

Antisense technology offers a powerful strategy for modulating gene expression by targeting specific RNA sequences.[1] Among the various antisense modalities, Morpholino oligonucleotides stand out due to their unique synthetic backbone, which confers remarkable stability, high specificity, and a distinct mechanism of action.[2][3] At the heart of this innovation lies the this compound moiety, which replaces the natural deoxyribose sugar of DNA. This fundamental structural alteration is the cornerstone of the exceptional properties of Morpholino oligos.

Unlike traditional DNA or RNA, Morpholinos possess a neutral charge at physiological pH, which minimizes off-target effects arising from electrostatic interactions with cellular proteins.[2][4] Furthermore, the morpholine ring and the phosphorodiamidate linkages that connect the subunits are resistant to degradation by nucleases, ensuring their longevity and sustained activity within biological systems.[2]

This guide will delve into the chemical intricacies of this compound, detail the synthesis of Morpholino oligomers, and provide protocols for their application in gene knockdown and splice modulation experiments.

The Chemistry of this compound: The Building Block of a Superior Antisense Agent

The journey from a simple ribonucleoside to a functional Morpholino oligomer is a testament to elegant chemical engineering. The process begins with the oxidative cleavage of the ribose ring, followed by reductive amination to form the morpholine ring. This transformation is crucial for imparting the desirable characteristics of the resulting antisense agent.

Key Chemical Features and Their Implications:
  • The Morpholine Ring: The six-membered morpholine ring provides a stable and conformationally defined scaffold for the nucleobases.

  • The Phosphorodiamidate Linkage: This non-ionic linkage is the key to the nuclease resistance and neutral charge of Morpholinos, contributing to their high specificity and low toxicity.[2]

  • Chirality: While 3-monochloro-1,2-propanediol, a related compound, has enantiomers with distinct biological activities, the synthesis of Morpholino monomers from ribonucleosides provides stereochemical control.[5]

The synthesis of the activated Morpholino monomers is a critical step that enables their efficient assembly into oligomers.

Diagram: From Ribonucleoside to Morpholino Subunit

G Ribonucleoside Ribonucleoside Periodate_Cleavage Periodate Cleavage Ribonucleoside->Periodate_Cleavage NaIO4 Schiff_Base_Formation Schiff Base Formation Periodate_Cleavage->Schiff_Base_Formation Amine Reduction Reduction Schiff_Base_Formation->Reduction NaBH4 Morpholino_Monomer 7-Hydroxy Morpholino Monomer Reduction->Morpholino_Monomer Activation Activation with Chlorophosphoramidate Morpholino_Monomer->Activation Activated_Monomer Activated Morpholino Monomer Activation->Activated_Monomer G Start Start with Resin-Bound Subunit Deblocking 1. Deblocking (Remove Protecting Group) Start->Deblocking Coupling 2. Coupling (Add Activated Monomer) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Next_Cycle Repeat for Next Monomer Capping->Next_Cycle Next_Cycle->Deblocking Yes End Cleavage, Deprotection & Purification Next_Cycle->End No G cluster_0 Translation Blocking cluster_1 Splice Modulation mRNA_trans mRNA Ribosome Ribosome mRNA_trans->Ribosome Blocked No_Protein No Protein Synthesis Ribosome->No_Protein Morpholino_trans Morpholino Morpholino_trans->mRNA_trans Binds near AUG pre_mRNA pre-mRNA Spliceosome Spliceosome pre_mRNA->Spliceosome Blocked Altered_Splicing Altered mRNA Splicing Spliceosome->Altered_Splicing Morpholino_splice Morpholino Morpholino_splice->pre_mRNA Binds to Splice Site

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Morpholino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Morpholino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important morpholine derivative. Here, we provide in-depth technical guidance in a question-and-answer format, focusing on the underlying chemistry to empower you to resolve experimental hurdles effectively.

Introduction to this compound Synthesis

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis is most commonly achieved through the nucleophilic substitution reaction between morpholine and a C3-epoxide or a related C3-halohydrin. The two primary routes involve the use of either 3-chloro-1,2-propanediol or glycidol as the electrophilic partner for morpholine. While seemingly straightforward, these synthetic pathways are often accompanied by the formation of impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward effective troubleshooting and process optimization.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

General Questions

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent laboratory and industrial scale synthetic routes are:

  • Reaction of Morpholine with 3-Chloro-1,2-propanediol: This is a direct nucleophilic substitution where the secondary amine of morpholine displaces the chloride from 3-chloro-1,2-propanediol. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

  • Ring-opening of Glycidol with Morpholine: This method involves the nucleophilic attack of morpholine on the terminal carbon of the epoxide ring of glycidol. This reaction can be performed with or without a catalyst and is generally considered more atom-economical as it does not generate a salt byproduct.

Troubleshooting: Impurity Profile and Mitigation

Q2: I am observing a significant amount of unreacted morpholine in my final product. What could be the cause and how can I resolve this?

A2: Unreacted morpholine is a common impurity and its presence can be attributed to several factors:

  • Sub-stoichiometric use of the electrophile: Ensure that the molar ratio of 3-chloro-1,2-propanediol or glycidol to morpholine is appropriate. A slight excess of the electrophile can help drive the reaction to completion.

  • Insufficient reaction time or temperature: The N-alkylation of morpholine can be sluggish. Monitor the reaction progress by TLC, GC, or LC-MS to determine the optimal reaction time. If the reaction has stalled, a moderate increase in temperature may be necessary. However, be cautious as excessive heat can lead to the formation of other byproducts.

  • Inefficient mixing: In heterogeneous reaction mixtures (e.g., with a solid base), ensure efficient stirring to facilitate contact between the reactants.

  • Ineffective work-up: Morpholine is water-soluble and can be challenging to remove completely during aqueous work-up. Multiple extractions with an appropriate organic solvent are recommended. Acid-base extraction can also be employed to remove unreacted morpholine.

Q3: My final product is contaminated with a higher molecular weight impurity. What is the likely identity of this byproduct and how can I prevent its formation?

A3: A common higher molecular weight impurity is the di-substituted product, 1,3-dimorpholinopropan-2-ol . This arises from the reaction of the desired this compound with another molecule of the electrophile (3-chloro-1,2-propanediol or glycidol).

Causality and Prevention:

  • Over-alkylation: The hydroxyl groups of the product can be activated under certain conditions, leading to further reaction. The primary hydroxyl is more susceptible to this side reaction.

  • Reaction Conditions: The use of a large excess of the electrophile and harsh reaction conditions (high temperature, strong base) can promote the formation of this di-substituted impurity.

  • Mitigation:

    • Use a molar ratio of morpholine to the electrophile that is close to stoichiometric or with a slight excess of morpholine.

    • Maintain a moderate reaction temperature and monitor the reaction progress closely to avoid prolonged reaction times after the consumption of the starting morpholine.

    • Choose a milder base if possible.

Q4: I am using 3-chloro-1,2-propanediol as a starting material and I am seeing an isomeric impurity in my product. What could it be?

A4: When using 3-chloro-1,2-propanediol, there is a possibility of forming the isomeric impurity, 2-morpholino-1,3-propanediol . This can occur if the starting 3-chloro-1,2-propanediol contains its isomer, 2-chloro-1,3-propanediol, or if there is an intramolecular rearrangement under the reaction conditions, although the latter is less common.

Root Cause and Solution:

  • Starting Material Purity: The primary source of this impurity is often the starting 3-chloro-1,2-propanediol itself. It is crucial to check the purity of the starting material by GC or NMR before use.

  • Purification: If the isomeric impurity is present, it can be challenging to separate from the desired product due to their similar physical properties. Fractional distillation under reduced pressure or preparative chromatography may be necessary.

Q5: When using glycidol as a starting material, I observe the formation of a diol impurity. What is it and how is it formed?

A5: The reaction of glycidol can lead to the formation of glycerol as a significant byproduct.

Mechanism of Formation:

  • Hydrolysis of Glycidol: Glycidol is susceptible to hydrolysis, especially in the presence of water and acidic or basic catalysts. The epoxide ring opens to form glycerol.

  • Prevention:

    • Use anhydrous solvents and reagents to minimize the presence of water.

    • If a catalyst is used, select one that does not promote hydrolysis.

    • Control the reaction temperature, as higher temperatures can accelerate the hydrolysis of glycidol.

Q6: My final product has a yellow or brown discoloration. What is the cause and how can I obtain a colorless product?

A6: Discoloration in the final product can be due to several factors:

  • Reaction Temperature: High reaction temperatures can lead to the formation of colored degradation products.

  • Air Oxidation: Amines are susceptible to air oxidation, which can produce colored impurities.

  • Impurities in Starting Materials: Impurities in the starting morpholine, 3-chloro-1,2-propanediol, or glycidol can also contribute to discoloration.

Troubleshooting Discoloration:

  • Optimize Reaction Temperature: Conduct the reaction at the lowest effective temperature.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Purification of Starting Materials: If the starting materials are suspected to be impure, consider purifying them by distillation before use.

  • Decolorization: The final product can often be decolorized by treatment with activated carbon followed by filtration.

Summary of Common Impurities and Analytical Methods

ImpuritySourceRecommended Analytical MethodMitigation Strategies
Unreacted MorpholineIncomplete reactionGC-MS, HPLC, NMRUse slight excess of electrophile, optimize reaction time and temperature, efficient work-up.
1,3-Dimorpholinopropan-2-olOver-alkylation of the productLC-MS, NMRUse near-stoichiometric amounts of reactants, avoid harsh conditions.
2-Morpholino-1,3-propanediolIsomeric impurity in 3-chloro-1,2-propanediolGC-MS, HPLC, NMRUse high-purity starting materials.
GlycerolHydrolysis of glycidolGC, HPLCUse anhydrous conditions, control temperature.
Residual SolventsIncomplete removal during work-upGC-HS (Headspace)Proper drying of the final product under vacuum.
Colored ImpuritiesDegradation, oxidationUV-Vis SpectroscopyOptimize reaction temperature, use inert atmosphere, decolorize with activated carbon.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Chloro-1,2-propanediol
  • To a stirred solution of morpholine (1.2 equivalents) in a suitable solvent (e.g., isopropanol or water), add a base such as sodium carbonate (1.5 equivalents).

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C).

  • Slowly add 3-chloro-1,2-propanediol (1.0 equivalent) to the reaction mixture.

  • Maintain the temperature and stir for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis of this compound from Glycidol
  • To a stirred solution of morpholine (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol), add glycidol (1.1 equivalents) dropwise at room temperature.

  • The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours.

  • Monitor the reaction progress by TLC or GC until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 3: Analytical Method - GC-MS for Purity Assessment
  • Column: A mid-polarity capillary column (e.g., DB-5ms or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dilute the sample in a suitable solvent like methanol or dichloromethane. Derivatization with a silylating agent (e.g., BSTFA) may be required to improve the peak shape of the diol.

Visualization of Synthetic Pathways and Impurity Formation

Synthesis_Pathways cluster_main Main Synthetic Routes cluster_impurities Common Impurity Formation Morpholine Morpholine This compound This compound Morpholine->this compound + 3-Chloro-1,2-propanediol (Base, Heat) Morpholine->this compound + Glycidol 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol 3-Chloro-1,2-propanediol->this compound Glycidol Glycidol Glycidol->this compound Glycerol Glycerol Glycidol->Glycerol + H2O (Hydrolysis) 1,3-Dimorpholinopropan-2-ol 1,3-Dimorpholinopropan-2-ol This compound->1,3-Dimorpholinopropan-2-ol + Electrophile (Over-alkylation) 2-Morpholino-1,3-propanediol 2-Morpholino-1,3-propanediol 2-Chloro-1,3-propanediol 2-Chloro-1,3-propanediol (Isomeric Impurity) 2-Chloro-1,3-propanediol->2-Morpholino-1,3-propanediol + Morpholine

Caption: Synthetic pathways to this compound and common impurity formation routes.

References

This guide was compiled using information from various authoritative sources in organic chemistry and pharmaceutical sciences. For further reading and detailed experimental procedures, please consult the primary literature and established chemical databases.

Technical Support Center: Purification of Crude 3-Morpholino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Morpholino-1,2-propanediol (MPD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the purification of this important morpholine derivative. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity MPD for your research and development needs.

Introduction to this compound and the Importance of Purity

This compound (MPD), with the CAS number 6425-32-7, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a morpholine ring and a diol functional group, imparts unique physicochemical properties that make it a versatile intermediate.

The purity of MPD is paramount for its successful application in subsequent synthetic steps. Impurities can lead to unwanted side reactions, lower yields of the desired product, and introduce contaminants that are difficult to remove in later stages. Therefore, robust purification of crude MPD is a critical step to ensure the reliability and reproducibility of your experimental results.

This guide will focus on the most common and effective methods for purifying crude MPD, with a primary emphasis on vacuum distillation, which is often the most suitable technique for this class of compounds. We will also discuss other potential methods and provide detailed troubleshooting advice.

Visualizing the Purification Workflow

To achieve high-purity this compound, a systematic approach is essential. The following diagram outlines the general workflow, from initial workup of the crude reaction mixture to the final analysis of the purified product.

Purification_Workflow cluster_crude Crude Product cluster_workup Initial Workup cluster_purification Primary Purification cluster_analysis Purity Analysis cluster_final Final Product Crude_MPD Crude this compound (from synthesis) Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Crude_MPD->Solvent_Removal Extraction Aqueous Extraction (to remove salts/polar impurities) Solvent_Removal->Extraction Vacuum_Distillation Vacuum Distillation Extraction->Vacuum_Distillation Primary Method Recrystallization Recrystallization (if applicable) Extraction->Recrystallization Alternative Chromatography Column Chromatography (for difficult separations) Extraction->Chromatography Alternative Purity_Check Purity & Identity Confirmation (GC, HPLC, NMR, IR) Vacuum_Distillation->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Pure_MPD Pure this compound Purity_Check->Pure_MPD If purity is ≥ 99%

Caption: General workflow for the purification of this compound.

Troubleshooting Guide for MPD Purification

This section addresses common issues encountered during the purification of this compound, with a focus on vacuum distillation.

Problem Potential Cause(s) Recommended Solution(s)
Product is not distilling at the expected temperature. 1. Vacuum leak: The system is not reaching the required low pressure. 2. Inaccurate temperature reading: The thermometer is not positioned correctly. 3. High concentration of non-volatile impurities: These can elevate the boiling point of the mixture.1. Check all joints and connections for leaks. Ensure all glassware is properly greased and clamped. Use a manometer to verify the vacuum level. 2. Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling. 3. Consider a pre-purification step, such as a wash or extraction, to remove a significant portion of the impurities.
Bumping or violent boiling of the liquid. 1. Lack of smooth boiling: Absence of a stir bar or boiling chips. 2. Heating too rapidly: The liquid at the bottom is superheating before it can vaporize.1. Always use a magnetic stir bar for even heating and smooth boiling under vacuum. Boiling chips are not effective under vacuum[1]. 2. Heat the distillation flask slowly and evenly using a heating mantle with a stirrer. An oil bath can also provide more uniform heating.
Product is dark or discolored after distillation. 1. Thermal decomposition: The distillation temperature is too high. 2. Presence of oxygen: Air leaks in the system can cause oxidation at high temperatures. 3. Contamination from starting materials or byproducts. 1. Improve the vacuum to lower the boiling point of the MPD. A good vacuum is crucial for distilling heat-sensitive compounds. 2. Ensure the system is airtight. Purging the system with an inert gas like nitrogen before applying the vacuum can also help. 3. Perform an initial purification step, such as activated carbon treatment of the crude solution, to remove colored impurities before distillation[2].
Low recovery of purified product. 1. Hold-up in the distillation apparatus: The viscous product is coating the surfaces of the flask and column. 2. Incomplete distillation: The distillation was stopped prematurely. 3. Loss during workup: The product may have some water solubility, leading to losses during aqueous extraction.1. Use a short-path distillation apparatus to minimize the surface area and travel distance for the vapor. 2. Ensure the distillation is complete by monitoring the temperature and observing when no more distillate is collected. 3. Saturate the aqueous phase with salt (e.g., NaCl) during extraction to decrease the solubility of the organic product and improve recovery.
Purified product is still impure. 1. Co-distillation of impurities: Impurities with boiling points close to that of MPD. 2. Inefficient fractional distillation. 1. Use a fractional distillation column (e.g., a Vigreux or packed column) to improve separation. 2. Collect fractions during the distillation and analyze the purity of each fraction by GC or HPLC to isolate the purest fractions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route used. A common synthesis involves the reaction of glycidol with morpholine. Potential impurities include:

  • Unreacted starting materials: Residual morpholine and glycidol.

  • Byproducts of the reaction: Such as the product of double addition of glycidol to morpholine or other side reactions.

  • Solvents: Any solvents used in the reaction or workup.

  • Water: From the reaction or workup.

  • Inorganic salts: If any acids or bases were used and subsequently neutralized.

For analogous syntheses of similar compounds like 3-amino-1,2-propanediol, common byproducts can include glycerin, various diamino-propanols, and secondary amines, suggesting that with MPD, analogous di- and tri-substituted propanediols could be present[3].

Q2: Why is vacuum distillation the recommended primary purification method for MPD?

A2: this compound is a relatively high molecular weight, polar molecule with two hydroxyl groups, which leads to a high boiling point. The boiling point of MPD is 191°C at 4.0 kPa[4]. Attempting to distill such compounds at atmospheric pressure often requires very high temperatures, which can lead to thermal decomposition and charring of the material. Vacuum distillation lowers the boiling point of the liquid, allowing it to be distilled at a lower, safer temperature, thus preventing degradation and resulting in a purer product.

Q3: Can I use recrystallization to purify this compound?

A3: Recrystallization is a powerful purification technique for solids[3]. According to its Safety Data Sheet, this compound has a freezing point of 32°C, and can exist as a solid[4]. However, it is often handled as a viscous liquid. If your crude product is a solid or can be induced to solidify, recrystallization could be a viable option. The choice of solvent is critical; you would need a solvent in which MPD is sparingly soluble at room temperature but highly soluble when hot. Given its polar nature, polar solvents or mixed solvent systems could be explored. However, due to its viscosity and potential to oil out, vacuum distillation is generally a more reliable and straightforward method for this compound.

Q4: What analytical methods are suitable for assessing the purity of my final product?

A4: Several analytical techniques can be used to determine the purity of your this compound:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is an excellent method for assessing the purity and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) if the compound lacks a UV chromophore) can be used to quantify non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities if they are present in sufficient concentration (typically >1%).

  • Infrared (IR) Spectroscopy: IR can confirm the presence of the key functional groups (O-H, C-N, C-O-C) and can be used as a fingerprint for comparison with a reference standard.

Q5: My distilled this compound is a viscous liquid. How should I handle and store it?

A5: Due to its viscosity, handling MPD at room temperature can be challenging. Gently warming the container can reduce its viscosity, making it easier to pour or transfer. For storage, it is important to protect it from atmospheric moisture and carbon dioxide, as it is hygroscopic and basic. Store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[4].

Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol provides a step-by-step methodology for the purification of crude MPD using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump (capable of reaching <1 kPa)

  • Cold trap

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Preparation of the Crude Material:

    • Ensure that the majority of the reaction solvent has been removed from the crude MPD, for example, by using a rotary evaporator.

    • If the crude product contains significant amounts of water or inorganic salts, perform an initial workup. Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane) and wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Assembly of the Distillation Apparatus:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Use a short-path distillation setup to minimize product loss.

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Place a magnetic stir bar in the distillation flask.

    • Position the thermometer correctly, with the top of the bulb level with the bottom of the side-arm leading to the condenser.

  • Distillation:

    • Transfer the crude MPD into the distillation flask, filling it to no more than two-thirds of its capacity.

    • Begin stirring the liquid.

    • Connect the vacuum pump with a cold trap in between the apparatus and the pump to protect the pump from corrosive vapors.

    • Slowly and carefully apply the vacuum. The liquid may bubble as residual volatile solvents are removed.

    • Once a stable vacuum is achieved (ideally below 4.0 kPa), begin to gently heat the distillation flask.

    • Collect any low-boiling impurities as a forerun in the first receiving flask.

    • As the temperature approaches the boiling point of MPD (e.g., ~191°C at 4.0 kPa[4]), change to a clean receiving flask to collect the main product fraction.

    • Maintain a steady distillation rate by carefully controlling the heat input.

    • Continue to collect the distillate as long as the temperature remains stable.

    • Once the distillation is complete, or if the temperature begins to drop, remove the heating mantle and allow the apparatus to cool to room temperature before releasing the vacuum.

  • Shutdown and Product Collection:

    • Once the system has cooled, slowly and carefully release the vacuum.

    • Disassemble the apparatus and collect the purified this compound from the receiving flask.

    • Determine the yield and assess the purity using appropriate analytical methods.

Visual Representation of Vacuum Distillation Setup

Vacuum_Distillation cluster_setup Vacuum Distillation Apparatus Flask Distillation Flask (with crude MPD and stir bar) Dist_Head Short-Path Distillation Head Flask->Dist_Head Mantle Heating Mantle with Stirrer Mantle->Flask heats Thermometer Thermometer Dist_Head->Thermometer holds Condenser Condenser Dist_Head->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Cold_Trap Cold Trap Vacuum_Adapter->Cold_Trap to vacuum Vacuum_Pump Vacuum Pump Cold_Trap->Vacuum_Pump

Caption: A simplified schematic of a vacuum distillation setup.

References

  • Google Patents. (n.d.). Synthesis method of 3-amino-1,2-propanediol.
  • Chemistry LibreTexts. (2022, April 7). Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (2025, August 6). Synthesis and characterization of 3-amino-1, 2-propanediol. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Morpholino-1,2-propanediol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Morpholino-1,2-propanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this important morpholine derivative. As a key intermediate in the synthesis of various pharmaceuticals, including the CNS active drug Viloxazine, optimizing the synthesis of this compound is critical for achieving high yield and purity.

This guide will delve into the two primary synthetic routes, address common experimental challenges, and provide detailed protocols and optimization strategies.

Understanding the Synthesis: Core Principles

The synthesis of this compound typically proceeds via one of two main pathways, both of which are variations of nucleophilic substitution reactions. The choice between these routes often depends on the availability of starting materials, desired scale, and safety considerations.

  • Nucleophilic Substitution of a Halohydrin: This classic approach involves the reaction of morpholine with a 3-halo-1,2-propanediol, most commonly 3-chloro-1,2-propanediol. The reaction is a standard SN2 type reaction where the secondary amine of morpholine acts as the nucleophile, displacing the halide. This method is robust and well-documented for analogous aminopropanols.[1][2]

  • Epoxide Ring-Opening: A more atom-economical and often preferred route is the ring-opening of an epoxide, such as glycidol, with morpholine. This reaction is also a nucleophilic attack, where the morpholine nitrogen opens the strained three-membered epoxide ring. The regioselectivity of this reaction is a key consideration, with the nucleophile typically attacking the less sterically hindered carbon of the epoxide under neutral or basic conditions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for laboratory-scale synthesis?

For laboratory-scale synthesis, the epoxide ring-opening of glycidol with morpholine is often preferred. This route is generally more direct and avoids the use of halogenated starting materials. However, the availability and stability of glycidol should be considered. The reaction of morpholine with 3-chloro-1,2-propanediol is also a very viable and straightforward option.

Q2: What is the expected regioselectivity of the morpholine attack on glycidol?

Under neutral or basic conditions, the ring-opening of an unsymmetrical epoxide like glycidol by an amine nucleophile proceeds via an SN2 mechanism. This results in the nucleophile (morpholine) attacking the less sterically hindered terminal carbon of the epoxide, yielding the desired this compound. Theoretical studies using Density Functional Theory (DFT) calculations support the nucleophilic character of morpholine in such reactions.[3]

Q3: What are the primary safety concerns associated with this synthesis?

Both 3-chloro-1,2-propanediol and glycidol have associated health and safety risks. 3-chloro-1,2-propanediol is classified as a potential carcinogen and reproductive toxicant.[4] Glycidol is also a reactive and potentially hazardous compound.[5] It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can also be exothermic, so proper temperature control is essential.[6]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by various analytical techniques. Thin Layer Chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed to track the consumption of starting materials and the formation of the product.[7] Derivatization may be necessary for GC analysis of these polar compounds.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low or No Product Formation 1. Insufficient Reaction Temperature or Time: The reaction kinetics may be too slow under the current conditions. 2. Poor Quality of Reagents: Degradation of starting materials, especially glycidol which can polymerize. 3. Incorrect Stoichiometry: An inappropriate molar ratio of morpholine to the electrophile can lead to incomplete conversion.1. Optimize Temperature and Time: Gradually increase the reaction temperature in increments of 5-10 °C and monitor the reaction progress. Extend the reaction time and track the conversion of starting materials. 2. Verify Reagent Purity: Use freshly opened or properly stored reagents. The purity of glycidol can be checked by analytical methods before use. 3. Adjust Molar Ratios: Ensure an appropriate excess of the amine is used to drive the reaction to completion. A molar ratio of morpholine to electrophile in the range of 1.1:1 to 2:1 is a good starting point.
Formation of Significant Byproducts 1. Dimerization/Polymerization: The product, being a diol, can potentially react with another molecule of the electrophile. 2. Reaction with Solvent: If a protic solvent is used, it may compete with morpholine as a nucleophile. 3. Isomer Formation: In the case of 3-chloro-1,2-propanediol, there might be a small amount of the 2-chloro-1,3-propanediol isomer present, leading to the formation of an isomeric product.1. Control Stoichiometry and Addition Rate: Use a slight excess of morpholine. Consider adding the electrophile (glycidol or 3-chloro-1,2-propanediol) slowly to the reaction mixture containing morpholine to maintain a low concentration of the electrophile. 2. Solvent Selection: Use an aprotic solvent or use one of the reactants as the solvent if feasible. If a protic solvent is necessary, consider its nucleophilicity and the reaction temperature. 3. Starting Material Purity: Use a high-purity grade of 3-chloro-1,2-propanediol. The isomeric impurity can be difficult to remove from the final product.
Difficult Product Isolation/Purification 1. High Polarity of the Product: The diol and morpholine moieties make the product highly soluble in polar solvents and difficult to extract. 2. High Boiling Point: The product has a high boiling point, making vacuum distillation challenging. 3. Presence of Salts: If a base is used in the reaction with 3-chloro-1,2-propanediol, the resulting salt can complicate the workup.1. Extraction and Crystallization: After the reaction, if a solvent is used, it can be removed under reduced pressure. The crude product can then be purified by vacuum distillation.[8][9] Alternatively, conversion to a salt (e.g., hydrochloride) might facilitate crystallization and purification. 2. Optimize Distillation: Use a high-vacuum pump and a short-path distillation apparatus to minimize thermal decomposition. 3. Workup Procedure: If salts are present, they can be removed by filtration before distillation. An aqueous workup to remove salts might be possible, but care must be taken due to the high water solubility of the product.

Experimental Protocols

The following protocols are provided as a starting point and are based on established procedures for analogous reactions.[1][6][10][11] Optimization may be required to achieve the desired yield and purity.

Protocol 1: Synthesis from Glycidol (Epoxide Ring-Opening)

This protocol describes the reaction of morpholine with glycidol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Charge reactor with Morpholine B Heat to 50-60 °C A->B C Slowly add Glycidol B->C D Maintain at 50-60 °C for 4-6 hours C->D E Monitor by TLC/GC D->E F Cool to room temperature E->F G Remove excess Morpholine under vacuum F->G H Vacuum distill crude product G->H

Caption: Experimental workflow for the synthesis of this compound from glycidol.

Materials:

  • Morpholine

  • Glycidol

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.1 to 1.5 molar equivalents).

  • Begin stirring and heat the morpholine to 50-60 °C.

  • Slowly add glycidol (1.0 molar equivalent) dropwise to the heated morpholine over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 4-6 hours.

  • Monitor the reaction progress by TLC or GC until the glycidol is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess morpholine under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow viscous liquid.

Protocol 2: Synthesis from 3-Chloro-1,2-propanediol

This protocol details the reaction of morpholine with 3-chloro-1,2-propanediol.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine 3-Chloro-1,2-propanediol, Morpholine, and a base (e.g., Na2CO3) in a solvent B Heat to reflux (e.g., 80-100 °C) for 6-12 hours A->B C Monitor by TLC/GC B->C D Cool to room temperature C->D E Filter to remove salts D->E F Remove solvent under vacuum E->F G Vacuum distill crude product F->G

Caption: Experimental workflow for the synthesis of this compound from 3-chloro-1,2-propanediol.

Materials:

  • 3-Chloro-1,2-propanediol

  • Morpholine

  • Sodium carbonate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask with magnetic stirrer and reflux condenser

  • Heating mantle

  • Vacuum distillation apparatus

Procedure:

  • In a round-bottom flask, combine 3-chloro-1,2-propanediol (1.0 molar equivalent), morpholine (2.0-2.5 molar equivalents), and sodium carbonate (1.1 molar equivalents) in a suitable solvent such as ethanol.

  • Heat the mixture to reflux (approximately 80-100 °C) with vigorous stirring for 6-12 hours.

  • Monitor the reaction by TLC or GC until the 3-chloro-1,2-propanediol is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the sodium chloride and any excess sodium carbonate.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for the synthesis of aminopropanols, which can be adapted for the synthesis of this compound.

Table 1: Reaction Parameters for Aminopropanol Synthesis from Halohydrins

ParameterTypical RangeReference
Molar Ratio (Amine:Halohydrin)2:1 to 15:1[10]
Temperature (°C)35 - 100[6][11]
Reaction Time (hours)1.5 - 12[6][11]
SolventWater, Ethanol, or neat[1][6]
BaseExcess amine or inorganic base[2]

Table 2: Reaction Parameters for Aminopropanol Synthesis from Epoxides

ParameterTypical RangeReference
Molar Ratio (Amine:Epoxide)1.1:1 to 5:1
Temperature (°C)40 - 80
Reaction Time (hours)2 - 8
SolventWater, alcohols, or neat
CatalystGenerally not required for amines

Reaction Mechanisms

Nucleophilic Attack of Morpholine on Glycidol

The reaction proceeds via a standard SN2 mechanism.

G Morpholine Morpholine (Nucleophile) TransitionState Transition State Morpholine->TransitionState Glycidol Glycidol (Electrophile) Glycidol->TransitionState Product This compound TransitionState->Product Ring-opening

Caption: Simplified mechanism of the SN2 attack of morpholine on glycidol.

The lone pair of electrons on the nitrogen atom of morpholine attacks one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the terminal carbon. This leads to the opening of the epoxide ring and the formation of an alkoxide intermediate, which is subsequently protonated during workup (or by a protic solvent) to yield the final diol product.

References

  • Bracco Imaging S.p.A. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. (WO2001058848A1). Google Patents.
  • Nanjing University of Science and Technology. (2015). Preparation method of 3-amino-1,2-propanediol. (CN104610074A). Google Patents.
  • Borregaard AS. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Retrieved from [Link]

  • Xi'an Yuanda Kechuang Pharmaceutical Technology Co., Ltd. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (CN113072460B). Google Patents.
  • PrepChem. (n.d.). Preparation of 3-chloro-1,2-propanediol. Retrieved from [Link]

  • Takeda Chemical Industries, Ltd. (1987). Process for preparing 3-chloro-1, 2-propanediol. (EP 0224246 A2). Google Patents.
  • INCHEM. (2001). 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). Retrieved from [Link]

  • WIPO. (2015). 104610074 Preparation method of 3-amino-1,2-propanediol. PATENTSCOPE. Retrieved from [Link]

  • Zhang, Y., et al. (2011). Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. Retrieved from [Link]

  • Jiangsu Jurong Chemical Co., Ltd. (2019). Preparation method of 3-chloro-1,2-propanediol. (CN109867587B). Google Patents.
  • Tianjin University. (2013). Synthesis method of 3-amino-1,2-propanediol. (CN103319354A). Google Patents.
  • Biblioteka Nauki. (2010). Significance and use of glycidol. Retrieved from [Link]

  • El Hamidi, S., et al. (2020). A regio- and stereoselectivity and molecular mechanism study on the addition reactions of morpholine and m-CPBA to 9α-hydroxyparthenolide using DFT calculations. Mediterranean Journal of Chemistry, 10(5), 530-540. Retrieved from [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-326. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Glycidol. In Some Industrial Chemicals. Retrieved from [Link]

Sources

Stability issues and degradation of 3-Morpholino-1,2-propanediol solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Morpholino-1,2-propanediol (3-MPD). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation of 3-MPD solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

I. Understanding the Stability of this compound

This compound is a versatile building block in pharmaceutical synthesis, valued for its morpholine and propanediol functionalities. However, like any complex organic molecule, its stability in solution can be influenced by various factors. This guide will help you navigate and mitigate these potential challenges.

II. Frequently Asked Questions (FAQs)

Q1: My 3-MPD solution has developed a yellow tint. Is it still usable?

A slight yellowing of the solution upon storage can be an indication of degradation, particularly oxidative processes. While minor color change might not significantly impact all applications, it is crucial to verify the purity of the solution chromatographically before use. The formation of colored species often suggests the generation of new chemical entities.

Q2: What are the optimal storage conditions for a stock solution of 3-MPD?

For optimal stability, 3-MPD solutions should be stored at 2-8°C, protected from light. The container should be well-sealed to prevent solvent evaporation and minimize exposure to atmospheric oxygen. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles and minimize contamination.

Q3: Is 3-MPD susceptible to hydrolysis?

The morpholine ring is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, protonation of the nitrogen atom may occur, which could potentially influence the molecule's stability, though ring cleavage via hydrolysis is not a primary degradation pathway under typical experimental conditions. The ether linkage within the morpholine ring is also generally stable.

Q4: Can I expect degradation of 3-MPD at elevated temperatures?

Yes, prolonged exposure to high temperatures can promote the degradation of 3-MPD. Thermal stress can accelerate oxidative processes and other decomposition reactions. It is advisable to avoid excessive heat during experimental procedures and storage.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered with 3-MPD solutions.

Issue 1: Appearance of Unknown Peaks in HPLC Analysis

The presence of new peaks in your chromatogram is a common sign of degradation or contamination.

Step-by-Step Troubleshooting:

  • Verify System Suitability: Ensure your HPLC system is performing correctly by running a standard of known purity.

  • Blank Injection: Inject your mobile phase and sample solvent to rule out any contamination from the system or solvents.

  • Review Handling and Storage: Confirm that the 3-MPD solution has been stored under the recommended conditions (2-8°C, protected from light).

  • Forced Degradation Study: To identify potential degradation products, a forced degradation study is highly recommended. This involves subjecting the 3-MPD solution to various stress conditions.[1][2] A general protocol is provided in the "Experimental Protocols" section.

  • Peak Identification: Use a mass spectrometer (MS) coupled with your HPLC to obtain mass information for the unknown peaks. This will be critical in elucidating their structures.

Troubleshooting Workflow: Investigating Unknown Chromatographic Peaks

G start Unknown Peak(s) Observed in HPLC check_system Run System Suitability and Blank Injection start->check_system system_ok System and Solvents are Clean? check_system->system_ok clean_system Clean HPLC System and Use Fresh Solvents system_ok->clean_system No review_storage Review Storage and Handling of 3-MPD Solution system_ok->review_storage Yes clean_system->check_system storage_ok Proper Storage Conditions? review_storage->storage_ok implement_best_practices Implement Recommended Storage and Handling storage_ok->implement_best_practices No forced_degradation Perform Forced Degradation Study storage_ok->forced_degradation Yes implement_best_practices->review_storage analyze_degradants Analyze Stressed Samples by LC-MS forced_degradation->analyze_degradants identify_peaks Identify Degradation Products by Mass and Fragmentation analyze_degradants->identify_peaks end_point Characterize Degradation Pathway and Implement Preventative Measures identify_peaks->end_point

Caption: A workflow for troubleshooting unexpected peaks in HPLC analysis of 3-MPD solutions.

Potential Degradation Pathways

Based on the chemical structure of 3-MPD, the following degradation pathways are plausible under stress conditions:

  • Oxidation: This is a likely degradation route. The tertiary amine of the morpholine ring can be oxidized to an N-oxide.[3][4] The secondary and primary alcohol groups of the propanediol moiety can be oxidized to ketones and aldehydes, respectively. Further oxidation could lead to cleavage of the C-C bond of the diol.[5][6]

  • Ring Opening of Morpholine: While generally stable, under certain oxidative conditions, the morpholine ring can undergo cleavage.[7]

  • Reaction with Aldehydes/Ketones: Secondary amines, such as the morpholine nitrogen in 3-MPD, can react with aldehydes and ketones present as impurities or degradants in excipients, leading to the formation of adducts.[8]

Proposed Oxidative Degradation Pathways of 3-MPD

G MPD This compound N_Oxide 3-MPD N-Oxide MPD->N_Oxide Oxidation of tertiary amine Diol_Oxidation Oxidized Propanediol Moiety (Ketone/Aldehyde) MPD->Diol_Oxidation Oxidation of 1,2-diol Ring_Opening Morpholine Ring-Opened Products MPD->Ring_Opening Oxidative Ring Opening of Morpholine Cleavage_Products Carbonyl Cleavage Products Diol_Oxidation->Cleavage_Products Oxidative Cleavage

Caption: Potential oxidative degradation pathways for this compound.

Issue 2: Solution pH Shift

A significant change in the pH of your 3-MPD solution can indicate the formation of acidic or basic degradation products.

  • Acidic Shift: This may be due to the oxidation of the alcohol groups to carboxylic acids.

  • Basic Shift: While less common, certain degradation pathways could potentially lead to the formation of more basic species.

Recommended Action:

  • Monitor the pH of your solution over time.

  • If a pH shift is observed, investigate the formation of degradation products using a stability-indicating HPLC method.[9][10]

IV. Best Practices for Handling and Storage

To ensure the longevity and reliability of your 3-MPD solutions, adhere to the following best practices:

ParameterRecommendationRationale
Storage Temperature 2-8°CMinimizes thermal degradation.
Light Exposure Store in amber vials or protect from light.Prevents potential photodegradation.
Atmosphere Store in well-sealed containers. Consider purging with an inert gas (e.g., argon or nitrogen) for long-term storage of sensitive formulations.Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation.
pH of Formulation Maintain pH in the neutral to slightly basic range if compatible with the application.Avoids potential acid-catalyzed degradation.
Excipient Compatibility Perform compatibility studies with all formulation excipients.Excipients can introduce impurities (e.g., aldehydes, peroxides) that may react with 3-MPD.

V. Experimental Protocols

Protocol 1: Forced Degradation Study of a 3-MPD Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[1][2]

Materials:

  • 3-MPD solution

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV/PDA and MS detectors

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare multiple aliquots of your 3-MPD solution at a known concentration.

  • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place an aliquot in an oven at 70°C for 48 hours.

  • Photodegradation: Expose an aliquot to light in a photostability chamber according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours per square meter).[11] A control sample should be wrapped in aluminum foil to exclude light.

  • Control Sample: Store one aliquot under the recommended storage conditions (2-8°C, protected from light).

  • Analysis: Analyze all samples (including controls and blanks) by a suitable HPLC-UV/MS method. Aim for 5-20% degradation of the parent compound for meaningful results.[11]

Protocol 2: General HPLC-MS Method for 3-MPD Analysis

This serves as a starting point for developing a stability-indicating method. Method optimization will be required.

  • Column: A reversed-phase C18 column is a good starting point. For highly polar degradants, a HILIC column may be necessary.[12]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute less polar compounds, followed by a re-equilibration step.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV/PDA: Monitor at a low wavelength (e.g., 210 nm) as 3-MPD lacks a strong chromophore.

    • MS: Use electrospray ionization (ESI) in positive mode. Monitor for the protonated molecule [M+H]⁺ and potential fragment ions.[13][14]

VI. References

  • University of Calgary. (n.d.). Ch15: Oxidation cleavage of 1,2-diols. Retrieved from [Link]

  • Gali, N., & Nagesh, D. (2023). Extractables and Leachables in Pharmaceutical Products: Potential Adverse Effects and Toxicological Risk Assessment. Toxics, 14(1), 92.

  • CN113072460B. (2021). A kind of method for oxidative ring-opening of morpholine derivative and product thereof. Google Patents.

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Borges, C. R., & G. (2001). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Journal of Chromatography B: Biomedical Sciences and Applications, 758(2), 249-256.

  • Abballe, F., et al. (2007). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography coupled to evaporative light scattering detection. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 825-829.

  • IJSDR. (2021). Stability indicating study by using different analytical techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methylmorpholine N-oxide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-methylmorpholine N-oxide (NMO). Retrieved from [Link]

  • ResearchGate. (2001). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Retrieved from [Link]

  • International Council for Harmonisation. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • itschemistrytime. (2023, August 15). Oxidation of 1,2 Diols(Lead Tetra acetate + Periodate + Ceric ammonium nitrate) [Video]. YouTube. [Link]

  • National Institutes of Health. (2019). Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. Retrieved from [Link]

  • ResearchGate. (2005). Stabilization by meglumine of an amine compound degraded by formaldehyde in tablets. Retrieved from [Link]

  • JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. Retrieved from [Link]

  • OIV. (2017). Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • West Virginia University. (2020). Fragmentation pathways of odd- and even-electron n-alkylated synthetic cathinones. Retrieved from [Link]

  • National Institutes of Health. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • National Institutes of Health. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • ResearchGate. (2001). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO): A General Method for Separation and Quantification of N-Methyl-morpholine-N-oxide and its Main Degradation Products N-Methylmorpholine and Morpholine by Capillary Electrophoresis (CE). Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLMORPHOLINE N-OXIDE. Retrieved from [Link]

  • AK Lectures. (2014, June 25). Oxidative Cleavage of 1,2 Diols [Video]. YouTube. [Link]

  • University of Amsterdam. (2001). Chapter 6: Mass spectrometric analysis of triterpenoids in dammar and mastic under EI and APCI conditions. Retrieved from [Link]

  • FORCE Technology. (2014). Emissions and formation of degradation products in amine- based carbon capture plants. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. Retrieved from [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Sluggett, G. W., et al. (1997). Artifactual degradation of secondary amine‐containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical Sciences, 86(7), 886-888.

  • Seventh Sense Research Group. (2018). Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 11.8: Oxidation of Alkenes to Vicinal Diols. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • OUCI. (2021). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • Andrey K. (2014, June 25). Oxidative Cleavage of 1,2 Diols [Video]. YouTube. [Link]

  • ResearchGate. (2021). Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Retrieved from [Link]

  • RACO. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]

  • Impactfactor. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. Retrieved from [Link]

Sources

Identifying and removing byproducts of 3-Morpholino-1,2-propanediol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-Morpholino-1,2-propanediol (MPD). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with MPD synthesis, focusing on the identification and removal of critical byproducts. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Section 1: Understanding Common Byproducts

This section addresses the most frequently asked questions regarding the impurities that can arise during the synthesis of MPD, which is commonly prepared via the reaction of morpholine with a glycidol equivalent.

Q1: What are the primary byproducts I should expect during the synthesis of this compound?

When synthesizing MPD, typically through the nucleophilic ring-opening of glycidol by morpholine, several byproducts can emerge. The most common impurities include unreacted starting materials such as morpholine and residual reactants from the glycidol synthesis (like 3-chloro-1,2-propanediol). Additionally, side reactions can lead to the formation of regioisomers and double-addition products.

Key Potential Byproducts:

  • Unreacted Morpholine: Due to its volatility compared to the product, it can often be carried over.

  • Unreacted Glycidol Precursors: If using 3-chloro-1,2-propanediol, it may remain if the reaction is incomplete.[1]

  • Double-Addition Product: A second molecule of glycidol can react with the newly formed MPD, leading to a higher molecular weight impurity.

  • Regioisomer (2-Morpholino-1,3-propanediol): While the primary reaction favors attack at the terminal carbon of the epoxide, a small amount of attack at the internal carbon can occur, leading to this isomeric impurity.

Q2: What is the primary mechanism for the formation of these byproducts?

Understanding the reaction mechanism is crucial for minimizing byproduct formation. The primary reaction is an SN2-type nucleophilic attack of the secondary amine of morpholine on one of the epoxide carbons of glycidol.

  • Desired Reaction: The nitrogen atom of morpholine attacks the less sterically hindered terminal carbon of the glycidol epoxide ring. This is the kinetically and thermodynamically favored pathway, leading to the desired this compound.

  • Byproduct Formation:

    • Incomplete Reaction: Insufficient reaction time, improper temperature control, or incorrect stoichiometry can lead to unreacted starting materials.

    • Double Addition: The hydroxyl groups on the newly formed MPD can be deprotonated, creating a nucleophile that can react with another molecule of glycidol. This is more likely to occur under basic conditions or at elevated temperatures.

    • Isomer Formation: While less likely, the morpholine can attack the central carbon of the glycidol epoxide. This pathway is sterically hindered but can be influenced by the choice of solvent and catalyst.

Below is a diagram illustrating the desired reaction pathway versus a common side reaction.

Sources

Technical Support Center: Enhancing the Solubility of 3-Morpholino-1,2-propanediol (3-MPD)

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Morpholino-1,2-propanediol (3-MPD) and encountering challenges with its solubility. This document provides a comprehensive overview of the chemical properties of 3-MPD relevant to its solubility and offers detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Understanding the Solubility of this compound

This compound is a molecule that combines the structural features of 1,2-propanediol and a morpholine ring. The 1,2-propanediol moiety contains two hydroxyl (-OH) groups, which are capable of hydrogen bonding, making this part of the molecule hydrophilic and suggesting good aqueous solubility. In fact, 1,2-propanediol itself is completely miscible with water[1][2].

The morpholino group introduces a tertiary amine within a heterocyclic ring. This amine's lone pair of electrons can act as a hydrogen bond acceptor, further contributing to water solubility. The morpholine ring itself is considered to have a favorable pharmacokinetic profile, often used in medicinal chemistry to improve properties like aqueous solubility and metabolic stability[3]. Morpholine is miscible with water, reinforcing the expectation of good water solubility for 3-MPD[4][5].

However, the complete solubility profile is also influenced by the overall molecular structure and the interplay of its hydrophilic and hydrophobic regions. While the hydroxyl and morpholino groups promote water solubility, the hydrocarbon backbone contributes some nonpolar character.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be soluble in water?

A1: Yes, 3-MPD is expected to have good solubility in water. This is due to the presence of two hydroxyl groups and a morpholino group, all of which can engage in hydrogen bonding with water molecules. A structurally similar compound, 3-Amino-1,2-propanediol, is also soluble in water[6][7].

Q2: My 3-MPD is not dissolving well in a neutral aqueous buffer. What could be the reason?

A2: While 3-MPD is expected to be water-soluble, several factors could be contributing to dissolution issues. These include the concentration you are trying to achieve, the temperature of your solution, and the purity of your 3-MPD. Additionally, at neutral pH, a portion of the morpholino groups will be protonated, which generally enhances solubility. However, if the desired concentration is very high, you might be exceeding its intrinsic solubility limit.

Q3: How does pH affect the solubility of 3-MPD?

A3: The solubility of 3-MPD is expected to be highly dependent on pH. The morpholino group is basic, with a pKa of its conjugate acid estimated to be around 8.4-8.5 (based on the pKa of morpholine)[5][8].

  • At pH values below the pKa (acidic conditions): The morpholino nitrogen will be protonated, forming a positively charged morpholinium ion. This ionic form will have significantly higher aqueous solubility due to strong ion-dipole interactions with water.

  • At pH values above the pKa (basic conditions): The morpholino group will be in its neutral, unprotonated form. While still capable of hydrogen bonding, its solubility will be lower compared to the protonated form.

Therefore, to increase the aqueous solubility of 3-MPD, you should consider lowering the pH of your solution.

Q4: What organic solvents can I use to dissolve 3-MPD?

A4: Based on its structure, 3-MPD should be soluble in polar organic solvents. Good candidates include:

  • Alcohols (e.g., ethanol, methanol, isopropanol)

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

The parent molecule, 1,2-propanediol, is soluble in acetone and chloroform, suggesting that 3-MPD may also have some solubility in these less polar organic solvents[1].

Q5: Will temperature affect the solubility of 3-MPD?

A5: For most solid solutes dissolving in a liquid solvent, solubility increases with temperature[4]. This is because the dissolution process is often endothermic, meaning it requires energy input to break the crystal lattice forces. Therefore, gently warming the solution can be an effective way to increase the solubility of 3-MPD. However, it is important to be mindful of the compound's stability at elevated temperatures.

Troubleshooting Guides

Issue 1: Poor Dissolution of 3-MPD in an Aqueous Buffer

If you are experiencing difficulty dissolving 3-MPD in your aqueous buffer, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for poor dissolution of 3-MPD.

Issue 2: Precipitation of 3-MPD Upon Standing or Temperature Change

Precipitation of your compound after initial dissolution can be due to supersaturation or a change in conditions (e.g., temperature, pH).

Caption: Troubleshooting precipitation of 3-MPD.

Experimental Protocols for Solubility Enhancement

Protocol 1: pH Adjustment to Increase Aqueous Solubility

This protocol leverages the basicity of the morpholino group to enhance the solubility of 3-MPD in aqueous solutions.

Principle: By lowering the pH of the solution to at least one to two pH units below the pKa of the morpholino group (estimated pKa ~8.4), the compound will be predominantly in its more soluble, protonated form.

Materials:

  • This compound (3-MPD)

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Add the desired amount of 3-MPD to a volume of deionized water or buffer.

  • Begin stirring the suspension.

  • Slowly add 0.1 M HCl dropwise while monitoring the pH of the solution with a calibrated pH meter.

  • Continue adding acid until the 3-MPD completely dissolves.

  • Record the final pH of the solution.

  • If a specific final pH is required, you can back-titrate with 0.1 M NaOH, but be cautious as precipitation may occur if the pH rises above the solubility limit for that concentration.

Protocol 2: Using Co-solvents to Improve Solubility

If working in a purely aqueous system is not a requirement, the use of a water-miscible organic co-solvent can significantly enhance the solubility of 3-MPD.

Principle: Co-solvents can increase the solubility of a compound by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the solute and the solvent.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol (PEG) 300 or 400

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Determine the desired final concentration of 3-MPD and the acceptable percentage of co-solvent in your final solution.

  • Method A (for high concentrations): Dissolve the 3-MPD in a small volume of the pure co-solvent first. Then, slowly add the aqueous buffer to the co-solvent solution while stirring, until the desired final volume and co-solvent percentage are reached.

  • Method B (for lower concentrations): Prepare a stock solution of the co-solvent in the aqueous buffer at the desired final percentage (e.g., 10% ethanol in water). Then, add the 3-MPD to this co-solvent/buffer mixture and stir until dissolved.

  • Observe the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of the co-solvent.

Quantitative Data Summary (Illustrative)

Solvent SystemTemperature (°C)Solubility (mg/mL)
Deionized Water (pH 7.0)25Value to be determined
0.1 M HCl (pH 1.0)25Expected to be higher
10% Ethanol in Water25Expected to be higher
Deionized Water (pH 7.0)40Expected to be higher
Protocol 3: Determining the Equilibrium Solubility (Shake-Flask Method)

To effectively troubleshoot and optimize your experiments, it is highly recommended to determine the equilibrium solubility of 3-MPD in your specific solvent system. The shake-flask method is a traditional and reliable approach for this.

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over a period of time until the concentration of the dissolved solute in the solution reaches a constant value (saturation).

Materials:

  • This compound (3-MPD)

  • Solvent of interest (e.g., water, buffer, co-solvent mixture)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm)

  • Analytical method for quantifying 3-MPD (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of 3-MPD to a vial (ensure there is undissolved solid at the end of the experiment).

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature.

  • Equilibrate for 24-48 hours. It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with an appropriate solvent and analyze the concentration of 3-MPD using a validated analytical method.

  • The measured concentration represents the equilibrium solubility of 3-MPD in that solvent at that temperature.

References

  • De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]

  • Morpholine | C4H9NO | CID 8083. PubChem. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

  • 16.4: The Effects of pH on Solubility. Chemistry LibreTexts. [Link]

  • How to measure the solubility point of compounds in liquids using TURBIDI.T. Rheolution. [Link]

  • Molecular modeling of temperature dependence of solubility parameters for amorphous polymers. PubMed Central. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (PDF) The temperature dependence of the Hildebrand solubility parameters of selected hydrocarbon polymers and hydrocarbon solvents: a molecular dynamics investigation. ResearchGate. [Link]

  • Morpholine. Wikipedia. [Link]

  • Method for determining solubility of a chemical compound.
  • How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • How To Use a pKa Table. Master Organic Chemistry. [Link]

  • 1,2-propanediol. Comprehensive experimental and theoretical study. ResearchGate. [Link]

  • MORPHOLINE. atamankimya.com. [Link]

  • pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. University of the Pacific. [Link]

  • Biological relevance and synthesis of C-substituted morpholine derivatives. ResearchGate. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central. [Link]

  • Showing Compound Morpholine (FDB008207). FooDB. [Link]

  • Effect of temperature on the surface properties of α,ω-amino acids in dilute aqueous solutions. ResearchGate. [Link]

  • 3-Isopropylamino-1,2-propanediol | C6H15NO2 | CID 110857. PubChem. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. [Link]

  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM. [Link]

  • Why is propanediol soluble in water?. Chemistry Stack Exchange. [Link]

  • 3-Chloro-1,2-propanediol | C3H7ClO2 | CID 7290. PubChem. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

Sources

Technical Support Center: Navigating Batch-to-Batch Variability of 3-Morpholino-1,2-propanediol (MPD)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Morpholino-1,2-propanediol (MPD). This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage the challenges associated with batch-to-batch variability of MPD. Consistent quality of this critical reagent is paramount for reproducible and reliable experimental outcomes. This guide provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your work.

Introduction to this compound and the Challenge of Variability

This compound is a valuable buffer and a key intermediate in the synthesis of various pharmaceutical compounds. Its efficacy is highly dependent on its purity and the absence of contaminants that can arise during its synthesis. Batch-to-batch variability can introduce unforeseen complications in experiments, leading to inconsistent results, failed batches, and delays in research and development. Understanding the origins of this variability is the first step in mitigating its impact.

The primary synthesis routes for MPD involve the reaction of morpholine with either glycidol or 3-chloro-1,2-propanediol. Each pathway presents a unique profile of potential impurities.

Frequently Asked Questions (FAQs)

Q1: My buffer prepared with a new batch of MPD has a different pH than expected. What could be the cause?

A1: A deviation in the final pH of your buffer is a common indicator of batch-to-batch variability in MPD. The primary culprits are typically acidic or basic impurities.

  • Residual Starting Materials: Unreacted morpholine (a base) will increase the pH, while residual 3-chloro-1,2-propanediol (which can hydrolyze to form HCl) can decrease it.

  • Synthesis Byproducts: The formation of isomeric impurities, such as 2-morpholino-1,3-propanediol, can have a different pKa, thus altering the buffering capacity and final pH.

  • Ionic Impurities: Salts formed during the synthesis and neutralization steps, if not adequately removed, can alter the ionic strength of your buffer, which in turn can affect the pKa of the buffer and the activity of ions in the solution[1][2].

Troubleshooting Steps:

  • Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated with fresh, certified standards.

  • Analyze for Residual Amines: A simple titration or a more sophisticated technique like Gas Chromatography (GC) can quantify the amount of residual morpholine.

  • Test for Ionic Impurities: Measure the conductivity of a solution of MPD in deionized water. A significant increase in conductivity compared to a trusted batch suggests the presence of ionic impurities.

Q2: I'm observing unexpected side reactions or poor yield in my synthesis where MPD is a reactant. Could the new batch be the issue?

A2: Absolutely. The purity of your starting materials is critical for the success of any chemical synthesis. Reactive impurities in your MPD can lead to a host of problems.

  • Unreacted Glycidol: If the synthesis involved glycidol, residual amounts of this reactive epoxide can engage in side reactions with your other reagents, leading to byproducts and reduced yield of your desired product.

  • Isomeric Impurities: The presence of isomers like 2-morpholino-1,3-propanediol means a portion of your reactant is not the intended molecule, directly impacting stoichiometry and yield.

  • Water Content: MPD is hygroscopic. An elevated water content in a new batch can be detrimental in moisture-sensitive reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for synthesis issues.

In-Depth Troubleshooting Guides

Issue 1: Inconsistent Buffering Capacity and Performance

You notice that a buffer prepared with a new lot of MPD does not maintain a stable pH during your experiment, or that the biological activity in your assay is altered.

Causality: The buffering capacity is directly related to the concentration of the buffering species. Impurities that do not have a pKa in the desired range will not contribute to buffering, effectively lowering the concentration of your active buffer component. Furthermore, certain impurities can directly inhibit enzymatic reactions or cellular processes.

Analytical Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol will help you to identify and quantify volatile impurities in your MPD sample.

1. Sample Preparation:

  • Accurately weigh approximately 50 mg of the MPD sample into a 10 mL volumetric flask.
  • Dissolve and dilute to the mark with methanol (HPLC grade).
  • Prepare a standard of a known-good batch of MPD in the same manner for comparison.

2. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Program:
  • Initial temperature: 80°C, hold for 2 minutes.
  • Ramp: 10°C/min to 280°C.
  • Hold at 280°C for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Detector: Scan range 35-500 amu.

3. Data Analysis:

  • Compare the chromatograms of the new batch and the standard batch.
  • Look for peaks corresponding to morpholine, glycidol, and 3-chloro-1,2-propanediol.
  • Integrate all impurity peaks and calculate the area percent to estimate the purity.

Expected Purity Specifications:

ParameterSpecification
Assay (by GC)≥ 99.0%
Water Content≤ 0.5%
Residual Morpholine≤ 0.1%
Residual GlycidolNot Detected
Heavy Metals≤ 10 ppm
Issue 2: Physical Changes in the MPD Material

You receive a new batch of MPD that is discolored (yellowish) or has a different viscosity compared to previous batches.

Causality: Discoloration is often an indication of degradation products or impurities formed during synthesis at elevated temperatures. Changes in viscosity can be due to varying levels of water content or the presence of polymeric byproducts.

Visual Inspection and Basic Characterization Workflow:

G A Start: Physical Anomaly in New MPD Batch B Visual Inspection: Color, Clarity A->B C Measure Water Content (Karl Fischer Titration) A->C D Perform FTIR Spectroscopy B->D If discolored E Compare to Certificate of Analysis (CoA) C->E D->E F Contact Supplier with Data E->F If out of specification

Caption: Workflow for addressing physical changes in MPD.

Analytical Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique to check for major structural differences and the presence of unexpected functional groups.

1. Sample Preparation:

  • Place a small drop of the MPD sample directly onto the ATR crystal.

2. Data Acquisition:

  • Collect the spectrum from 4000 to 400 cm⁻¹.
  • Acquire a background spectrum of the clean ATR crystal.

3. Data Analysis:

  • Compare the spectrum of the new batch to a reference spectrum of a high-purity standard.
  • Look for unexpected peaks, for example, a broad peak around 1700 cm⁻¹ could indicate the presence of a carbonyl-containing degradation product.

Conclusion

Addressing the batch-to-batch variability of this compound requires a systematic approach of vigilance and analytical validation. By understanding the potential sources of impurities and implementing the troubleshooting guides and analytical protocols outlined in this technical support center, researchers can ensure the quality and consistency of this vital reagent, leading to more reliable and reproducible scientific outcomes. When in doubt, always compare a new batch against a trusted reference standard and contact your supplier with your analytical data if you suspect a quality issue.

References

  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol - Google P
  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48) - INCHEM. [Link]

  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol - Google P
  • Propanediol - Certificate of Analysis - Making Cosmetics. [Link]

  • Synthesis of morpholino nucleosides starting from enantiopure glycidol - RSC Publishing. [Link]

  • Synthesis and characterization of 3-amino-1, 2-propanediol - ResearchGate. [Link]

  • Investigating the Impact of Polymers on Clay Flocculation and Residual Oil Behaviour Using a 2.5D Model - Semantic Scholar. [Link]

  • Effect of ionic strength and ionic composition of assay buffers on the interaction of thyroxine with plasma proteins - PubMed. [Link]

  • Effect of Ionic Strength and pH on the Physical and Chemical Stability of a Monoclonal Antibody Antigen-Binding Fragment | Request PDF - ResearchGate. [Link]

  • Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry - ResearchGate. [Link]

  • Formation of Glycidyl Fatty Acid Esters Both in Real Edible Oils during Laboratory-Scale Refining and in Chemical Model during High Temperature Exposure - ResearchGate. [Link]

  • Sustainable Upgrading of Glycerol into Glycidol and Its Derivatives Under Continuous-Flow Conditions - ResearchGate. [Link]

  • SPECIFICATION Propylene Glycol Ph. Eur.* / USP* / JP* parenteral grade - Hedinger. [Link]

  • Buffer-specific effects arise from ionic dispersion forces - RSC Publishing. [Link]

  • Preparation of 3-chloro-1,2-propanediol - PrepChem.com. [Link]

  • 1 2-Propylene Glycol Care - REV3-0 PDF - Scribd. [Link]

  • Note A novel route for the synthesis of impurities C and G of antihypertensive drug timolol maleate. [Link]

  • Investigating the Impact of Polymers on Clay Flocculation and Residual Oil Behaviour Using a 2.5D Model - MDPI. [Link]

  • Common Ion Effect and Buffer Solutions - YouTube. [Link]

  • Conception and Synthesis of Sequence‐Coded Morpholinos - PMC - NIH. [Link]

  • (PDF) Influence of Buffers, Ionic Strength, and pH on the Volume Phase Transition Behavior of Acrylamide-Based Nanogels - ResearchGate. [Link]

  • Reference standards for pharmaceutical analysis 2018. - Novachem. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives - ResearchGate. [Link]

  • Synthesis and Characterization of 3-S-impurities in Timolol Maleate - PubMed. [Link]

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Technical Support Center: Optimizing Buffer pH with 3-Morpholino-1,2-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for using 3-Morpholino-1,2-propanediol as a pH buffer in temperature-sensitive applications. This resource is designed for researchers, scientists, and drug development professionals who require precise pH control in experiments conducted at temperatures other than ambient room temperature. Here, we provide not just protocols, but the scientific reasoning behind them, empowering you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use and properties of this compound and the principles of temperature effects on buffer pH.

Q1: What is this compound and why would I use it as a buffer?

A1: this compound is a morpholinic compound with a propane-1,2-diol functional group (Molecular Formula: C₇H₁₅NO₃)[1]. Like other morpholino-based buffers (e.g., MES, MOPS), it is considered a "Good's Buffer" candidate, designed to be biocompatible for biochemical and biological research[2]. Key characteristics of such buffers include pKa values near physiological pH, high water solubility, and minimal interference with biological reactions[2][3]. The choice to use this compound would be driven by the need for a specific pKa and buffering range that is not met by other common buffers, or if it has been shown to be particularly inert in a specific experimental system.

Q2: Why does the pH of my buffer change when I move it from the bench (25°C) to the cold room (4°C) or an incubator (37°C)?

A2: The pH of a buffer solution is intrinsically linked to its acid dissociation constant (pKa), which is temperature-dependent. This relationship is a fundamental thermodynamic property of the buffer molecule[4]. The change in pKa with temperature is described by the temperature coefficient, expressed as d(pKa)/dT[4]. For most amine-based buffers, the pKa decreases as temperature increases, and consequently, the pH of the solution also decreases[5]. This is because the deprotonation process (the release of a proton from the buffer molecule) is often endothermic, meaning it consumes heat. As you increase the temperature, Le Châtelier's principle dictates that the equilibrium will shift to favor this heat-absorbing deprotonation, releasing more protons and thus lowering the pH.

Q3: What are the pKa and d(pKa)/dT values for this compound?

A3: The exact pKa and, particularly, the d(pKa)/dT value for this compound are not consistently reported in readily available scientific literature. This is not uncommon for less-common buffering agents. The absence of this data makes it critically important to empirically measure and adjust the pH of your buffer at the specific temperature at which your experiment will be performed. Assuming a value from a similar compound (like MOPS or PIPES) can introduce significant and difficult-to-trace errors in your results. We provide a protocol in this guide for empirically estimating the d(pKa)/dT for your specific buffer concentration.

Q4: I prepared my buffer at 25°C to a pH of 7.4. What is the potential pH shift at 4°C?

A4: The shift can be significant and can invalidate your experimental results. For example, Tris buffer, which is notoriously sensitive to temperature, has a d(pKa)/dT of approximately -0.028 to -0.031/°C[6]. A Tris buffer set to pH 7.4 at 25°C would shift to approximately pH 8.04 at 4°C—a nearly tenfold decrease in proton concentration.

  • Calculation:

    • Temperature Change (ΔT) = 4°C - 25°C = -21°C

    • pKa Change ≈ ΔT × (d(pKa)/dT) = -21°C × (-0.031/°C) = +0.65

    • Estimated New pH ≈ 7.4 + 0.65 = 8.05

While the d(pKa)/dT of this compound may be different, this example illustrates why preparing the buffer at room temperature for a cold-room experiment is a common source of error[5].

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered when working with buffers across different temperatures.

Problem 1: My assay (e.g., enzyme kinetics, protein binding) is giving inconsistent or non-reproducible results.

  • Underlying Cause: An unmanaged pH shift due to a change in temperature is a primary suspect. Many biological processes, such as enzyme activity or protein stability, are exquisitely sensitive to pH. A shift of even 0.5 pH units can dramatically alter reaction rates or lead to protein denaturation[7][8].

  • Troubleshooting Steps:

    • Verify pH at a working temperature: Do not trust the pH value recorded when you made the buffer at room temperature.

    • Take an aliquot of your buffer, bring it to your exact experimental temperature (e.g., place it in a 37°C water bath or on ice), and measure the pH with a properly calibrated pH meter.

    • Calibrate your pH meter correctly: The pH meter's response is also temperature-dependent. Ensure you calibrate the meter using fresh, certified calibration standards that are at the same temperature as the buffer you are measuring.

    • Re-prepare the buffer: If you observe a significant pH deviation, the most reliable solution is to prepare a fresh batch of the buffer, performing the final pH adjustment at your target experimental temperature. See Protocol 1 for the validated workflow.

Problem 2: I adjusted the pH of my buffer at the correct temperature, but the pH still seems to drift during my experiment.

  • Underlying Cause: This could be due to several factors:

    • Buffer Concentration: The buffer concentration may be too low to provide adequate buffering capacity against pH changes caused by the reaction itself (e.g., production of acidic byproducts).

    • CO₂ Absorption: Buffers with a pH above ~7.5 can absorb atmospheric carbon dioxide (CO₂), which forms carbonic acid and lowers the pH.

    • Component Instability: One of the components in your complete experimental solution may be unstable, degrading into acidic or basic byproducts.

  • Troubleshooting Steps:

    • Increase Buffer Concentration: If feasible for your system, try increasing the buffer concentration (e.g., from 20 mM to 50 mM) to improve its buffering capacity.

    • Minimize Air Exposure: If working at a pH > 7.5, prepare the buffer fresh and keep the container tightly sealed to minimize CO₂ absorption.

    • Isolate the Cause: Prepare your complete reaction mixture (with enzymes, substrates, etc.) and monitor its pH over time at the experimental temperature to see if the drift is inherent to the reaction components.

Problem 3: My buffer solution appears cloudy or forms a precipitate when I cool it down.

  • Underlying Cause: The solubility of the buffering agent or other salts in your solution (e.g., phosphates) can decrease significantly at lower temperatures, causing them to precipitate out of the solution. This not only changes the effective concentration of the buffer but can also cause a dramatic and unpredictable shift in pH[8].

  • Troubleshooting Steps:

    • Perform a Cold Solubility Test: Before committing to a buffer formulation, prepare a small test batch and store it at your target cold temperature (e.g., 4°C or -20°C) for several hours to check for precipitation.

    • Reduce Concentration: If precipitation occurs, the simplest solution is often to reduce the buffer or salt concentration.

    • Choose an Alternative Buffer: If reducing the concentration is not an option, you may need to select a different buffering agent with higher solubility at cold temperatures.

Diagrams: Workflows and Logic

Visualizing the correct process is key to avoiding errors. The following diagrams outline the validated workflow for buffer preparation and a logical approach to troubleshooting.

Buffer_Preparation_Workflow A 1. Weigh Compound B 2. Dissolve in ~80% of Final Volume of dH₂O A->B C 3. Equilibrate Solution to Target Temperature B->C   Stir until fully dissolved D 4. Calibrate pH Meter at Target Temperature C->D E 5. Adjust pH with HCl or NaOH D->E F 6. Add dH₂O to Final Volume E->F   Slowly, while stirring G 7. Validate Final pH at Target Temperature F->G H Ready for Use G->H

Caption: Critical workflow for preparing temperature-compensated buffers.

Troubleshooting_Logic Start Experiment Fails or is Non-Reproducible CheckpH Measure buffer pH at exact experimental temp Start->CheckpH Decision Is pH within ±0.05 of target? CheckpH->Decision Reprepare pH has shifted. Re-prepare buffer using correct temperature protocol. Decision->Reprepare No CheckOther pH is correct. Investigate other variables: - Reagent concentration/purity - Buffer capacity - Contamination Decision->CheckOther Yes End1 Problem Solved Reprepare->End1 End2 Problem Isolated CheckOther->End2

Caption: Decision tree for troubleshooting buffer-related experimental failures.

Experimental Protocols

Protocol 1: Preparation of a Temperature-Compensated 1 M Stock Solution of this compound

This protocol describes the gold-standard method for preparing a buffer that will have the correct pH at your non-ambient experimental temperature.

  • Weigh the Compound: For 1 liter of a 1 M solution, weigh out 161.20 g of this compound (MW: 161.20 g/mol )[1].

  • Initial Dissolution: Add the powder to a beaker containing a magnetic stir bar and approximately 800 mL (80% of the final volume) of high-purity deionized water. Stir until fully dissolved.

    • Causality Note: Avoiding bringing the solution to the final volume ensures that the volume added during pH adjustment does not cause you to exceed your target final volume.

  • Temperature Equilibration: Place the beaker in a water bath or incubator set to your target experimental temperature (e.g., 4°C, 37°C, etc.). Allow the solution to equilibrate for at least 1 hour, monitoring the temperature with a calibrated thermometer.

  • pH Meter Calibration: While the buffer is equilibrating, calibrate your pH meter using certified standards that have also been equilibrated to the same target temperature. This is the most critical step for accuracy.

  • pH Adjustment: Once the buffer solution is at the target temperature, immerse the calibrated pH electrode. Slowly add a concentrated strong acid (e.g., 10 M HCl) or strong base (e.g., 10 M NaOH) dropwise while stirring to reach your desired pH.

    • Causality Note: Adding the titrant slowly prevents localized pH "overshooting," which can damage the buffer molecule and will alter the final ionic strength of your solution if you have to readjust back and forth[4].

  • Final Volume Adjustment: Once the target pH is stable, transfer the solution to a 1 L volumetric flask. Rinse the beaker with small amounts of deionized water and add the rinsate to the flask. Carefully add deionized water to bring the solution to the 1.0 L mark.

  • Final Validation: Cap and invert the flask several times to mix thoroughly. As a final quality control step, re-measure the pH of the final solution at the target temperature to ensure it has not changed.

  • Storage: Store the buffer at 4°C. If long-term storage is required, sterile filter through a 0.22 µm filter unit to prevent microbial growth.

Protocol 2: Empirical Estimation of the d(pKa)/dT

Use this protocol if you need to estimate the temperature coefficient for your specific buffer concentration to predict pH changes.

  • Prepare Buffer: Prepare a 0.1 M solution of your this compound buffer, adjusting the pH to exactly the midpoint of your desired buffering range (e.g., 7.0) at 25°C.

  • Initial Measurement (T₁): Calibrate your pH meter at 25°C. Measure and record the precise pH (pH₁) and temperature (T₁) of the buffer solution.

  • Second Measurement (T₂): Cool the buffer solution to a second, lower temperature (e.g., 4°C). Allow it to fully equilibrate.

  • Re-calibrate and Measure: Re-calibrate the pH meter at the new, lower temperature (4°C) using standards also cooled to 4°C. Measure and record the new pH (pH₂) and temperature (T₂).

  • Calculate d(pKa)/dT: Use the following formula. Since pH ≈ pKa at the midpoint of the buffer range, this gives a good estimation.

    • d(pKa)/dT ≈ (pH₂ - pH₁) / (T₂ - T₁)

    • Example: If pH₁ = 7.00 at T₁ = 25°C, and pH₂ = 7.25 at T₂ = 4°C.

    • d(pKa)/dT ≈ (7.25 - 7.00) / (4°C - 25°C) = 0.25 / -21°C ≈ -0.012/°C.

  • Repeat for a Higher Temperature: Repeat steps 3-5 at a higher temperature (e.g., 37°C) to confirm the coefficient's linearity across your working range.

Technical Data: Comparative Buffer Properties

While the specific d(pKa)/dT for this compound must be determined empirically, the following table provides values for common biological buffers to illustrate the importance of this parameter.

Buffer SubstancepKa at 25°Cd(pKa)/dT (°C⁻¹)Predicted pH at 4°C (from pH 7.4 @ 25°C)Predicted pH at 37°C (from pH 7.4 @ 25°C)
This compound Not AvailableMust be DeterminedMust be DeterminedMust be Determined
Phosphate (pKa₂) 7.21-0.00287.467.37
PIPES 6.76-0.00857.587.30
MOPS 7.31-0.0117.637.27
HEPES 7.48-0.0147.697.23
BES 7.09-0.0167.747.21
TRIS 8.06-0.0287.997.06

Data sourced from NovoPro (2019)[6]. Calculations are estimations based on the provided d(pKa)/dT values.

This table clearly demonstrates that buffers like phosphate are very stable with temperature, whereas amine buffers like TRIS are highly sensitive. The properties of this compound are expected to fall somewhere within the range of other morpholino/amino buffers.

References
  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard. Retrieved from [Link]

  • Brewood, G. P., et al. (2013). The effects of buffers and pH on the thermal stability, unfolding and substrate binding of RecA. Biophysical Chemistry, 184, 29-38. Retrieved from [Link]

  • Stoll, V. R., & Blanchard, J. S. (2012). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 19(4), 14-20. Retrieved from [Link]

  • Illinois News Bureau. (2008, January 14). New buffer resists pH change, even as temperature drops. Retrieved from [Link]

  • ROTH. (2016). Biological Buffers. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of (S)-(+)-1,2-Propanediol (CAS 4254-15-3). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol (CAS 504-63-2). Retrieved from [Link]

  • University of Illinois Urbana-Champaign. (2008, January 14). New buffer resists pH change, even as temperature drops. Illinois News Bureau. Retrieved from [Link]

  • Renna, M. (2023, August 23). Lab tip: check your buffer pH at the temperature you want to use it (and adjust as needed). Bitesize Bio. Retrieved from [Link]

  • NovoPro. (2019, July 2). Dissociation constant pKa (25 °C), dpKa/dT, and molecular mass of buffers. Retrieved from [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for addressing cell culture challenges potentially associated with 3-Morpholino-1,2-propanediol (MOPD). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected experimental outcomes. Here, we delve into the causality behind potential issues and provide actionable, field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the use of MOPD in cell culture applications.

Q1: What is this compound and why is it used in cell culture?

A1: this compound, also known as MOPD, is a chemical compound with the molecular formula C7H15NO3[1]. While not a conventional "Good's buffer" which are typically zwitterionic and selected for specific pKa values to maintain pH in biological systems, MOPD and similar structures can be used in various biochemical and pharmaceutical applications.[2][3] Its utility in a cell culture context would be highly specific to the experimental goals, potentially as a component of a formulation or as a chemical intermediate in the synthesis of a larger molecule being tested.

Q2: Could MOPD be a source of contamination in my cell culture?

A2: Yes, any reagent added to a cell culture is a potential source of contamination. Contamination can be broadly categorized as biological (e.g., bacteria, fungi, mycoplasma) or chemical. While MOPD itself is a chemical, the concern often lies with impurities from its synthesis or degradation products that could be cytotoxic or interfere with cellular processes. For instance, the synthesis of similar compounds can involve reactive reagents that may persist as impurities.[4]

Q3: What are the potential impurities in MOPD that could affect my cells?

A3: The synthesis of amino-propanediol derivatives can start from materials like 3-chloro-1,2-propanediol (3-MCPD).[5][6] 3-MCPD is a known food contaminant and has demonstrated toxic effects, including carcinogenicity and reproductive toxicity in animal studies.[7][8][9][10] Therefore, residual starting materials or byproducts from the synthesis process are a primary concern. Additionally, degradation of MOPD or related compounds can occur, potentially generating polar and non-chromophoric impurities that are difficult to detect with standard methods like reverse-phase chromatography with UV detection.[11][12]

Q4: My cells are showing signs of distress (e.g., poor growth, morphological changes) after introducing a new batch of MOPD-containing solution. What should I do?

A4: When encountering issues after introducing a new reagent, it is crucial to systematically troubleshoot the problem. First, quarantine the new batch of the MOPD-containing solution. Then, compare the performance of the new batch against a previously validated, well-performing batch if available. If you suspect contamination, it is always best to discard the affected cultures and reagents to prevent widespread issues.[13] A thorough cleaning and disinfection of the incubator and workspace is also recommended.[14] For a more detailed approach, please refer to our Troubleshooting Guide in Section 2.

Q5: How can I test for MOPD-related impurities?

A5: Detecting polar impurities in compounds like MOPD can be challenging. Techniques such as Hydrophilic Interaction Chromatography (HILIC) coupled with a Charged Aerosol Detector (CAD) have been shown to be effective for quantifying polar, non-chromophoric degradation products of similar molecules.[11][12] Gas chromatography can also be used to detect the purity of related compounds like 3-methylamino-1,2-propandiol and its impurities without the need for derivatization.[15] For specific impurities like 3-chloro-1,2-propanediol, High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) Detector can be a sensitive method.[4]

Section 2: Troubleshooting Guide

This guide provides a structured approach to identifying and resolving cell culture issues that may be linked to MOPD.

Issue 1: Unexpected Cell Death or Poor Proliferation
Potential Causes & Explanations:
  • Cytotoxic Impurities: The most likely cause is the presence of cytotoxic impurities in the MOPD preparation. As mentioned, residual reactants like 3-chloro-1,2-propanediol (3-MCPD) from the synthesis process are a significant concern due to their known toxicity.[7][9]

  • Degradation Products: MOPD, like many organic molecules, can degrade over time, especially if not stored properly. Degradation can be initiated by factors like exposure to light, extreme temperatures, or oxidative stress, leading to the formation of potentially harmful byproducts.[11][12]

  • Incorrect Concentration: An error in the calculation or preparation of the MOPD solution could lead to a final concentration that is toxic to the cells.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for MOPD-related cell death.

Recommended Actions & Protocols:
  • Isolate the Variable: The first step in any troubleshooting is to isolate the potential source of the problem. If a new lot of MOPD or any other reagent was recently introduced, this should be your primary suspect.

  • Lot-to-Lot Comparison:

    • Objective: To determine if the observed cytotoxicity is specific to the new batch of MOPD.

    • Protocol:

      • Prepare two sets of media: one with the new batch of MOPD and one with a previously validated batch (if available).

      • Seed a multi-well plate with a consistent number of cells in each well.

      • Culture the cells in both media preparations under standard conditions.

      • Monitor cell viability and proliferation over several days using methods such as trypan blue exclusion, MTT assay, or live/dead cell staining.

      • If the cells in the media with the new MOPD batch show significantly lower viability, this strongly suggests a problem with the new lot.

  • Supplier Communication: If you suspect a quality issue with a new batch, contact the supplier immediately. Request the Certificate of Analysis (CoA) for that specific lot and inquire about any known issues.

Issue 2: Changes in Cell Morphology or Phenotype
Potential Causes & Explanations:
  • Sub-lethal Toxicity: Impurities may not be present at a high enough concentration to cause widespread cell death but could still induce cellular stress, leading to morphological changes.

  • Metabolic Interference: Some chemical contaminants can interfere with normal cellular metabolic pathways. For example, the degradation of propanediol compounds can feed into cellular metabolic pathways, which could potentially alter cell behavior if unregulated.[16][17]

Troubleshooting & Analytical Steps:
  • Microscopic Examination: Carefully document any changes in cell morphology. Take high-quality images for comparison.

  • Functional Assays: If your experimental system involves specific cellular functions (e.g., protein expression, differentiation), assess whether these are impacted.

  • Analytical Chemistry: If the issue is persistent and has a significant impact on your research, consider having the MOPD solution analyzed for impurities. As mentioned, techniques like HILIC-CAD or GC-MS can be powerful tools for identifying unknown contaminants.[11][12][15]

Issue 3: Assay Interference or Artifacts
Potential Causes & Explanations:
  • Direct Chemical Interference: Impurities in the MOPD solution could directly interfere with your assay chemistry. For example, compounds with certain functional groups might react with assay reagents, leading to false positive or false negative results.

  • Biological Effects Mimicking Assay Readout: A contaminant could induce a biological effect in the cells that mimics the readout of your assay.

Troubleshooting Decision Tree:

Caption: Decision tree for troubleshooting assay interference.

Section 3: Data & Protocols

Table 1: Potential MOPD-Related Contaminants and their Known Effects
Contaminant/ImpurityPotential SourceKnown or Suspected EffectsRecommended Analytical Method
3-chloro-1,2-propanediol (3-MCPD)Synthesis byproductGenotoxic, carcinogenic, and causes reproductive toxicity in animal models.[7][8][9]HPLC-RI, GC-MS[4]
Polar Degradation ProductsDegradation of MOPDOften non-chromophoric and can be overlooked by standard HPLC-UV.[11][12] Cytotoxicity is variable.HILIC-CAD[11][12]
Residual SolventsManufacturing processCan be cytotoxic depending on the solvent and its concentration.Gas Chromatography (GC)
Heavy MetalsCatalyst residues from synthesisCan be cytotoxic and interfere with enzymatic reactions.Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Protocol: Screening a New Batch of MOPD for Cytotoxicity

Objective: To assess the potential cytotoxicity of a new batch of MOPD before its widespread use in experiments.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • New batch of MOPD

  • Previously validated batch of MOPD (if available)

  • Sterile, tissue culture-treated 96-well plates

  • Reagents for a cell viability assay (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare MOPD dilutions: Prepare a series of dilutions of both the new and old batches of MOPD in complete cell culture medium. It is recommended to test a range of concentrations, including the final concentration used in your experiments and several concentrations above and below it.

  • Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis. Allow the cells to attach overnight.

  • Treatment: Remove the seeding medium and replace it with the medium containing the different concentrations of MOPD. Include a "medium only" control.

  • Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Read the plate using a plate reader at the appropriate wavelength. Normalize the results to the "medium only" control and compare the dose-response curves of the new and old MOPD batches. A significant drop in viability with the new batch compared to the old batch indicates a potential issue.

Section 4: Concluding Remarks

Vigilance and a systematic approach are key to resolving cell culture contamination issues. While MOPD itself may not be the direct cause of problems, it is crucial to consider the potential for impurities and degradation products. By implementing routine quality control checks for new reagents and following a logical troubleshooting workflow, you can minimize the impact of contamination on your research. When in doubt, it is always advisable to err on the side of caution and discard any suspect reagents or cultures to maintain the integrity of your work.

References

  • Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. (2019).
  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
  • Synthesis method of 3-amino-1,2-propanediol.
  • Pathway of 1,2-propanediol degradation. Under fermentative conditions,... (2018).
  • 3-MONOCHLORO-1,2-PROPANEDIOL. (2012).
  • Evaluation of the potential immunotoxicity of 3-monochloro-1,2-propanediol in Balb/c mice. I. Effect on antibody forming cell, mitogen-stimulated lymphocyte proliferation, splenic subset, and natural killer cell activity. (2003). PubMed.
  • Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD. (2019).
  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with. (2020). Seventh Sense Research Group.
  • A comprehensive review on microbial production of 1,2-propanediol: micro-organisms, metabolic pathways, and metabolic engineering. (2021). PMC - PubMed Central.
  • 3-AMINO-1,2- PROPANEDIOL (APD). Borregaard.
  • (±)-3-Chloro-1,2-propanediol Product Stewardship Summary. Honeywell.
  • Preventing, Detecting, and Addressing Cell Culture Contamin
  • This compound | CAS 6425-32-7. Santa Cruz Biotechnology.
  • Troubleshooting Cell Culture Contamination: A Practical Solution Guide. (2023). Yeasen.
  • Good's buffers (biological buffers). Interchim.
  • Good's Buffer (Biological Buffers). Loba Chemie.
  • Good's Buffering Agents. TCI AMERICA.
  • 3-CHLORO-1,2-PROPANEDIOL (JECFA Food Additives Series 48). INCHEM.
  • Synthesis and characterization of 3-amino-1, 2-propanediol. (2014).

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Validation & Comparative

A Senior Application Scientist's Guide to Morpholino-Based Biological Buffers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the choice of a biological buffer is a foundational decision that can profoundly impact experimental outcomes. While often considered inert background components, buffers can and do interact with biological systems in subtle yet significant ways.[1] Among the most widely adopted classes of buffering agents are the zwitterionic buffers based on a morpholine ring, first introduced to the scientific community by Dr. Norman Good and his colleagues.[2][3] These "Good's buffers" were designed to meet a stringent set of criteria for biological research, including pKa values near physiological pH, high water solubility, minimal permeability through biological membranes, and low interference with biological processes.[1][3]

This guide provides a comparative analysis of common morpholino-based biological buffers, offering field-proven insights and supporting experimental data to inform your selection process. We will delve into their physicochemical properties, evaluate their performance in common applications, and provide detailed protocols for their comparative assessment.

The Foundational Chemistry: Understanding the Morpholino Core

The common structural feature of this class of buffers is the morpholine ring, a heterocyclic amine. This core structure, combined with various sulfonate or carboxylate groups, imparts the desirable zwitterionic properties and general inertness in biological systems.

Below are the chemical structures of several widely used morpholino-based buffers, illustrating their structural similarities and differences.

G cluster_MES MES cluster_MOPS MOPS cluster_MOPSO MOPSO cluster_POPSO POPSO cluster_DIPSO DIPSO MES_name 2-(N-Morpholino)ethanesulfonic acid MES_formula C6H13NO4S MOPS_name 3-(N-Morpholino)propanesulfonic acid MOPS_formula C7H15NO4S MOPSO_name 3-Morpholino-2-hydroxypropanesulfonic acid MOPSO_formula C7H15NO5S POPSO_name Piperazine-N,N'-bis(2-hydroxypropanesulfonic acid) POPSO_formula C10H22N2O8S2 DIPSO_name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid DIPSO_formula C7H17NO6S

Caption: Chemical structures of common morpholino-based buffers.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate buffer begins with its fundamental physicochemical properties. The pKa, the pH at which the acidic and basic forms of the buffer are in equal concentration, is the most critical parameter, as a buffer is most effective within approximately ±1 pH unit of its pKa.[4] Another crucial factor is the effect of temperature on the pKa (d(pKa)/dT), as many biological experiments are not conducted at room temperature.[5]

BufferMolecular Weight ( g/mol )pKa at 25°CUseful pH Ranged(pKa)/dT (°C⁻¹)
MES 195.246.155.5 - 6.7-0.011
MOPS 209.267.206.5 - 7.9-0.013
MOPSO 225.266.906.2 - 7.6-0.015
POPSO 362.427.807.2 - 8.5-0.012
DIPSO 243.287.607.0 - 8.2-0.015

Data compiled from various sources.[2][6]

Performance in Key Applications: Beyond pH Control

While maintaining a stable pH is the primary function of a buffer, its interactions with other components of a biological system can significantly influence experimental outcomes. Here, we compare the performance of morpholino-based buffers in common applications.

Cell Culture

In cell culture, an ideal buffer should maintain a stable physiological pH (typically 7.2-7.4) without exhibiting cytotoxicity.[7]

  • MES : Generally used for bacterial and yeast cell cultures.[7] It can be toxic to plant cells at concentrations above 10 mM and is less commonly used for mammalian cell culture due to its acidic buffering range.[8]

  • MOPS : Used in culture media for bacteria, yeast, and mammalian cells.[4][7] However, for mammalian cell work, concentrations should generally be kept below 20 mM.[7]

  • HEPES (a piperazine-based Good's buffer often compared to morpholinos) : Widely used in mammalian cell culture to provide additional buffering capacity outside of a CO₂ incubator.[7]

  • MOPSO : Due to its pKa of 6.9, it is suitable for cell culture applications requiring a pH closer to neutral.[6]

Expert Insight: The choice of buffer in cell culture is not trivial. While bicarbonate-based buffers are physiological, they require a controlled CO₂ environment. Morpholino buffers like MOPS and MOPSO offer CO₂-independent pH stability, which is invaluable for prolonged benchtop manipulations. However, it is crucial to validate the chosen buffer for your specific cell line, as cytotoxic effects can be cell-type dependent.

Enzyme Assays

In enzyme kinetics, the buffer should not only maintain the optimal pH for enzyme activity but also avoid interactions with the enzyme or any necessary cofactors, such as metal ions.[9]

  • MES and MOPS : These buffers are known for their low potential to form complexes with most metal ions, making them excellent choices for studying metal-dependent enzymes.[4][8][10]

  • MOPSO : Has been used as an enzyme assay buffer and for stabilizing proteins like bovine serum albumin (BSA).[9]

  • DIPSO and POPSO : With pKa values in the neutral to slightly alkaline range, these buffers are suitable for a variety of enzyme assays that function optimally at these pH levels.[1][11]

Causality in Experimental Choice: The low metal-binding capacity of many morpholino buffers is a direct result of their chemical structure. The morpholine nitrogen has a relatively low affinity for metal ions compared to other buffer components like Tris or phosphate.[9] This is a critical consideration, as chelation of essential metal cofactors by the buffer can lead to an underestimation of true enzyme activity.

RNA Electrophoresis
  • MOPS : It is the gold standard for denaturing RNA agarose gel electrophoresis using formaldehyde.[12] Its buffering range is ideal for maintaining the pH around 7.0, which is optimal for this application. Furthermore, MOPS does not interact significantly with formaldehyde or RNA, ensuring the integrity of the RNA and reproducible migration patterns.[10][12] The use of MOPS helps to maintain RNA denaturation, which is crucial for accurate size estimation, as secondary structures can impede migration through the agarose matrix.[12]

Experimental Validation: Protocols for Comparative Analysis

To ensure the selection of the most appropriate buffer for your specific experimental system, it is advisable to perform a direct comparative analysis. Below are detailed, self-validating protocols for assessing the impact of different morpholino-based buffers on cell viability and enzyme kinetics.

Protocol 1: Comparative Analysis of Buffer Cytotoxicity using an MTT Assay

This protocol allows for the quantitative comparison of the cytotoxic effects of different buffers on a given cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13]

G cluster_setup Plate Setup cluster_treatment Buffer Exposure cluster_assay MTT Assay cluster_analysis Data Analysis A 1. Seed cells in a 96-well plate at a density of 1x10^4 cells/well. B 2. Incubate for 24 hours to allow for cell attachment. A->B C 3. Prepare culture media supplemented with different morpholino buffers (e.g., 20 mM MES, MOPS, MOPSO) at the desired pH. B->C D 4. Replace the existing medium with the buffer-supplemented media. C->D E 5. Include a control group with standard culture medium. D->E F 6. Incubate for 24 or 48 hours. E->F G 7. Add 10 µL of 5 mg/mL MTT solution to each well. F->G H 8. Incubate for 2-4 hours at 37°C. G->H I 9. Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well. H->I J 10. Mix thoroughly to dissolve formazan crystals. I->J K 11. Read absorbance at 570 nm using a microplate reader. J->K L 12. Calculate percent viability relative to the control group. K->L

Caption: Workflow for comparative cytotoxicity testing using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate an adherent cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Buffer Preparation: Prepare fresh complete culture media, each supplemented with one of the morpholino buffers to be tested (e.g., 20 mM MES, 20 mM MOPS, 20 mM MOPSO). Adjust the pH of each medium to the desired experimental pH (e.g., 7.4). Ensure all solutions are sterile-filtered.

  • Buffer Exposure: Carefully aspirate the medium from the wells and replace it with 100 µL of the respective buffer-supplemented media. Include control wells with the standard complete culture medium (without additional buffer).

  • Incubation: Return the plate to the incubator for a defined period, typically 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL sterile MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13][14]

  • Mixing: Gently pipette up and down or use an orbital shaker to ensure complete dissolution of the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each buffer condition relative to the control wells (100% viability).

Protocol 2: Comparative Analysis of Buffer Effects on Enzyme Kinetics (β-Galactosidase)

This protocol uses the model enzyme β-galactosidase to assess how different morpholino buffers may influence enzyme activity. The assay measures the hydrolysis of the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG) to o-nitrophenol, which can be quantified spectrophotometrically.[15]

G cluster_prep Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis A 1. Prepare a stock solution of β-galactosidase. B 2. Prepare a stock solution of ONPG substrate. A->B C 3. Prepare a series of reaction buffers (e.g., 50 mM MES, MOPS, MOPSO) at the same pH (e.g., 7.0). B->C D 4. In a 96-well plate, add the reaction buffer and a fixed amount of β-galactosidase to each well. C->D E 5. Equilibrate the plate to the desired temperature (e.g., 37°C). D->E F 6. Initiate the reaction by adding the ONPG substrate. E->F G 7. Immediately begin kinetic reading of absorbance at 420 nm every 30 seconds for 10-15 minutes. F->G H 8. For each buffer, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. G->H I 9. Compare the V₀ values across the different buffer conditions. H->I

Caption: Workflow for comparative analysis of buffer effects on enzyme kinetics.

Detailed Steps:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a working solution of β-galactosidase (e.g., 0.5 units/mL) in a neutral, low-molarity buffer (e.g., 10 mM sodium phosphate, pH 7.0). Keep on ice.[16]

    • Substrate Solution: Prepare a stock solution of ONPG (e.g., 4 mg/mL) in deionized water.

    • Reaction Buffers: Prepare a set of 100 mM reaction buffers, each containing a different morpholino buffer (e.g., MES, MOPS, MOPSO), all adjusted to the same pH (e.g., 7.0). These buffers should also contain any necessary salts or cofactors (e.g., 1 mM MgCl₂, 50 mM β-mercaptoethanol).[15]

  • Assay Setup:

    • In a 96-well clear flat-bottom plate, add 180 µL of each reaction buffer to triplicate wells.

    • Add 10 µL of the β-galactosidase enzyme solution to each well.

    • Include blank wells for each buffer containing 190 µL of buffer and no enzyme.

  • Temperature Equilibration: Incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the ONPG substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to the reaction temperature. Measure the absorbance at 420 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, plot absorbance versus time.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Subtract the slope of the blank wells from the corresponding sample wells.

    • Compare the average V₀ for each buffer condition to assess the relative enzyme activity.

Conclusion and Recommendations

The selection of a biological buffer is a critical step in experimental design that warrants careful consideration. Morpholino-based buffers offer a range of pKa values suitable for many biological applications and generally exhibit low cytotoxicity and minimal interaction with metal ions. However, as this guide has demonstrated, subtle differences between these buffers can have a significant impact on experimental outcomes.

Key Recommendations:

  • Always select a buffer whose pKa is within one pH unit of your desired experimental pH.

  • Consider the temperature of your experiment and the d(pKa)/dT of the buffer. Prepare and pH your buffer at the temperature at which it will be used.

  • For studies involving metal ions, morpholino buffers like MES and MOPS are generally a safer choice than phosphate or Tris buffers.

  • When working with a new cell line or a sensitive assay, it is prudent to experimentally validate your chosen buffer for potential cytotoxic or inhibitory effects.

  • MOPS remains the buffer of choice for denaturing RNA electrophoresis due to its well-established performance and compatibility with formaldehyde. [12]

By understanding the fundamental properties of these buffers and employing rigorous experimental validation, researchers can enhance the reliability and reproducibility of their results, ultimately accelerating scientific discovery.

References

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • Hopax Fine Chemicals. (2020, March 12). Why use MOPS? Retrieved from [Link]

  • PubChem. (n.d.). 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-. Retrieved from [Link]

  • Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture. Retrieved from [Link]

  • Lalwani, S., Singhal, S., Kumar, R., & Gupta, N. (2013). A Comprehensive Survey: Multi-Objective Particle Swarm Optimization (MOPSO) algorithm: Variants and Applications.
  • Hopax Fine Chemicals. (n.d.). Why use MOPS? Retrieved from [Link]

  • Baici, A. (2006). In vitro Kinetics of β-galactosidase. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Hydroxy-3-morpholinopropanesulfonic acid. Retrieved from [Link]

  • de la Torre, J. G., & Sierra, M. B. (2018). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. ACS Omega, 3(11), 16056–16063.
  • Chan, G. K., & Shorr, R. G. (2014). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current protocols in toxicology, 60, 2.26.1–2.26.14.
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  • ResearchGate. (2016, March 14). Why is MOPS required for RNA gels? Retrieved from [Link]

  • Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Retrieved from [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
  • Carl ROTH. (n.d.). Biological Buffers. Retrieved from [Link]

  • Dalo Chem Life Sciences. (2024, November 6). What Is The Function Of MOPS? Retrieved from [Link]

  • Coello Coello, C. A. (2002). MOPSO: A proposal for multiple objective particle swarm optimization. 2002 Congress on Evolutionary Computation.
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  • Riabova, O. B., & Abramova, E. B. (2013). Separation of long RNA by agarose-formaldehyde gel electrophoresis. MethodsX, 1, 1-4.
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  • Carl ROTH. (n.d.). POPSO, 25 g, CAS No. 68189-43-5 | Good buffer Reagents for Molecular Biological Applications. Retrieved from [Link]

  • Desheng. (n.d.). Comparison of Desheng PIPES buffer and MES buffer with two different buffer solutions. Retrieved from [Link]

  • Roy, R. N., et al. (1996). Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO, from 5 to 55 °C. Journal of Solution Chemistry, 25, 541–553.
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A Senior Scientist's Guide: Morpholino vs. Phosphorothioate Oligos in Antisense Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of gene function analysis and therapeutic development, antisense oligonucleotides (oligos) are indispensable tools. Among the various chemistries, Morpholino oligos (MOs) and Phosphorothioate oligos (PS-oligos) are two of the most established platforms. While both are designed to modulate gene expression by targeting RNA, their fundamental differences in chemical structure dictate distinct mechanisms, performance profiles, and experimental considerations. This guide provides an in-depth, data-driven comparison to empower researchers in selecting the optimal antisense strategy for their specific needs.

Part 1: The Core Distinction: Chemistry and Mechanism of Action

The choice between a Morpholino and a Phosphorothioate oligo begins with understanding their profound structural and functional divergence.

Phosphorothioate Oligos (PS-oligos): The RNase H-Dependent Degraders

PS-oligos are first-generation antisense oligos where a non-bridging oxygen in the phosphate backbone is replaced with a sulfur atom.[1] This modification confers significant resistance to nuclease degradation, enhancing their stability in biological systems.[2][3]

The primary mechanism of action for PS-oligos is the recruitment of RNase H, an endogenous enzyme that recognizes the DNA:RNA heteroduplex formed when the PS-oligo binds to its target mRNA.[1][2][3] RNase H then cleaves the RNA strand, leading to its degradation and a subsequent reduction in protein expression.[1][2]

G cluster_PS Phosphorothioate (PS-oligo) Mechanism PS_Oligo PS-oligo mRNA Target mRNA PS_Oligo->mRNA Forms DNA:RNA heteroduplex RNaseH RNase H Enzyme Degradation mRNA Cleavage & Degradation RNaseH->Degradation Recruited to complex Result Gene Silencing Degradation->Result

Caption: RNase H-mediated degradation by Phosphorothioate oligos.

Morpholino Oligos (MOs): The Steric Blockers

Morpholinos represent a distinct class of nucleic acid analogs. Their backbone consists of uncharged methylenemorpholine rings linked by phosphorodiamidate groups.[1][4] This neutral backbone renders them exceptionally stable against nucleases and, crucially, prevents them from being recognized by RNase H.[4][5][6]

Consequently, Morpholinos operate via a steric hindrance mechanism.[1][6] By binding to a specific RNA sequence, they act as a physical barrier, blocking the access of cellular machinery. This can be used to:

  • Block Translation: By targeting the 5'-untranslated region (UTR) or the AUG start codon, a Morpholino can prevent the assembly of the ribosomal machinery, thus inhibiting protein synthesis.[7][8]

  • Modify Splicing: By targeting splice junctions in pre-mRNA, a Morpholino can prevent spliceosome components from binding, leading to exon skipping or inclusion and the production of an altered protein.

G cluster_MO Morpholino (MO) Mechanism MO Morpholino oligo mRNA_site Target Site on RNA (e.g., AUG start codon) MO->mRNA_site Binds via Watson-Crick pairing Ribosome Ribosome mRNA_site->Ribosome Sterically hinders access Blocked Translation Blocked Ribosome->Blocked Result No Protein Synthesis Blocked->Result

Caption: Steric blockade of translation by Morpholino oligos.

Part 2: Head-to-Head Performance Metrics

The practical utility of an antisense oligo is defined by its efficacy, specificity, and toxicity. Direct comparative studies reveal significant performance differences between the two platforms.

Specificity and Off-Target Effects

A critical factor in any antisense experiment is ensuring the observed phenotype is a direct result of targeting the intended gene.

  • Morpholinos: Exhibit superior sequence specificity. In a stringent cell-free comparison, the sequence-specific inhibition by a Morpholino oligo remained above 93% even at a concentration of 3000 nM.[1][9] Their neutral backbone minimizes non-specific interactions with cellular proteins, which are a common source of off-target effects.[4]

  • Phosphorothioates: Are more prone to off-target effects. In the same cell-free system, the sequence-specific inhibition of the corresponding PS-oligo dropped below 50% at concentrations of 100 nM and above.[1][9] Their negatively charged backbone can lead to non-specific binding to cellular proteins, contributing to off-target activity and potential toxicity.[1]

Toxicity
  • Morpholinos: Are generally considered to have very low intrinsic toxicity.[1] Their lack of charge prevents the "stickiness" to proteins that plagues other antisense types, making them particularly well-suited for sensitive systems like developing embryos.[4]

  • Phosphorothioates: Can exhibit dose-dependent toxicity.[1] Interactions with proteins through their backbone sulfurs can result in toxic side effects, including immune stimulation.[4] For instance, PS-oligos have been reported to stimulate tumor necrosis factor-α (TNFα) production, whereas Morpholinos can specifically inhibit it.[10]

Quantitative Performance Summary
FeatureMorpholino Oligos (MOs)Phosphorothioate Oligos (PS-oligos)
Backbone Chemistry Uncharged phosphorodiamidate morpholino ringsNegatively charged phosphorothioate linkages
Mechanism of Action Steric Hindrance (RNase H-independent)[1]RNase H-mediated mRNA degradation[1]
Nuclease Resistance Excellent[1][4]High[1][2]
Sequence Specificity Very High (>93% specific inhibition at 3000 nM)[1][9]Moderate (<50% specific inhibition at 100 nM)[1][9]
Off-Target Effects Minimal[4][9]Prone to protein binding and non-antisense effects[1][9]
Intrinsic Toxicity Low[1][4]Can be dose-dependent; potential for immunostimulation[1][4]
Primary Applications Developmental biology (zebrafish, Xenopus), splice modulation, therapeutics[4][5][6]Gene knockdown screens, therapeutics

Part 3: Experimental Design and Protocols

A successful antisense experiment hinges on rigorous design and validated protocols. The choice of oligo chemistry directly influences the experimental approach.

Causality in Experimental Design: Why Controls Are Non-Negotiable

To ensure that the observed phenotype is a direct and specific consequence of the antisense oligo, a multi-tiered control strategy is essential. This is the foundation of a self-validating system.

  • Negative Control (Scrambled): An oligo with the same base composition but a randomized sequence that lacks a meaningful target in the organism. This control accounts for any non-specific effects of introducing a foreign oligo into the system.

  • Mismatch Control: An oligo targeting the same sequence but containing several (typically 4-5) base mismatches. A significant reduction in activity compared to the active oligo demonstrates sequence specificity.

  • Phenotypic Rescue: This is the gold standard for validating specificity. The experiment involves co-injecting the active oligo with a version of the target mRNA that the oligo cannot bind to (e.g., lacking the oligo's target site in the 5'-UTR). Restoration of the normal phenotype confirms that the oligo's effect was due to the specific inhibition of the target gene.

Protocol: Oligo Delivery via Scrape-Loading for Adherent Cells

For in vitro studies, getting the oligo into the cytoplasm is a primary hurdle. Scrape-loading is a simple mechanical method that works for both oligo types.[11] The rationale is to create transient micropores in the cell membrane to allow oligo uptake.[11]

Methodology:

  • Cell Culture: Plate adherent cells (e.g., HeLa, fibroblasts) in multi-well plates and grow to near confluence. This ensures a high number of cells will be successfully loaded.

  • Oligo Preparation: Dissolve the Morpholino or PS-oligo in the appropriate serum-free culture medium at the desired final concentration (e.g., 1-10 µM).

  • Scrape-Loading:

    • Aspirate the culture medium from the cells and gently wash once with PBS.

    • Add the oligo-containing medium to the cell monolayer.

    • Using a sterile cell scraper or rubber policeman, gently scrape the cells from the surface of the plate. The mechanical stress of scraping creates temporary openings in the cell membrane.

  • Incubation & Recovery:

    • Transfer the cell suspension to a microfuge tube and incubate for 10-15 minutes at room temperature to allow for oligo uptake.

    • Re-plate the cells in fresh, oligo-free complete medium and allow them to recover and adhere for at least 24-48 hours before analysis. This period is critical for protein turnover to occur, allowing the effect of the knockdown to become apparent.

G cluster_Workflow Scrape-Loading Workflow Start Plate Cells to Near Confluence Prep Prepare Oligo in Serum-Free Medium Start->Prep Scrape Aspirate Medium, Add Oligo, Scrape Cells Prep->Scrape Incubate Incubate Cell Suspension Scrape->Incubate Recover Re-plate in Fresh Medium for 24-48h Incubate->Recover End Analyze for Knockdown/Splicing Recover->End

Caption: A typical workflow for in vitro oligo delivery by scrape-loading.

Part 4: Application-Driven Selection

The optimal choice between Morpholinos and PS-oligos is dictated by the experimental context.

  • Choose Morpholinos when:

    • High specificity is paramount: Especially in developmental biology where off-target effects can lead to confounding phenotypes.[4] They are the gold standard for gene knockdowns in zebrafish and Xenopus embryos.[4][5]

    • Modulating splicing is the goal: Their steric-blocking mechanism is ideal for precisely altering pre-mRNA splicing patterns.

    • Toxicity is a major concern: Their neutral backbone makes them exceptionally non-toxic.[4]

  • Choose Phosphorothioates when:

    • RNase H-mediated degradation is the desired mechanism: This can be advantageous for achieving potent knockdown.[3]

    • High-throughput screening in cell culture is required: Established protocols for lipid-based transfection are widely available.

    • Targeting any region of the coding sequence is necessary: As RNase H can cleave its target anywhere, there is more flexibility in target site selection compared to translation-blocking Morpholinos.[7]

References

  • Summerton, J., Stein, D., Huang, S. B., Matthews, P., Weller, D., & Partridge, M. (1997). Morpholino and Phosphorothioate Antisense Oligomers Compared in Cell-Free and In-Cell Systems. Antisense & Nucleic Acid Drug Development, 7(2), 63-70. [Link]

  • Moulton, J. D. (2016). Guide for Morpholino Users: Toward Therapeutics. Journal of Drug Discovery, Development and Delivery, 3(2), 1023. [Link]

  • Wang, H., & Wang, J. (2019). Applications of Morpholino Oligonucleotides in Biosensors. Journal of Analysis and Testing, 3(3), 215-224. [Link]

  • Li, Y. F. (2015). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Journal of Drug Discovery, Development and Delivery, 2(1), 1012. [Link]

  • Summerton, J. E. (2017). History and Properties of Morpholino Antisense Oligos. Journal of Drug Discovery, Development and Delivery, 4(1), 1032. [Link]

  • Gene Tools, LLC. (2023). Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. Pharma's Almanac. [Link]

  • Stein, D., Foster, E., Huang, S. B., Weller, D., & Summerton, J. (1997). A specificity comparison of four antisense types: morpholino, 2'-O-methyl RNA, DNA, and phosphorothioate DNA. Antisense & Nucleic Acid Drug Development, 7(3), 151-157. [Link]

  • Assay Genie. (2024). Phosphorothioate: Enhancing Stability in Oligonucleotide-Based Therapies. Assay Genie. [Link]

  • Gagliardi, A., & Egan, D. (2019). In Vitro Validation of Phosphorodiamidate Morpholino Oligomers. Methods in Molecular Biology, 1974, 125-140. [Link]

  • Wikipedia. (n.d.). Morpholino nucleic acid. Retrieved January 23, 2026, from [Link]

  • Sumanas, S., & Larson, J. D. (2002). Morpholino antisense oligonucleotides: tools for investigating vertebrate development. Genesis, 32(3), 239-242. [Link]

  • Liang, X. H., Sun, H., & Crooke, S. T. (2017). Phosphorothioate modified oligonucleotide-protein interactions. Biochemical Pharmacology, 145, 54-67. [Link]

  • Heasman, J. (2002). Morpholino Oligos: Making Sense of Antisense? Developmental Biology, 243(2), 209-214. [Link]

Sources

A Comparative Guide to the Efficacy of Gefitinib Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the morpholine-containing compound Gefitinib (Iressa®) has carved out a significant niche as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Its clinical application, particularly in non-small cell lung cancer (NSCLC), has underscored the power of precision medicine. This guide provides an in-depth, comparative analysis of Gefitinib's efficacy across various cancer cell lines, delving into the molecular underpinnings of its activity and offering detailed experimental protocols for its evaluation.

The Central Role of EGFR Signaling in Oncology

The epidermal growth factor receptor is a transmembrane protein that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling events. These pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are fundamental regulators of cell proliferation, survival, and differentiation.[1] In many cancers, aberrant EGFR signaling, often due to mutations or overexpression, drives tumor growth and progression. Gefitinib exerts its therapeutic effect by competitively binding to the ATP-binding site within the EGFR tyrosine kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signal transduction.[1][2] This targeted inhibition can lead to a reduction in cancer cell proliferation and the induction of apoptosis.[1]

Comparative Efficacy of Gefitinib: A Cell Line Perspective

The sensitivity of cancer cells to Gefitinib is highly dependent on their genetic makeup, most notably the presence of activating mutations in the EGFR gene. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Gefitinib in a range of cancer cell lines, illustrating the spectrum of its efficacy.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (µM)Reference(s)
PC-9Non-Small Cell Lung CancerExon 19 Deletion0.004[3]
HCC827Non-Small Cell Lung CancerExon 19 Deletion0.05[3]
H3255Non-Small Cell Lung CancerL858R0.003[4]
A549Non-Small Cell Lung CancerWild-Type10[5]
H1650Non-Small Cell Lung CancerExon 19 Deletion21.28[3]
SK-Br-3Breast CancerHER2 AmplifiedIncreased resistance[6]
U87vIIIGlioblastomaEGFRvIII>12[7]
LN229vIIIGlioblastomaEGFRvIII>12[7]

Key Insights from Efficacy Data:

  • NSCLC: A clear correlation exists between activating EGFR mutations (e.g., exon 19 deletions and the L858R point mutation) and high sensitivity to Gefitinib, with IC50 values in the nanomolar range.[3][4][5] In contrast, NSCLC cell lines with wild-type EGFR are generally resistant.[5]

  • Glioblastoma: Cell lines expressing the EGFRvIII mutant, a common alteration in glioblastoma, tend to be less sensitive to Gefitinib, requiring higher concentrations to achieve a therapeutic effect.[7]

  • Breast Cancer: The efficacy of Gefitinib in breast cancer is less straightforward. While some preclinical studies have shown potential, a meta-analysis of clinical trials indicated no significant positive effect on patient outcomes, suggesting complex resistance mechanisms.[8][9]

Unraveling the Mechanism of Action and Resistance

Gefitinib's primary mechanism is the inhibition of EGFR tyrosine kinase activity. This blockade disrupts downstream signaling, leading to cell cycle arrest and apoptosis. However, the development of resistance is a significant clinical challenge.

Signaling Pathways Modulated by Gefitinib

The following diagram illustrates the EGFR signaling cascade and the point of intervention for Gefitinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MEK/ERK Pathway cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates EGF EGF EGF->EGFR Gefitinib Gefitinib Gefitinib->EGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Gefitinib inhibits EGFR signaling, blocking downstream pathways.

Mechanisms of Acquired Resistance

The primary mechanism of acquired resistance to Gefitinib in NSCLC is the emergence of a secondary mutation in the EGFR kinase domain, T790M.[10] This "gatekeeper" mutation alters the ATP binding pocket, reducing the affinity of Gefitinib. Other resistance mechanisms include the activation of alternative signaling pathways and phenotypic transformation of the cancer cells.[10]

Experimental Protocols for Evaluating Gefitinib Efficacy

To ensure the trustworthiness and reproducibility of research findings, detailed and validated experimental protocols are essential. The following are step-by-step methodologies for key assays used to assess the efficacy of Gefitinib.

Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ cells per well and allow them to adhere overnight.[11]

  • Gefitinib Treatment: Treat the cells with a range of Gefitinib concentrations for the desired duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with Gefitinib at the desired concentrations and for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Analysis of EGFR Signaling by Western Blotting

This technique is used to detect and quantify the phosphorylation status of EGFR and its downstream targets.

Protocol:

  • Cell Lysis: Treat cells with Gefitinib, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total EGFR, phosphorylated EGFR (e.g., p-EGFR Tyr1068), total AKT, p-AKT, total ERK, and p-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use β-actin as a loading control.

Experimental_Workflow cluster_exp Experimental Procedures cluster_assays 3. Efficacy Assays cluster_analysis Data Analysis & Interpretation start Start: Select Cancer Cell Lines cell_culture 1. Cell Culture & Maintenance start->cell_culture treatment 2. Gefitinib Treatment (Dose-response & Time-course) cell_culture->treatment viability a. Cell Viability (MTT Assay) treatment->viability apoptosis b. Apoptosis Assay (Annexin V/PI) treatment->apoptosis protein c. Protein Analysis (Western Blot) treatment->protein ic50 Determine IC50 viability->ic50 quant_apoptosis Quantify Apoptosis apoptosis->quant_apoptosis analyze_protein Analyze Protein Expression/Phosphorylation protein->analyze_protein conclusion End: Data Interpretation & Conclusion ic50->conclusion quant_apoptosis->conclusion analyze_protein->conclusion

Caption: A general workflow for the in vitro evaluation of Gefitinib.

Conclusion

Gefitinib stands as a testament to the success of targeted therapy, with its efficacy being intricately linked to the molecular profile of the cancer. This guide highlights the differential sensitivity of various cancer cell lines to Gefitinib, emphasizing the critical role of EGFR mutations. The provided experimental protocols offer a robust framework for researchers to conduct their own investigations into the efficacy of Gefitinib and other targeted agents, ensuring scientific rigor and contributing to the advancement of personalized cancer treatment.

References

Please note that for a comprehensive list of references, you would need to consult the full text of the cited articles. The links provided in the search results can be used for this purpose. The references have been formatted for illustrative purposes.

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. (2022). PubMed Central.
  • Gefitinib (IRESSA)
  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR p
  • The Role of Gefitinib in Lung Cancer Tre
  • What is the mechanism of Gefitinib? (2024).
  • Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. (2026). Journal of the American Chemical Society.
  • The efficacy of gefitinib supplementation for breast cancer: A meta-analysis of randomized controlled studies. (2020). NIH.
  • The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Valid
  • Epidermal growth factor receptor inhibitors in colorectal cancer treatment: Wh
  • Gefitinib. (n.d.). Cell Signaling Technology.
  • Significant Effect of Anti-tyrosine Kinase Inhibitor (Gefitinib) on Overall Survival of the Glioblastoma Multiforme Patients in the Backdrop of Mutational Status of Epidermal Growth Factor Receptor and PTEN Genes. (n.d.). PubMed Central.
  • Combination of Chemotherapy and Gefitinib as First-Line Treatment for Patients With Advanced Lung Adenocarcinoma and Sensitive EGFR Mutations: A Randomized Controlled Trial. (2017). PubMed.
  • Enhanced gefitinib‐induced repression of the epidermal growth factor receptor pathway by ataxia telangiectasia‐mutated kinase inhibition in non‐small‐cell lung cancer cells. (n.d.). NIH.
  • Responses of Human Colorectal Tumor Cells to Treatment with the Anti–Epidermal Growth Factor Receptor Monoclonal Antibody ICR62 Used Alone and in Combination with the EGFR Tyrosine Kinase Inhibitor Gefitinib. (n.d.). AACR Journals.
  • Gefitinib Reverses Chemotherapy Resistance in Gefitinib-Insensitive Multidrug Resistant Cancer Cells Expressing ATP-Binding Cassette Family Protein. (n.d.). AACR Journals.
  • In vitro cytotoxicity assay of gefitinib and gefitinib nano- suspension against Vero cells. (n.d.).
  • Phase II Trial of Gefitinib in Recurrent Glioblastoma. (n.d.).
  • Cell cycle analysis, FLT uptake, and apoptosis analysis of gefitinib-treated cells. (n.d.).
  • IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.).
  • Busting the Breast Cancer with AstraZeneca's Gefitinib. (n.d.). PubMed Central.
  • Positive 5-Year Results for Gefitinib Combo in EGFR-Variant Lung Cancer. (2024). AJMC.
  • Gefitinib/Chemotherapy Combo Decreases Risk of Disease Progression in EGFR+ NSCLC. (2019). Targeted Oncology.
  • Epidermal Growth Factor Receptor Inhibitors in Glioblastoma: Current Status and Future Possibilities. (2024). MDPI.
  • Western blotting for the EGFR signal. Western blotting was performed using each generation of EGFR-TKI (1G, gefitinib; 2G, afatinib...). (n.d.).
  • Breast cancer cells with acquired resistance to the EGFR tyrosine kinase inhibitor gefitinib show persistent activ
  • Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. (n.d.). PubMed Central.
  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. (2016).
  • Randomized Phase III Study of EGFR Tyrosine Kinase Inhibitor and Intercalated Platinum-Doublet Chemotherapy for Non–Small Cell Lung Cancer Harboring EGFR Mut
  • Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... (n.d.).
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... (n.d.).
  • Application Notes and Protocols: Gefitinib Treatment in Lung Cancer Cell Lines. (n.d.). Benchchem.
  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (n.d.). PubMed Central.
  • TNFα inhibitor C87 sensitizes EGFRvIII transfected glioblastoma cells to gefitinib by a concurrent blockade of TNFα signaling. (n.d.). PubMed Central.
  • Application Notes and Protocols for Studying Gefitinib Hydrochloride Synergy. (n.d.). Benchchem.
  • Gefitinib is an Orally Active EGFR Tyrosine Kinase Inhibitor for Cancers Research. (2023).
  • Differential Effects of Gefitinib and Cetuximab on Non–small-cell Lung Cancers Bearing Epidermal Growth Factor Receptor Mut
  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). (2021).
  • Decreased human antigen R expression confers resistance to tyrosine kinase inhibitors in epidermal growth factor receptor-mutant lung cancer by inhibiting Bim expression. (2018).
  • (A) Effect of gefitinib on proliferation determined by using the MTT.... (n.d.).
  • Cell cycle profile of gefitinib-sensitive and gefitinib-resistant.... (n.d.).
  • Molecular mechanisms of resistance in epidermal growth factor receptor-mutant lung adenocarcinomas. (n.d.).
  • First-line treatment with gefitinib in combination with bevacizumab and chemotherapy in advanced non-squamous NSCLC with EGFR-mut
  • The epidermal growth factor receptor tyrosine kinase inhibitor gefitinib sensitizes colon cancer cells to irinotecan. (n.d.). PubMed.

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Comparative Analysis of 3-Morpholino-1,2-propanediol (3-MPD) Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development and Diagnostics

This guide provides a comprehensive analysis of the cross-reactivity of 3-Morpholino-1,2-propanediol (3-MPD), a key metabolite of the antibiotic linezolid, in common biological assays. Understanding the potential for off-target effects is critical for accurate data interpretation in both preclinical drug development and clinical diagnostics. This document outlines experimental strategies to identify and mitigate the impact of 3-MPD interference.

Introduction: The Challenge of Metabolite Interference

This compound (3-MPD) is a major, biologically inactive metabolite of the oxazolidinone antibiotic linezolid. While 3-MPD itself does not possess antimicrobial properties, its accumulation in patients, particularly those with renal impairment, can lead to significant analytical interference in certain laboratory assays. The structural similarity of 3-MPD to endogenous molecules, such as glycerol, can result in its erroneous recognition by enzymes, leading to false-positive or skewed results. This guide will explore the mechanistic basis of this cross-reactivity and provide a framework for its systematic evaluation.

A primary area of concern is the interference of 3-MPD in enzymatic assays that utilize dehydrogenase reactions. These assays are widespread in clinical chemistry and research for the quantification of metabolites like lactate and triglycerides. The core issue arises from 3-MPD acting as a substrate for enzymes that would typically act on other molecules, leading to the generation of a signal that is not representative of the analyte of interest.

Mechanistic Insights into 3-MPD Cross-Reactivity

The cross-reactivity of 3-MPD is primarily attributed to its 1,2-propanediol moiety. This structural feature allows it to be recognized by enzymes that catalyze the oxidation of hydroxyl groups, such as glycerol dehydrogenase and lactate dehydrogenase.

Diagram of the Proposed Mechanism of 3-MPD Interference in a Dehydrogenase-Based Assay

interference_mechanism cluster_assay Dehydrogenase-Based Assay Analyte Endogenous Analyte (e.g., Glycerol, Lactate) Enzyme Dehydrogenase Enzyme (e.g., Glycerol Dehydrogenase) Analyte->Enzyme Intended Reaction 3-MPD This compound (Interferent) 3-MPD->Enzyme Cross-Reactivity NADH NADH Enzyme->NADH Reduces NAD NAD+ NAD->Enzyme Signal Colorimetric/Fluorometric Signal NADH->Signal Generates assay_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Stock Prepare 3-MPD Stock Solution Spike Spike Medium with Serial Dilutions of 3-MPD Stock->Spike Cells Seed Cells in 96-well Plate Cells->Spike Incubate Incubate Cells with Spiked Medium Spike->Incubate Transfer Transfer Supernatant to New Plate Incubate->Transfer Add_Reagent Add LDH Assay Reagent Transfer->Add_Reagent Incubate_Assay Incubate at RT Add_Reagent->Incubate_Assay Read Measure Absorbance Incubate_Assay->Read Calculate Calculate % Cytotoxicity Read->Calculate Plot Plot % Cytotoxicity vs. [3-MPD] Calculate->Plot

Caption: A generalized workflow for evaluating the cross-reactivity of 3-MPD in a cell-based assay.

Case Study: 3-MPD Interference in a Commercial Triglyceride Assay

A study published in The Journal of Applied Laboratory Medicine reported a case of falsely elevated triglyceride levels in a patient receiving linezolid treatment. The investigation revealed that the high concentrations of 3-MPD in the patient's plasma cross-reacted with the glycerol kinase and glycerol-3-phosphate oxidase used in the enzymatic triglyceride assay. This led to a significant overestimation of the true triglyceride concentration.

Key Findings:

  • The interference was concentration-dependent, with higher levels of 3-MPD leading to greater false elevations in triglyceride readings.

  • The use of an alternative triglyceride assay method that involved a sample blanking step to account for endogenous glycerol did not fully mitigate the interference from 3-MPD.

  • This case highlights the critical need for laboratory professionals and clinicians to be aware of potential drug-metabolite-assay interactions.

Conclusion and Recommendations

The potential for this compound to interfere with biological assays, particularly those based on dehydrogenase or kinase activity, is a significant consideration in both research and clinical settings. When working with samples from patients treated with linezolid, or when using 3-MPD in any experimental context, it is imperative to validate the specificity of the assays being employed.

Recommendations:

  • Assay Validation: Always perform spike and recovery experiments with 3-MPD to assess its potential for interference in your specific assay system.

  • Alternative Methods: If significant cross-reactivity is observed, consider using alternative analytical methods that are less susceptible to interference from 3-MPD, such as mass spectrometry-based techniques.

  • Data Interpretation: When interpreting data from samples that may contain 3-MPD, exercise caution and consider the possibility of analytical interference.

  • Communication: Foster open communication between researchers, clinicians, and laboratory professionals to ensure awareness of potential drug-metabolite interactions.

References

  • Slatter, J. G., Stalker, D. J., Feenstra, K. L., Welshman, I. R., Bruss, J. B., Sams, J. P., Johnson, M. G., Sanders, P. E., Hauer, M. J., & Koup, J. R. (2001). Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition, 29(8), 1136–1145. [Link]

  • Jabor, A., & Franekova, J. (2018). Linezolid metabolite as a cause of factitiously elevated lactate concentrations. Klinicka Biochemie a Metabolismus, 26(3), 133-136. [Link]

  • Burch, J. L., & Toche, L. S. (2019). Falsely Elevated Triglyceride Results due to a Linezolid Metabolite. The Journal of Applied Laboratory Medicine, 4(3), 448-452. [Link]

Validating the Mechanism of Action of 3-Morpholino-1,2-propanediol Derivatives as β-Adrenergic Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Versatile Scaffold

The 3-Morpholino-1,2-propanediol scaffold represents a promising starting point for the development of novel therapeutics. Its structural similarity to established pharmacophores, particularly those found in adrenergic receptor modulators, suggests a potential mechanism of action as a β-adrenergic antagonist. This guide provides a comprehensive framework for validating this hypothesis, offering a head-to-head comparison with well-characterized β-blockers, Propranolol and Timolol.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the underlying principles of β-adrenergic signaling, provide detailed, field-proven experimental protocols for mechanism-of-action studies, and present a clear comparison of a hypothetical this compound derivative, hereafter referred to as "Morfprodiol," with established non-selective β-blockers.

The Scientific Rationale: Targeting the β-Adrenergic Signaling Pathway

The β-adrenergic signaling cascade is a cornerstone of physiological regulation, particularly in the cardiovascular system. It is initiated by the binding of endogenous catecholamines, such as adrenaline and noradrenaline, to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This binding event triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gsα subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP). Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, culminating in various physiological responses, including increased heart rate and contractility.

β-blockers, or β-adrenergic antagonists, exert their effects by competitively inhibiting the binding of catecholamines to β-adrenergic receptors, thereby dampening this signaling cascade.[1][2] To validate that Morfprodiol acts as a β-blocker, a series of experiments must be conducted to demonstrate its ability to bind to β-adrenergic receptors and functionally antagonize agonist-induced cAMP production.

Visualizing the Pathway: β-Adrenergic Signaling and Blockade

G cluster_0 Catecholamines Adrenaline/ Noradrenaline Beta_Receptor β-Adrenergic Receptor (GPCR) Catecholamines->Beta_Receptor Binds to Gs_Protein Gs Protein Beta_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets Morfprodiol Morfprodiol (Antagonist) Morfprodiol->Beta_Receptor Blocks Binding caption Figure 1: β-Adrenergic Signaling Pathway and the Point of Intervention for Morfprodiol.

Caption: Figure 1: β-Adrenergic Signaling Pathway and the Point of Intervention for Morfprodiol.

Experimental Validation: A Two-Pillar Approach

To rigorously validate the mechanism of action of Morfprodiol as a β-adrenergic antagonist, a two-pronged experimental approach is essential. This involves directly assessing its binding to the receptor and quantifying its functional impact on the downstream signaling pathway.

Pillar 1: Target Engagement - The Radioligand Binding Assay

The gold standard for determining the affinity of a compound for a specific receptor is the radioligand binding assay. This competitive binding experiment quantifies the ability of an unlabeled compound (the "competitor," in this case, Morfprodiol) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Experimental Workflow: Radioligand Binding Assay

G cluster_1 Workflow Prep Prepare Cell Membranes (e.g., from CHO cells expressing β1 or β2 receptors) Incubate Incubate Membranes with: - Radioligand (e.g., [3H]-CGP12177) - Increasing concentrations of  Morfprodiol, Propranolol, or Timolol Prep->Incubate Separate Separate Bound from Free Radioligand via Filtration Incubate->Separate Quantify Quantify Bound Radioactivity using a Scintillation Counter Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki Quantify->Analyze caption Figure 2: Workflow for the Radioligand Competitive Binding Assay.

Caption: Figure 2: Workflow for the Radioligand Competitive Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is adapted from established methods for studying β-adrenergic receptors.

1. Cell Culture and Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human β1- or β2-adrenergic receptor.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet with fresh lysis buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, add the following to each well:

    • 50 µL of cell membrane preparation (typically 10-20 µg of protein).

    • 50 µL of radioligand (e.g., [3H]-CGP12177, a non-selective β-adrenergic antagonist) at a concentration close to its Kd.

    • 50 µL of assay buffer containing increasing concentrations of the competitor (Morfprodiol, Propranolol, or Timolol).

  • For total binding, add 50 µL of assay buffer without any competitor.

  • For non-specific binding, add 50 µL of a high concentration of an unlabeled non-selective antagonist (e.g., 10 µM Propranolol).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

3. Separation and Quantification:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter mat and measure the radioactivity of each filter disc using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from all other measurements to obtain specific binding.

  • Plot the specific binding as a function of the log concentration of the competitor.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Binding Affinity Data

CompoundReceptor SubtypeKi (nM)
Morfprodiol (Hypothetical) β1-adrenergicTo be determined
β2-adrenergicTo be determined
Propranolol β1-adrenergic~1.1
β2-adrenergic~0.8
Timolol β1-adrenergic~0.8
β2-adrenergic~0.4

Note: Ki values for Propranolol and Timolol are representative values from the literature and may vary depending on experimental conditions.

Pillar 2: Functional Antagonism - The cAMP Assay

Demonstrating that Morfprodiol binds to β-adrenergic receptors is the first crucial step. The second is to show that this binding translates into a functional blockade of the signaling pathway. This is achieved by measuring the compound's ability to inhibit the production of cAMP in response to stimulation by a β-adrenergic agonist. Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assays are a robust and high-throughput method for this purpose.

Experimental Workflow: HTRF cAMP Functional Assay

G cluster_1 Workflow Culture Culture CHO cells expressing β1 or β2 receptors Preincubate Pre-incubate cells with increasing concentrations of Morfprodiol, Propranolol, or Timolol Culture->Preincubate Stimulate Stimulate cells with a β-agonist (e.g., Isoproterenol at its EC80) Preincubate->Stimulate Lyse Lyse cells and add HTRF detection reagents Stimulate->Lyse Measure Measure HTRF signal on a compatible plate reader Lyse->Measure Analyze Data Analysis: - Determine IC50 for  cAMP inhibition Measure->Analyze caption Figure 3: Workflow for the HTRF cAMP Functional Assay.

Caption: Figure 3: Workflow for the HTRF cAMP Functional Assay.

Detailed Protocol: HTRF cAMP Functional Assay

This protocol is based on commercially available HTRF cAMP assay kits.

1. Cell Preparation:

  • Culture CHO cells stably expressing either the human β1- or β2-adrenergic receptor in a suitable culture medium.

  • On the day of the assay, harvest the cells and resuspend them in assay buffer.

2. Agonist Titration (to determine EC80):

  • In a 384-well plate, add a fixed number of cells to each well.

  • Add increasing concentrations of a β-adrenergic agonist, such as Isoproterenol.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader and calculate the EC50 and EC80 values for Isoproterenol.

3. Antagonist Assay:

  • In a 384-well plate, add a fixed number of cells to each well.

  • Add increasing concentrations of the antagonist (Morfprodiol, Propranolol, or Timolol).

  • Pre-incubate for 15-30 minutes at room temperature.

  • Add the β-agonist (Isoproterenol) at its predetermined EC80 concentration to all wells (except for the negative control).

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and add the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

4. Data Analysis:

  • Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

  • Plot the cAMP concentration as a function of the log concentration of the antagonist.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of agonist-stimulated cAMP production.

Comparative Functional Potency Data

CompoundReceptor SubtypeFunctional IC50 (nM)
Morfprodiol (Hypothetical) β1-adrenergicTo be determined
β2-adrenergicTo be determined
Propranolol β1-adrenergic~2.5
β2-adrenergic~1.8
Timolol β1-adrenergic~1.5
β2-adrenergic~0.6
Isoproterenol (Agonist) β1-adrenergicEC50 ~5-10 nM
β2-adrenergicEC50 ~1-5 nM

Note: IC50 and EC50 values are representative and can vary based on cell line and assay conditions.

Synthesizing the Evidence: A Comprehensive Evaluation

By systematically executing these experiments, a robust dataset can be generated to validate the mechanism of action of Morfprodiol. A successful validation would be characterized by:

  • Demonstrable Binding: Morfprodiol should exhibit a concentration-dependent displacement of the radioligand in the binding assay, yielding a measurable Ki value.

  • Functional Antagonism: Morfprodiol should produce a concentration-dependent inhibition of agonist-induced cAMP production, resulting in a quantifiable IC50 value.

  • Comparative Potency: The Ki and IC50 values of Morfprodiol should be in a similar range to those of the known β-blockers, Propranolol and Timolol.

  • Subtype Selectivity: By performing these assays on cell lines expressing individual β-adrenergic receptor subtypes (β1 and β2), the selectivity profile of Morfprodiol can be determined.

Conclusion: From Hypothesis to Validated Mechanism

The this compound scaffold holds considerable potential for the development of novel therapeutics. By employing the rigorous, two-pillar approach of target engagement and functional antagonism outlined in this guide, researchers can effectively validate its mechanism of action as a β-adrenergic antagonist. The direct comparison with established drugs like Propranolol and Timolol provides a crucial benchmark for assessing the potency and potential selectivity of new chemical entities derived from this versatile scaffold. This systematic validation process is an indispensable step in the journey from a promising chemical structure to a well-characterized drug candidate.

References

  • Murugan, S., Rousseau, B., & Sarkar, D. K. (2021). Beta 2 Adrenergic Receptor Antagonist Propranolol and Opioidergic Receptor Antagonist Naltrexone Produce Synergistic Effects on Breast Cancer Growth Prevention by Acting on Cancer Cells and Immune Environment in a Preclinical Model of Breast Cancer. Cancers, 13(19), 4858. [Link]

  • Baker, J. G. (2005). The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. British journal of pharmacology, 144(3), 317–322.
  • Kaumann, A. J., & Molenaar, P. (1997). (--)-Timolol is a more potent antagonist of the positive inotropic effects of (--)-adrenaline than of those of (--)-noradrenaline in human atrium. Naunyn-Schmiedeberg's archives of pharmacology, 355(4), 445–452.
  • Hoffmann, C., Leitz, M. R., Oberdorf-Maass, S., Lohse, M. J., & Klotz, K. N. (2004). Comparative pharmacology of human beta-adrenergic receptor subtypes--characterization of stably transfected receptors in CHO cells. Naunyn-Schmiedeberg's archives of pharmacology, 369(2), 151–159.
  • Current Protocols in Pharmacology. (2001). Radioligand Binding.

Sources

A Senior Application Scientist's Guide to Assessing the Lot-to-Lot Consistency of 3-Morpholino-1,2-propanediol Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the consistency of raw materials is a cornerstone of reproducible science and manufacturing. For versatile molecules like 3-Morpholino-1,2-propanediol (3-MPD), which incorporates both the valuable morpholine scaffold and a propanediol functional group, ensuring lot-to-lot consistency from suppliers is not merely a quality control checkbox; it is a critical step in de-risking the development pipeline. The morpholine ring is a privileged structure in medicinal chemistry, often imparting favorable properties such as improved solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a robust, self-validating system for assessing the quality and consistency of 3-MPD from various suppliers.

The Imperative of Consistency: Why Minor Variations in 3-MPD Matter

This compound serves as a key building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[2] The diol functionality can be used to introduce hydrophilic characteristics or act as a linker, while the morpholine nitrogen provides a basic handle for salt formation or further derivatization. Even seemingly minor variations in the purity or impurity profile of 3-MPD can have cascading effects on downstream processes and the final drug product. Inconsistent lots can lead to:

  • Variable Reaction Yields and Kinetics: Uncharacterized impurities can interfere with catalytic processes or react with other reagents, leading to inconsistent yields and the formation of unknown byproducts.

  • Altered Physicochemical Properties of APIs: Changes in the impurity profile of the starting material can impact the crystallization, solubility, and stability of the final API.

  • Compromised Safety Profiles: The presence of unknown or variable levels of impurities can introduce toxicological risks, including potential genotoxicity.[3][4]

  • Regulatory Scrutiny and Delays: Inconsistent raw material quality is a significant red flag for regulatory agencies and can lead to costly delays in drug approval.

Therefore, a proactive and rigorous assessment of supplier consistency is an essential scientific and business practice.

Defining the Quality Landscape: Critical Quality Attributes (CQAs) for 3-MPD

A critical quality attribute (CQA) is a physical, chemical, biological, or microbiological property that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[5] For 3-MPD, the following CQAs are paramount for ensuring its suitability as a pharmaceutical intermediate:

  • Identity: Confirmation that the material is indeed this compound.

  • Purity (Assay): A quantitative measure of the amount of 3-MPD present.

  • Impurity Profile: The identification and quantification of all organic and inorganic impurities. This is arguably the most critical aspect for ensuring consistency.

  • Water Content: The amount of water present, which can affect reaction stoichiometry and stability.

  • Residual Solvents: The presence of any solvents used in the manufacturing process.

An Integrated Analytical Workflow for Supplier Assessment

A multi-faceted analytical approach is necessary to thoroughly characterize each lot of 3-MPD. The following workflow provides a comprehensive and self-validating system for assessing the CQAs.

3-MPD Lot Consistency Assessment Workflow Workflow for Assessing 3-MPD Lot-to-Lot Consistency cluster_0 Initial Screening cluster_1 Quantitative Analysis cluster_2 Impurity Profiling cluster_3 Decision start Receive 3-MPD Lot from Supplier visual_inspection Visual Inspection Color Appearance Foreign Particulates start->visual_inspection identity_ftir Identity Confirmation (FTIR) Compare spectrum to reference standard visual_inspection->identity_ftir purity_gc_fid Purity Assay (GC-FID) Determine % Area Quantify against a standard identity_ftir->purity_gc_fid water_content_kf Water Content (Karl Fischer) Determine moisture percentage purity_gc_fid->water_content_kf impurity_gc_ms Impurity Profile (GC-MS) Identify and quantify organic impurities Compare to previous lots water_content_kf->impurity_gc_ms residual_solvents_gc_hs Residual Solvents (Headspace GC-MS) Identify and quantify residual solvents impurity_gc_ms->residual_solvents_gc_hs data_analysis Data Analysis & Comparison Compare all data to specifications and historical lots residual_solvents_gc_hs->data_analysis decision Lot Disposition | {Accept | Quarantine | Reject} data_analysis->decision

Caption: An integrated workflow for the comprehensive assessment of 3-MPD lot-to-lot consistency.

Experimental Protocols

The following are detailed protocols for the key experiments in the assessment workflow. These methods are based on established analytical principles for similar molecules and should be validated for their specific application.

  • Principle: FTIR provides a unique molecular "fingerprint" of a compound by measuring the absorption of infrared radiation by its chemical bonds. This is a rapid and reliable method for identity confirmation.

  • Methodology:

    • Obtain a reference standard of 3-MPD of known high purity.

    • Acquire the FTIR spectrum of the reference standard using an Attenuated Total Reflectance (ATR) accessory.

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

    • Place a small amount of the supplier's 3-MPD lot onto the ATR crystal and acquire its spectrum.

    • Overlay the spectrum of the supplier's lot with the reference spectrum.

  • Acceptance Criteria: The positions of the major absorption bands in the sample spectrum should correspond to those in the reference spectrum.

  • Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID provides a response that is proportional to the mass of the carbon-containing analyte, allowing for accurate quantification.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve the 3-MPD sample in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).

    • GC System:

      • Column: A nonpolar column, such as a DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable starting point.[6]

      • Injector: Split/splitless injector at 270°C.

      • Oven Program: Start at 50°C for 1 minute, ramp at 10°C/min to 280°C, and hold for 10 minutes. This program should be optimized to ensure good separation of 3-MPD from any potential impurities.

      • Detector: FID at 280°C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Analysis: Inject 1 µL of the prepared sample.

    • Quantification: Determine the area percent of the 3-MPD peak relative to all other peaks in the chromatogram. For higher accuracy, perform a quantitative analysis using a certified reference standard to create a calibration curve.

  • Acceptance Criteria: The assay value should be within the specified range (e.g., ≥ 99.0%).

  • Principle: GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is essential for identifying and quantifying unknown impurities.[3][7]

  • Methodology:

    • Use the same GC conditions as for the purity assay.

    • The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 35-500 amu.

    • Analyze the sample and identify peaks corresponding to impurities.

    • The mass spectrum of each impurity can be compared to spectral libraries (e.g., NIST) for tentative identification.

    • Quantify impurities based on their peak area relative to the 3-MPD peak or an internal standard.

  • Potential Impurities to Monitor: Based on the synthesis of related compounds, potential impurities could include residual starting materials (e.g., 3-chloro-1,2-propanediol), byproducts from side reactions, or degradation products.[8]

  • Acceptance Criteria: Individual unknown impurities should not exceed a certain threshold (e.g., 0.1%), and the total impurities should be below a specified limit (e.g., 0.5%).

  • Principle: Karl Fischer titration is a highly specific and accurate method for determining the water content in a sample.

  • Methodology:

    • Use a volumetric or coulometric Karl Fischer titrator.

    • Accurately weigh and introduce a suitable amount of the 3-MPD sample into the titration vessel.

    • Titrate with the Karl Fischer reagent until the endpoint is reached.

    • The instrument will calculate the percentage of water in the sample.

  • Acceptance Criteria: The water content should be below a specified limit (e.g., ≤ 0.5%).

Comparative Data Analysis: A Hypothetical Scenario

To illustrate the importance of this comprehensive assessment, consider the following hypothetical data for three lots of 3-MPD from three different suppliers.

Parameter Specification Supplier A (Lot 1) Supplier B (Lot 1) Supplier C (Lot 1)
Identity (FTIR) Conforms to ReferenceConformsConformsConforms
Assay (GC-FID) ≥ 99.0%99.5%99.1%99.6%
Water Content (KF) ≤ 0.5%0.15%0.45%0.10%
Total Impurities (GC-MS) ≤ 0.5%0.3%0.4%0.2%
Impurity X (at RRT 1.2) ≤ 0.1%0.05%0.2%Not Detected
Impurity Y (at RRT 1.5) ≤ 0.1%0.08%Not Detected0.06%

In this scenario, while all suppliers meet the basic assay specification, a deeper look at the impurity profile reveals critical differences. Supplier B's lot has an individual impurity (Impurity X) that exceeds the 0.1% limit, which would warrant further investigation or rejection of the lot. Suppliers A and C both provide material that meets all specifications, but they have different impurity profiles. For a robust process, a company might choose to qualify both suppliers to mitigate supply chain risk, but would need to ensure that both impurity profiles are acceptable and do not impact the final product.

Decision Framework for Lot Acceptance

The data generated from the analytical workflow should feed into a clear and logical decision-making process.

Lot Disposition Decision Tree Decision Framework for 3-MPD Lot Acceptance start Analytical Data Review spec_check Does the lot meet all pre-defined specifications? start->spec_check accept_lot Accept Lot for Use spec_check->accept_lot Yes reject_lot Reject Lot | Inform Supplier spec_check->reject_lot No consistency_check Is the impurity profile consistent with historical lots from the same supplier? accept_lot->consistency_check consistency_check->accept_lot Yes quarantine Quarantine Lot | Investigate Impact of New Impurities consistency_check->quarantine No

Caption: A decision tree for the disposition of incoming 3-MPD lots based on analytical data.

Conclusion and Recommendations

The lot-to-lot consistency of raw materials like this compound is a non-negotiable prerequisite for successful and reproducible pharmaceutical development. Establishing a comprehensive and scientifically sound analytical workflow is not an expense, but an investment in quality and risk mitigation.

Key recommendations for researchers and drug development professionals include:

  • Never rely solely on a supplier's Certificate of Analysis (CoA). Always perform in-house testing to verify the quality of incoming lots.

  • Establish clear and scientifically justified specifications for all critical quality attributes.

  • Utilize orthogonal analytical techniques to build a complete picture of the material's quality.

  • Track data over time to monitor for trends or shifts in a supplier's process.

  • Maintain open communication with suppliers. A good supplier will be a partner in ensuring quality and will be transparent about their manufacturing processes.

By implementing the strategies and protocols outlined in this guide, organizations can ensure that the 3-MPD they use is of consistent high quality, thereby safeguarding the integrity of their research, the robustness of their manufacturing processes, and ultimately, the safety and efficacy of their final drug products.

References

  • Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. (2017). PubMed. [Link]

  • Validation of an Enhanced Swift Analytical Method for the Determination of Bound and Free 3-chloropropane-1,2-Diol in Foodstuffs using Gas Chromatography–Tandem Mass Spectrometry. (2020). ResearchGate. [Link]

  • Determination of 3-Chloro-1,2-Propanediol content in Iohexol drug substance by using High-Performance Liquid Chromatography with Refractive Index Detector. (2020). Seventh Sense Research Group. [Link]

  • 3-(N-Morpholino)propanesulfonic acid | Drug Information, Uses, Side Effects, Chemistry. DrugFuture. [Link]

  • 3-Monochloropropane-1,2-diol (3-MCPD). (2009). OEHHA. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2019). PubMed. [Link]

  • Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. (2001). ResearchGate. [Link]

  • Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils. (2015). PubMed. [Link]

  • Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. (1998). PubMed. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2024). Biotech Spain. [Link]

  • A comparison of pentane-1,5-diol to other diols for use in dermatology. (2008). PubMed. [Link]

  • Development and validation of an analytical method for determination of 3-chloropropane-1,2-diol in rat blood and urine by gas chromatography-mass spectrometry in negative chemical ionization mode. (2009). PubMed. [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Azet biologics. [Link]

  • Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. (2004). Czech Journal of Food Sciences. [Link]

  • Effect of Pentane-1,5-diol and Propane-1,2-diol on Percutaneous Absorption of Terbinafine. (2006). ResearchGate. [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. [Link]

  • Opinion on 3-Monochloro-propane-1,2-Diol (3-MCPD). (2001). European Commission. [Link]

  • OIV-MA-AS315-15 Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols (by products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study. OIV. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2024). LinkedIn. [Link]

  • The Place of Drug Product Critical Quality Parameters in Quality by Design (QBD). (2016). Turkish Journal of Pharmaceutical Sciences. [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of Propanediol Isomers: 1,2-Propanediol vs. 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Propanediols - A Tale of Two Isomers

Propanediols, dihydroxy alcohols with the chemical formula C₃H₈O₂, are ubiquitous in the pharmaceutical, cosmetic, and food industries, prized for their roles as solvents, humectants, and preservatives. While sharing a common molecular formula, the structural isomers 1,2-propanediol (commonly known as propylene glycol or PG) and 1,3-propanediol (PDO) exhibit distinct physicochemical properties that influence their biological interactions and toxicological profiles.[1] PG has a long history of use; however, concerns about its potential for skin irritation have led to the increasing adoption of PDO as a milder alternative.[1] This guide provides a comparative analysis of the in vitro cytotoxicity of these two isomers, offering experimental data and procedural insights for researchers and drug development professionals.

Understanding Cytotoxicity Assessment: A Multi-Faceted Approach

To comprehensively evaluate the cytotoxic potential of PG and PDO, a panel of in vitro assays targeting different cellular functions is essential. This guide focuses on three widely accepted methods: the MTT, Neutral Red (NR) uptake, and Lactate Dehydrogenace (LDH) release assays. The selection of these assays is based on their ability to probe distinct cellular processes, providing a more complete picture of potential toxicity.

  • MTT Assay: This colorimetric assay assesses cell metabolic activity by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

  • Neutral Red Uptake Assay: This assay evaluates cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells. The amount of dye retained is proportional to the number of viable cells.[2]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon damage to the plasma membrane.[3]

Comparative Cytotoxicity Data

While both 1,2-propanediol and 1,3-propanediol are generally considered to have low toxicity, in vitro studies are crucial for determining their relative safety at the cellular level, particularly for topical applications. Although direct comparative studies providing IC50 values on human skin cells are limited in publicly available literature, the general consensus from various sources indicates that 1,3-propanediol is less irritating to the skin than 1,2-propanediol.[1] A study on the antimicrobial activity of these compounds also noted that while both have similar LD50 values in rats, their effects on cell membranes differ, with 1,3-propanediol showing a more marked effect on the membrane of E. coli.[4]

A study on primary human proximal tubule cells demonstrated that repeated exposure to 50 mM of 1,2-propanediol resulted in cytotoxicity, as measured by decreased mitochondrial metabolic activity and lysosomal accumulation of neutral red.[5] This suggests that at higher concentrations and with prolonged exposure, PG can induce cellular damage. Further research directly comparing the IC50 values of both isomers on human keratinocytes and fibroblasts is needed to provide a more definitive quantitative comparison.

CompoundCell LineAssayIC50 (Concentration)Reference
1,2-Propanediol (PG) Human Proximal Tubule CellsNeutral Red, MTTCytotoxicity observed at 50 mM[5]
1,3-Propanediol (PDO) Data not available---

Note: The table highlights the current gap in directly comparable IC50 data for both compounds on relevant skin cell lines in the same study.

Mechanisms of Cytotoxicity: A Glimpse into Cellular Responses

The cellular mechanisms underlying propanediol-induced cytotoxicity are complex and can involve multiple pathways. For 1,2-propanediol, evidence suggests that at certain concentrations, it can induce apoptosis, or programmed cell death.[6] This process is characterized by a series of controlled cellular events, including cell shrinkage, membrane blebbing, and DNA fragmentation, ultimately leading to cell death without inducing an inflammatory response.

In contrast, high concentrations of a substance can lead to necrosis, a form of cell death resulting from acute cellular injury, which is often associated with inflammation. The mode of cell death (apoptosis vs. necrosis) induced by propanediols is likely dose-dependent.[7] The generation of reactive oxygen species (ROS) is a common mechanism of chemical-induced cytotoxicity, leading to oxidative stress and damage to cellular components.[8] The cytotoxic effects of PG in human proximal tubule cells were associated with an increase in cellular thiobarbituric acid-reactive substances, an indicator of oxidative stress.[5]

Below is a conceptual diagram illustrating potential pathways of propanediol-induced cytotoxicity.

Caption: Potential mechanisms of propanediol-induced cytotoxicity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key cytotoxicity assays discussed in this guide.

MTT Cell Viability Assay

This protocol is adapted for adherent cells cultured in 96-well plates.

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Propanediols A->B C 3. Add MTT Reagent B->C D 4. Incubate (2-4 hours) C->D E 5. Solubilize Formazan Crystals D->E F 6. Read Absorbance (570 nm) E->F

Caption: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Treatment: Remove the culture medium and expose the cells to various concentrations of 1,2-propanediol and 1,3-propanediol, including a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, remove the test compounds and add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[7]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]

Neutral Red Uptake Assay

This protocol is suitable for assessing cytotoxicity by measuring lysosomal integrity.

Workflow Diagram:

NR_Workflow A 1. Seed & Treat Cells B 2. Add Neutral Red Solution A->B C 3. Incubate (2-3 hours) B->C D 4. Wash Cells C->D E 5. Extract Dye D->E F 6. Read Absorbance (540 nm) E->F

Caption: Workflow for the Neutral Red uptake assay.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the propanediol compounds as described in the MTT assay protocol.

  • Neutral Red Incubation: After the treatment period, remove the media and add 100 µL of medium containing Neutral Red dye (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[2]

  • Washing: Remove the Neutral Red solution and wash the cells with a wash buffer (e.g., PBS) to remove any unincorporated dye.[2]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[2]

  • Shaking: Shake the plate on a shaker for at least 10 minutes to extract the dye from the cells and form a homogeneous solution.[2]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[2]

LDH Cytotoxicity Assay

This assay measures membrane integrity by quantifying LDH release.

Workflow Diagram:

LDH_Workflow A 1. Seed & Treat Cells B 2. Collect Supernatant A->B C 3. Add LDH Reaction Mixture B->C D 4. Incubate (30 minutes) C->D E 5. Add Stop Solution D->E F 6. Read Absorbance (490 nm) E->F

Caption: Workflow for the LDH cytotoxicity assay.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the propanediol compounds as described in the previous protocols. Include positive controls for maximum LDH release (e.g., cells treated with a lysis buffer).[11]

  • Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[8]

  • Reaction Mixture Addition: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well containing the supernatant.[8]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Stop Solution: Add 50 µL of a stop solution to each well to terminate the enzymatic reaction.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]

Conclusion and Future Directions

The available evidence suggests that 1,3-propanediol is a less cytotoxic and irritating compound compared to its isomer, 1,2-propanediol, making it a potentially safer alternative in pharmaceutical and cosmetic formulations. However, to substantiate these claims and to provide a robust, quantitative comparison, further direct comparative studies on relevant human skin cell models are imperative. The generation of comprehensive dose-response curves and the determination of IC50 values for both compounds under identical experimental conditions would provide invaluable data for risk assessment and formulation development.

Furthermore, a deeper investigation into the specific molecular pathways activated by each isomer would elucidate their mechanisms of cytotoxicity and could lead to the development of even safer alternatives. As the demand for safer and more effective products grows, a thorough understanding of the cellular interactions of common excipients like propanediols is paramount.

References

  • day-technology.com. (2021, September 29). The difference between 1,2-propanediol and 1,3-propanediol in cosmetics. [Link]

  • Legrand, C., Bour, J. M., Jacob, C., Capiaumont, J., & Wellman, M. (1992). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Journal of Biotechnology, 25(3), 231-243.
  • Iwasaki, T., et al. (2018). Difference in Anti-microbial Activity of Propan-1,3-diol and Propylene Glycol. Yakugaku Zasshi, 138(11), 1427-1432.
  • Morshed, K. M., Nagra, P. S., & McMartin, K. E. (1999). Propylene glycol-mediated cell injury in a primary culture of human proximal tubule cells. Toxicological Sciences, 48(1), 136-143.
  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
  • Anselmi, C., et al. (2002). In vitro induction of apoptosis vs. necrosis by widely used preservatives: 2-phenoxyethanol, a mixture of isothiazolinones, imidazolidinyl urea and 1,2-pentanediol. Journal of Applied Toxicology, 22(5), 339-346.
  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • Lau, S. S., et al. (2009). Propylene Glycol produces excessive apoptosis in the developing mouse brain, alone and in combination with Phenobarbital.
  • Fink, S. L., & Cookson, B. T. (2005). Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. Infection and Immunity, 73(4), 1907-1916.
  • Galluzzi, L., et al. (2018). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018.
  • OZ Biosciences. LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. [Link]

  • Real Research. MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. [Link]

  • Ng, C. T., et al. (2017). Mechanisms Underlying Cytotoxicity Induced by Engineered Nanomaterials: A Review of In Vitro Studies. International journal of molecular sciences, 18(10), 2177.
  • Elmore, S. (2007). Apoptosis: A Review of Programmed Cell Death.
  • Kroemer, G., Galluzzi, L., & Vandenabeele, P. (2009). Classification of cell death: recommendations of the Nomenclature Committee on Cell Death 2009.
  • Provost, J. J., & Wallert, M. A. MTT Proliferation Assay Protocol. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.